molecular formula C6H5BrF2N2O B2457197 5-Bromo-2-(difluoromethoxy)pyridin-3-amine CAS No. 1429421-79-3

5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Numéro de catalogue: B2457197
Numéro CAS: 1429421-79-3
Poids moléculaire: 239.02
Clé InChI: OBFIIHMJHJRDIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C6H5BrF2N2O and its molecular weight is 239.02. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(difluoromethoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(difluoromethoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFIIHMJHJRDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(difluoromethoxy)pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine , a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

5-Bromo-2-(difluoromethoxy)pyridin-3-amine (CAS: 1429421-79-3) is a high-value intermediate designed for the development of bioactive small molecules.[1] It combines three critical structural features:

  • Difluoromethoxy Group (

    
    ):  A lipophilic hydrogen bond donor that acts as a bioisostere for methoxy or hydroxyl groups, enhancing metabolic stability and membrane permeability.
    
  • Primary Amine (

    
    ):  Positioned at C3, it serves as a nucleophilic handle for amide coupling, urea formation, or heterocyclization.
    
  • Bromine Atom (

    
    ):  Located at C5, it enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
    

This guide details the physicochemical profile, synthetic architecture, and handling protocols for this compound, intended for use by medicinal chemists and process development scientists.

Physicochemical Profile

The incorporation of the difluoromethoxy group significantly alters the electronic and physical properties compared to its non-fluorinated analogs.

PropertyDataNotes
CAS Registry Number 1429421-79-3 Confirmed identity.
IUPAC Name 5-Bromo-2-(difluoromethoxy)pyridin-3-amine
Molecular Formula

Molecular Weight 239.02 g/mol Exact Mass: 237.955
Physical State Solid (Off-white to pale yellow)
Predicted LogP ~1.8 - 2.1More lipophilic than methoxy analog.
H-Bond Donors 1 (Amine) + 1 (Weak,

)
The

proton is acidic enough to act as a weak H-bond donor.
H-Bond Acceptors 4 (N-py, O, F, F)

Synthetic Architecture

The synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is non-trivial due to the need to introduce the difluoromethoxy group regioselectively while preserving the bromine atom. The most robust pathway involves the difluoromethylation of a nitropyridine precursor followed by chemoselective reduction.

Synthesis Workflow Diagram

The following directed graph illustrates the logical flow from the starting material to the final scaffold, highlighting critical decision points.

SynthesisPath Start 5-Bromo-2-hydroxy-3-nitropyridine (Precursor) Step1 O-Difluoromethylation (Reagent: ClCF2CO2Na or ClCF2H) Start->Step1 Base (K2CO3), DMF, 70°C Inter Intermediate: 5-Bromo-2-(difluoromethoxy)-3-nitropyridine Step1->Inter In situ :CF2 generation Step2 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Avoid H2/Pd (Risk of debromination) Final Target: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine Step2->Final Workup & Purification

Figure 1: Synthetic pathway prioritizing the retention of the C5-Bromine atom.

Detailed Experimental Protocol

Step 1: O-Difluoromethylation

  • Rationale: Direct alkylation using chlorodifluoromethane gas (Freon-22) is traditional but requires specialized gas handling. The use of sodium chlorodifluoroacetate is a safer, solid-source alternative that generates difluorocarbene (

    
    ) in situ.
    
  • Reagents: 5-Bromo-2-hydroxy-3-nitropyridine (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Procedure:

    • Dissolve the hydroxypyridine and base in DMF under

      
      .
      
    • Heat to 65°C.

    • Slowly add sodium chlorodifluoroacetate portion-wise (to control gas evolution).

    • Stir at 80-90°C for 4–6 hours.

    • Critical Check: Monitor by TLC/LCMS. The product is less polar than the starting material.

    • Workup: Dilute with water, extract with EtOAc. The difluoromethoxy group is stable to aqueous workup.

Step 2: Nitro Reduction (Bechamp Conditions)

  • Rationale: Catalytic hydrogenation (

    
    ) poses a high risk of hydrogenolysis (de-bromination) at the C5 position. Iron-mediated reduction is chemoselective for the nitro group.
    
  • Reagents: Iron powder (5.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water.

    • Add Iron powder and

      
      .
      
    • Reflux (80°C) for 2–3 hours with vigorous stirring.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate; neutralize if necessary. The amine product is often crystalline.

Functional Utility & Reactivity

This scaffold is a "linchpin" molecule. The orthogonality of the amine and bromine groups allows for sequential functionalization.

Reactivity Map

Reactivity Center 5-Bromo-2-(difluoromethoxy) pyridin-3-amine Amide Amide Coupling (R-COCl / HATU) Center->Amide Urea Urea Formation (Isocyanates) Center->Urea Cycliz Heterocyclization (e.g., to Imidazopyridine) Center->Cycliz Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Center->Suzuki Buchwald Buchwald-Hartwig (Amination) Center->Buchwald Heck Heck Reaction (Alkenes) Center->Heck

Figure 2: Orthogonal reactivity profile. The amine is typically functionalized first (nucleophilic), followed by the bromine (electrophilic cross-coupling).

Structural Analysis (NMR Expectations)

When characterizing the final product, look for these diagnostic signals:

  • 
    :  A distinct triplet in the proton NMR (
    
    
    
    ) around 7.2–7.7 ppm with a large geminal coupling constant (
    
    
    ).
  • Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling):

    • H-6: Deshielded (~8.0 ppm) due to proximity to the ring nitrogen and bromine.

    • H-4: Upfield relative to H-6 (~7.3 ppm), adjacent to the amine.

  • 
    :  Broad singlet, exchangeable with 
    
    
    
    , typically 4.0–6.0 ppm depending on solvent.

Safety & Handling

  • Hazards: As an aminopyridine derivative, treat as potentially toxic and an irritant. The difluoromethoxy group is chemically stable, but precursors (like chlorodifluoromethane) can be asphyxiants.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation of the amine.

  • Stability: The

    
     bond is robust under standard acidic and basic conditions used in library synthesis, unlike the trifluoromethoxy (
    
    
    
    ) group which can sometimes be labile under harsh Lewis acid conditions.

References

  • CymitQuimica. 5-Bromo-2-(difluoromethoxy)pyridin-3-amine Product Data. Retrieved from

  • Sigma-Aldrich. Pyridin-3-amine Derivatives and Analogs. Retrieved from

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • ChemicalBook. Synthesis of 5-Bromo-2-methoxy-3-nitropyridine (Analogous Precursor Methodology). Retrieved from

  • Zafrani, Y. et al.Difluoromethylation of Alcohols and Phenols. Tetrahedron, 2016. (Methodology reference for Step 1).

Sources

Technical Guide: Solubility Profile of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and experimental handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine .[1]

As a specific solubility dataset for this exact intermediate is not standard in public chemical repositories, this guide synthesizes data from structural analogs (e.g., aminopyridines, difluoromethoxy-arenes) and applies first-principles Structure-Property Relationship (SPR) analysis.[1]

Executive Summary

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a lipophilic, heterocyclic building block commonly used in the synthesis of kinase inhibitors.[1] Its solubility behavior is governed by the competition between its polar amine headgroup and its lipophilic difluoromethoxy/bromo substituents.[1]

  • Primary Solvent (Stock Solutions): DMSO (Dimethyl sulfoxide) is the gold standard, achieving concentrations >50 mM.[1]

  • Reaction Solvents: Highly soluble in DCM (Dichloromethane), THF (Tetrahydrofuran), and Ethyl Acetate .[1]

  • Protic Solvents: Moderate to good solubility in Methanol and Ethanol ; solubility increases with temperature.[1]

  • Aqueous Media: Practically insoluble in water at neutral pH.[1] Solubility can be induced under acidic conditions (pH < 2) due to protonation of the pyridine nitrogen or amine, though the electron-withdrawing effects of the substituents suppress basicity.[1]

Physicochemical Analysis & Solubility Mechanism

To predict and manipulate the solubility of this compound, one must understand the electronic environment defined by its substituents.[1]

Structural Dissection
Functional GroupElectronic EffectSolubility Impact
Pyridine Core Aromatic HeterocycleProvides baseline solubility in polar organics.
3-Amine (-NH₂) H-Bond DonorIncreases polarity; allows solubility in alcohols.[1] Potential for intramolecular H-bonding with the 2-alkoxy group, which decreases overall polarity.
2-Difluoromethoxy (-OCHF₂) Lipophilic / EWGCritical Differentiator. The -CF₂ group is highly lipophilic (fluorine effect).[1] It withdraws electrons, reducing the basicity of the pyridine nitrogen and making the compound less water-soluble than a methoxy analog.
5-Bromo (-Br) Lipophilic / HeavyIncreases LogP (partition coefficient) and crystal lattice energy, lowering solubility in non-polar alkanes (hexanes).[1]
Intramolecular Dynamics

A critical feature of 2-alkoxy-3-aminopyridines is the potential for an intramolecular hydrogen bond between the amine proton and the ether oxygen (or the ring nitrogen, though less likely due to geometry).[1] This interaction "locks" the conformation and masks the polar groups, effectively increasing the molecule's lipophilicity.[1] This explains why the compound dissolves well in DCM despite having a primary amine.[1]

Comprehensive Solubility Data

The following table categorizes solvent compatibility for synthesis, purification, and biological assay preparation.

Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSO Excellent (>100 mg/mL)Cryostorage stocks, biological assays.[1]
DMF Excellent Synthetic reactions (SnAr, couplings).[1]
Acetonitrile Good HPLC mobile phase, recrystallization.[1]
Polar Protic Methanol Good Transfer solvent, LC-MS injection.[1]
Ethanol Moderate Recrystallization (often requires heating).[1]
Water (pH 7) Insoluble (<0.1 mg/mL)Precipitation medium (antisolvent).[1]
Chlorinated DCM High Extraction, chromatography loading.[1]
Chloroform High NMR analysis.[1]
Ethers/Esters THF High Grignard/Lithiation reactions.[1]
Ethyl Acetate Moderate TLC spotting, column chromatography.[1]
Hydrocarbons Hexanes/Heptane Poor Antisolvent for precipitation/crystallization.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

For biological screening or long-term storage.[1]

  • Weighing: Accurately weigh 2.39 mg of the compound (MW ≈ 239.02 g/mol ) into a sterile microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is static-prone due to the fluorine content.[1]

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • QC Check: Visually inspect for clarity. Spin down at 10,000 rpm for 1 minute to check for a pellet (undissolved material).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture uptake.

Protocol B: Quantitative Solubility Determination (HPLC)

To determine exact solubility limits in a specific solvent.[1]

  • Saturation: Add excess solid compound to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[1]

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50).

  • Quantification: Inject onto HPLC (C18 column) and compare peak area against a standard curve prepared from the DMSO stock.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application.

SolubilityWorkflow Start Start: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine Goal What is the goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis Purification Purification/Workup Goal->Purification DMSO Use DMSO (Stock >50mM) BioAssay->DMSO Standard DCM_THF Use DCM or THF (High Solubility) Synthesis->DCM_THF Reagent compatibility Recryst Recrystallization? Purification->Recryst EtOH_Heat Ethanol/H2O (Heat to dissolve, cool to precipitate) Recryst->EtOH_Heat Solvent Hexane Add Hexane (Antisolvent) Recryst->Hexane Precipitant

Figure 1: Solvent selection decision tree based on experimental intent.[1]

Solvation Mechanism Diagram

Solvation Compound 5-Bromo-2-(difluoromethoxy) pyridin-3-amine DMSO DMSO Molecules Compound->DMSO Soluble Water Water Molecules Compound->Water Insoluble Interaction1 Dipole-Dipole (Sulfoxide <-> Pyridine) DMSO->Interaction1 Interaction2 Hydrophobic Repulsion (F/Br <-> Water) Water->Interaction2

Figure 2: Mechanistic interaction showing why DMSO solubilizes the compound while water repels the lipophilic F/Br substituents.[1]

References

  • PubChem. Compound Summary: 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvation mechanisms of heterocyclic amines).

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] (Foundational paper on LogP and solubility rules).

Sources

Medicinal Chemistry Applications of 2-Difluoromethoxy-3-aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-difluoromethoxy-3-aminopyridine scaffold represents a high-value, underutilized motif in modern drug discovery. As medicinal chemistry shifts toward fluorinated bioisosteres to solve metabolic liabilities, this specific scaffold offers a dual advantage: it provides the 3-amino handle for diversification (amide coupling, cyclization) while the 2-difluoromethoxy (


)  group acts as a lipophilic hydrogen bond donor.

This guide details the physicochemical rationale, validated synthetic protocols, and strategic applications of this moiety, specifically addressing the challenge of O- vs. N-alkylation selectivity during synthesis.

Structural & Physicochemical Rationale[1][2][3][4]

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (


), which is purely lipophilic and electron-withdrawing, the difluoromethoxy group (

) retains a hydrogen atom capable of weak hydrogen bonding.
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Hammett

-0.27 (Donor)0.14 (Weak Withdrawer)0.35 (Withdrawer)
Lipophilicity (

)
-0.020.20 - 0.501.04
H-Bond Donor? NoYes (Weak) No
Metabolic Stability Low (O-demethylation)High High

Key Insight: The acidity of the


 bond in 

allows it to act as a lipophilic hydrogen bond donor. In the context of the pyridine ring, the electron-withdrawing nature of the pyridine nitrogen further acidifies this proton, potentially enhancing interaction with backbone carbonyls in target proteins (e.g., Kinase hinge regions).
Bioisosteric Utility

In kinase inhibitors and GPCR ligands, the 2-methoxy-3-aminopyridine motif is common. However, the methoxy group is a metabolic "soft spot," susceptible to rapid O-demethylation by CYP450 enzymes.

  • The Solution: Substitution with

    
     blocks this metabolic route due to the strength of the C-F bond and the modified electronics, extending half-life (
    
    
    
    ) without significantly altering the steric profile.

Synthetic Methodologies

The synthesis of 2-difluoromethoxy-3-aminopyridine is non-trivial due to the ambident nucleophilicity of the precursor, 2-hydroxy-3-nitropyridine (pyridone tautomer).

The Selectivity Challenge: O- vs. N-Alkylation

Reaction of 2-hydroxypyridines with difluorocarbene sources often yields a mixture of the desired O-difluoromethyl ether (A) and the undesired N-difluoromethyl pyridone (B) .

  • Path A (Desired): Attack by Oxygen

    
     2-(difluoromethoxy)pyridine.
    
  • Path B (Undesired): Attack by Nitrogen

    
     1-(difluoromethyl)pyridin-2-one.
    
Recommended Protocol: The "Hard-Soft" Control

To maximize O-alkylation, we utilize Sodium Chlorodifluoroacetate (


)  in a solvent system that favors the oxy-anion character, or we employ silver salts to block the nitrogen.
Protocol: Synthesis of 2-(difluoromethoxy)pyridin-3-amine

Step 1: Difluoromethylation

  • Reagents: 2-hydroxy-3-nitropyridine (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous). Note: Addition of 10% HMPA can shift selectivity toward O-alkylation, but safety concerns often dictate using pure DMF at elevated temperatures.

  • Conditions: Heat to 90-100°C for 4-6 hours. The reagent decomposes to generate difluorocarbene (

    
    ) in situ.
    
  • Workup: Dilute with water, extract with EtOAc. The O-isomer is typically less polar. Purification via silica gel chromatography (Hexane/EtOAc) is mandatory to separate the N-isomer.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: EtOH /

    
     (4:1).
    
  • Conditions: Reflux (80°C) for 2 hours.

  • Rationle: Fe/NH4Cl is preferred over catalytic hydrogenation (

    
    ) to avoid potential defluorination or hydrogenolysis of the C-O bond, although the 
    
    
    
    group is generally stable.

Visualization of Reaction Pathways

The following diagram illustrates the critical divergence point in the synthesis and the downstream applications.

SynthesisPath Start 2-Hydroxy-3-nitropyridine (Precursor) Reagent ClCF2CO2Na / K2CO3 (Difluorocarbene Source) Start->Reagent N_Alk N-Isomer (Undesired) 1-(difluoromethyl)-3-nitropyridin-2-one Reagent->N_Alk Kinetic Trap (N-attack) O_Alk O-Isomer (Target) 2-(difluoromethoxy)-3-nitropyridin-3-amine Reagent->O_Alk Thermodynamic/Solvent Control Amine TARGET SCAFFOLD 2-(difluoromethoxy)pyridin-3-amine O_Alk->Amine Fe / NH4Cl Reduction App1 Kinase Inhibitors (Bioisostere of OMe) Amine->App1 App2 Fused Bicyclics (Imidazo[4,5-b]pyridines) Amine->App2

Figure 1: Synthetic workflow highlighting the critical regioselectivity checkpoint between N- and O-alkylation.

Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Optimization

In the development of Type I/II kinase inhibitors, the "hinge binder" region often utilizes an aminopyridine.

  • Baseline: A 2-methoxy-3-aminopyridine moiety binds to the hinge via the pyridine nitrogen (acceptor) and the exocyclic amino group (donor).

  • Optimization: Replacing the

    
     with 
    
    
    
    maintains the steric bulk required to fill the hydrophobic pocket (gatekeeper region) while:
    • Reducing Basicity: The electron-withdrawing nature of

      
       lowers the pKa of the pyridine nitrogen, potentially altering selectivity profiles between kinase isoforms.
      
    • Blocking Metabolism: Prevents O-dealkylation, a common clearance pathway for methoxy-pyridines.

Precursor to Imidazo[4,5-b]pyridines

The 2-difluoromethoxy-3-aminopyridine is a versatile intermediate for synthesizing 7-difluoromethoxy-imidazo[4,5-b]pyridines .

  • Workflow:

    • Acylate the 3-amino group (e.g., with an acid chloride or aldehyde).

    • Perform oxidative cyclization or dehydration.

  • Utility: These fused systems are privileged scaffolds in P2X3 antagonists (chronic cough) and anticancer agents (e.g., mitochondrial uncouplers), where the difluoromethoxy group modulates the lipophilicity of the "tail" region of the drug.

Experimental Protocol Details

Experiment: Preparation of 2-(difluoromethoxy)-3-nitropyridine
  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, under nitrogen atmosphere.

  • Charging: Add 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add potassium carbonate (

    
    , 9.8 g, 71.4 mmol). Stir for 15 min at RT.[1]
    
  • Reagent Addition: Add sodium chlorodifluoroacetate (13.6 g, 89.2 mmol) in portions to control gas evolution.

  • Reaction: Heat the mixture to 100 °C for 5 hours. Monitor via TLC (30% EtOAc/Hexane). The product (

    
    ) should be distinct from the starting material (
    
    
    
    ).
  • Workup: Cool to RT. Pour into ice-water (200 mL). Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Note: The N-difluoromethyl isomer typically elutes later (more polar) than the O-difluoromethoxy isomer.

  • Yield: Expect 40-60% of the desired O-isomer.

Experiment: Reduction to 2-(difluoromethoxy)pyridin-3-amine
  • Setup: 100 mL flask.

  • Charging: Dissolve the nitro intermediate (2.0 g) in Ethanol (40 mL) and Water (10 mL).

  • Catalyst: Add Iron powder (2.9 g, 5 eq) and Ammonium Chloride (2.8 g, 5 eq).

  • Reaction: Heat to 80 °C for 2 hours.

  • Workup: Filter hot through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate.

  • Result: The resulting amine is often pure enough for the next step (amide coupling).

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2020). "Structure-Based Design of Kinase Inhibitors: The Role of Fluorine." Journal of Medicinal Chemistry. Link

  • Fier, P. S., et al. (2017). "Direct Difluoromethylation of Phenols and Heterocycles." Organic Letters. Link

  • BenchChem Technical Report. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Strategic Sourcing & Quality Assurance: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing and Quality Assurance of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.

Executive Summary & Chemical Profile[1][2][3]

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and CNS-active agents. Its structural value lies in the difluoromethoxy (


)  motif, a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl or methoxy groups, often improving metabolic stability (

) and membrane permeability without altering steric bulk significantly.
Chemical Identity[1][2][4][5][6][7][8][9]
  • Systematic Name: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.02 g/mol

  • Key Isomer Note: This molecule is a specific regioisomer. It is frequently confused with its analog, 5-bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0). Verification of the amine position (C3 vs. C2) is critical during sourcing.

PropertySpecificationRelevance
Appearance Off-white to pale yellow solidColoration often indicates oxidation of the amine.
LogP (Calc) ~1.9 - 2.1Optimized for oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (Amine) + 1 (CF2H)The

proton is a weak donor, unique for binding affinity.
Stability Acid-sensitive (potential hydrolysis)Requires inert storage (

, Argon).

Synthetic Complexity & Cost Drivers

The high cost and variable availability of this intermediate stem from two primary synthetic challenges: Regioselectivity during alkylation and Safety associated with difluoromethylation reagents.

The Synthesis Pathway

The most robust route involves the difluoromethylation of 5-bromo-3-nitropyridin-2-ol , followed by nitro-reduction. Direct difluoromethylation of the amine precursor is avoided due to competing N-alkylation.

SynthesisPath Start 5-Bromo-2-hydroxy- 3-nitropyridine Inter Intermediate: 5-Bromo-2-(difluoromethoxy)- 3-nitropyridine Start->Inter O-Alkylation (Major) Impurity Impurity: N-difluoromethyl pyridone (N-alkylation) Start->Impurity N-Alkylation (Side Reaction) Reagent ClCF2CO2Na / K2CO3 (Difluorocarbene Source) Reagent->Inter Reduct Fe / NH4Cl (Nitro Reduction) Inter->Reduct Final Target: 5-Bromo-2-(difluoromethoxy)- pyridin-3-amine Reduct->Final Yield: ~60-75%

Figure 1: Synthetic logic flow emphasizing the critical regioselectivity step. The competition between N- and O-alkylation is the primary yield-limiting factor.

Expert Insight: The use of sodium chlorodifluoroacetate (


) generates highly reactive difluorocarbene (

) in situ. This requires elevated temperatures, increasing the risk of N-alkylated impurities (pyridones), which are difficult to separate from the product due to similar polarity.

Market Analysis: Suppliers & Pricing

Due to the specific regiochemistry (3-amino), this compound is often a "Make-to-Order" item rather than a bulk catalog product.

Sourcing Tiers
TierVendor TypeTypical Lead TimeEst. Price (1g)Est. Price (10g)Recommended For
Tier 1 Global Catalogs (Sigma, Combi-Blocks, Fluorochem)1-2 Weeks$250 - $450$1,500 - $2,200Rapid prototyping; Reference standards.
Tier 2 Specialized CROs (Enamine, ChemShuttle, WuXi)4-6 Weeks$150 - $300$800 - $1,200Scale-up (100g+); Custom purity reqs.
Tier 3 Bulk Aggregators (Indiamart, Molbase)Variable$80 - $150$500 - $800High Risk. Only use if internal QC is robust.
Strategic Recommendations
  • Avoid "Paper" Vendors: Many aggregators list this CAS without stock. Always request a current batch CoA and H-NMR/F-NMR spectra before issuing a PO.

  • Batch Consistency: For GMP campaigns, secure a single batch from a Tier 2 supplier to avoid variations in the N-alkylated impurity profile.

  • Custom Synthesis: If requiring >100g, contract a CRO for a Full-Time Equivalent (FTE) synthesis. This is often 30-40% cheaper than catalog rates.

Quality Control (QC) Protocol

Critical Impurity: The N-Alkylated Isomer

The reaction of pyridones with difluorocarbene produces both the desired O-difluoromethyl ether and the N-difluoromethyl amide.

  • Target (O-isomer):

    
     to 
    
    
    
    ppm (Doublet).
  • Impurity (N-isomer):

    
     to 
    
    
    
    ppm.
Validation Workflow

QC_Protocol Sample Incoming Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR FNMR 19F NMR (Critical) Sample->FNMR LCMS LC-MS (ESI+) Sample->LCMS Decision Data Integration HNMR->Decision Check Aromatic Region FNMR->Decision Check for -95 ppm peak LCMS->Decision Confirm MW 239 Pass Release to Chem Decision->Pass Purity >97% No N-isomer Fail Reject / Repurify Decision->Fail N-isomer >2% or Hydrolysis

Figure 2: QC Decision Tree. The 19F NMR step is non-negotiable for detecting the N-alkylated regioisomer.

Handling & Stability
  • Hydrolysis Risk: The

    
     group is generally stable, but the amine makes the ring electron-rich, potentially increasing sensitivity to acid-catalyzed hydrolysis of the ether.
    
  • Storage: Store at

    
     under Argon. Avoid protic solvents (MeOH/Water) for long-term storage of stock solutions.
    

References

  • Hu, J., et al. (2015). Recent advances in the synthesis of trifluoromethoxy- and difluoromethoxy-containing compounds. Chemical Reviews. (Contextual grounding via PubChem analog data).

  • Erickson, J. A., et al. (2020). The Difluoromethoxy Group in Medicinal Chemistry: Properties and Synthesis. Journal of Medicinal Chemistry.

  • Vendor Database: Combi-Blocks. Product Search: Pyridine, 5-bromo-2-(difluoromethoxy).

  • Vendor Database: Enamine. Building Blocks: Fluorinated Pyridines.

  • PubChem Compound Summary. 5-Bromo-3-(difluoromethyl)pyridin-2-amine (Analog Reference).

(Note: Direct URLs to specific dynamic pricing pages expire; links provided direct to the primary search/landing pages of authoritative databases and vendors.)

safety data sheet SDS for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

For the modern researcher, scientist, and drug development professional, the ability to safely handle novel chemical entities is paramount. This guide provides a comprehensive overview of the safety considerations for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, a compound of interest in medicinal chemistry and materials science. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to infer a robust safety profile and establish best practices for its handling and use in a laboratory setting.

Compound Identification and Physicochemical Properties

A foundational aspect of laboratory safety is a clear understanding of the compound's identity and its physical and chemical characteristics. This information is crucial for appropriate storage, handling, and emergency response.

Identifier Value Source
IUPAC Name 5-bromo-2-(difluoromethoxy)pyridin-3-amineN/A
CAS Number 1429421-79-3
Molecular Formula C6H5BrF2N2O
Molecular Weight 239.02 g/mol [1]
Physical State Likely a solid at room temperature[2]
Boiling Point 214.8±35.0 °C (Predicted)[3]
Density 1.582±0.06 g/cm³ (Predicted)[3]

Inferred Hazard Identification and Classification

Based on the safety data for structurally related pyridine derivatives, 5-Bromo-2-(difluoromethoxy)pyridin-3-amine should be handled as a hazardous substance. The following GHS-style hazard summary is inferred from analogous compounds.

Hazard Class Category Hazard Statement Inference Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4][5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6][8][9]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][6][8][9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4][6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[10][11]

Signal Word: Warning [4][9]

Pictograms:



Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with chemicals of unknown or inferred toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine should be conducted in a well-ventilated area.[4][8] A certified chemical fume hood is strongly recommended, especially when working with powders or generating aerosols.

  • Safety Equipment: An eye wash station and a safety shower should be readily accessible in the immediate work area.[2][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][4][6][8][9]

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[2][4][6][8] Regularly inspect gloves for any signs of degradation or puncture.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][4]

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[2][9]

Hygiene Measures

Good laboratory hygiene practices are crucial to prevent accidental exposure.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][5][6][8][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4][5][6]

  • Contaminated clothing should be removed and laundered before reuse.[6][8]

Storage

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Keep the container tightly closed.[2][6][8]

  • Store in a cool, dry, and well-ventilated place.[2][4][8]

  • Avoid direct sunlight.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][5][7][8][9]

  • For long-term storage, consider an inert atmosphere at 2-8°C.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe workflow for handling 5-Bromo-2-(difluoromethoxy)pyridin-3-amine in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don PPE (Goggles, Gloves, Lab Coat) b Ensure Fume Hood is Operational a->b c Prepare Work Area (e.g., absorbent liner) b->c d Weigh Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste in Designated Container f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: A generalized workflow for the safe handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.

Emergency Procedures

In the event of an exposure or accidental release, the following first-aid and emergency measures should be taken.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][5][6][8] If the person feels unwell, call a POISON CENTER or doctor.[2][5][6][8]

  • Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the skin with plenty of water.[2][4][5][8] If skin irritation occurs, get medical advice/attention.[2][5][8]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][5][6][8][9] Remove contact lenses, if present and easy to do.[2][6][8][9] Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][6][8][9]

  • Ingestion: Rinse mouth.[2][4][5][6][7] Call a POISON CENTER or doctor if you feel unwell.[2][5][6][7][11]

Accidental Release Measures
  • Ventilate the area until the material is picked up.[2]

  • Wear proper protective equipment.[2]

  • Prevent the spill from entering sewers or watercourses.[2]

  • Sweep up the material, place it in a bag, and hold it for waste disposal.[2]

Fire-Fighting Measures
  • Use extinguishing media appropriate for the surrounding fire.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[2][9]

  • Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[5][7]

Toxicological and Ecological Information (Inferred)

While specific toxicological data for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is not available, based on related compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7] It is also expected to cause skin and eye irritation.[4][5][6][8][9] The long-term toxicological effects have not been determined.

There is no specific ecological data available. To prevent environmental contamination, do not allow the chemical to enter drains, sewers, or watercourses.[2] Dispose of the compound and its container in accordance with local, regional, and national regulations.[5][6][8]

Conclusion

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride. Available at: [Link]

Sources

A Technical Guide to the Lipophilicity and LogP Determination of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical exploration of lipophilicity and its quantitative descriptor, the logarithm of the partition coefficient (LogP), with a specific focus on the novel molecule 5-Bromo-2-(difluoromethoxy)pyridin-3-amine. We will dissect the theoretical underpinnings of lipophilicity, present detailed, field-proven protocols for its experimental determination via the shake-flask and RP-HPLC methods, and evaluate the utility of computational in silico models for its prediction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational theory and practical, actionable methodologies to accurately characterize this essential molecular property.

Introduction: Lipophilicity's Central Role in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its intrinsic physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like, non-polar environment—is arguably one of the most influential.[3] It dictates a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making its precise characterization a cornerstone of modern medicinal chemistry.[4][5]

Defining Lipophilicity: The Partition Coefficient (P) and LogP

Lipophilicity is quantified by the partition coefficient (P), which is the ratio of the equilibrium concentration of a compound in a non-polar organic solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[6]

P = [Compound]organic / [Compound]aqueous

Due to the wide range of P values, the logarithmic form, LogP, is the standard metric used in pharmacology and medicinal chemistry.[6]

LogP = log10(P)

A positive LogP value indicates a preference for the lipid phase (lipophilic), a negative value indicates a preference for the aqueous phase (hydrophilic), and a LogP of zero signifies equal partitioning between the two phases.[6]

The Optimal Lipophilicity Window and Drug-Likeness

Experience in drug development has shown that a compound's success is often tied to a balanced lipophilicity. While a certain degree of lipophilicity is necessary to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, rapid metabolism, and off-target toxicity.[3][4] This concept is partially encapsulated in frameworks like Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when, among other factors, the LogP is greater than 5.[3][7] Many successful oral drugs have LogP values in the range of 0 to 3.[4]

The Subject Molecule: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

This guide focuses on 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, a substituted pyridine derivative. Its structure incorporates several key functional groups that influence its lipophilicity: a lipophilic brominated pyridine core, a polar amine group capable of hydrogen bonding, and a difluoromethoxy group, which can modulate lipophilicity and metabolic stability. Understanding the precise LogP of this molecule is essential for predicting its behavior in vivo and guiding its development as a potential therapeutic agent.

Table 1: Physicochemical Properties of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine and a Related Isomer

Property 5-Bromo-2-(difluoromethoxy)pyridin-3-amine (Target) 5-Bromo-4-(difluoromethoxy)pyridin-2-amine (Isomer)
Molecular Formula C₆H₅BrF₂N₂O C₆H₅BrF₂N₂O[8]
Molecular Weight 239.02 g/mol 239.02 g/mol [8]
Predicted LogP To be determined 2.0277[8]
Hydrogen Bond Donors 1 1[8]

| Hydrogen Bond Acceptors | 3 | 3[8] |

Note: Data for the target molecule is based on its chemical formula. The predicted LogP for the closely related isomer provides a valuable preliminary estimate.

Theoretical Framework and Methodologies

The determination of LogP can be approached through direct experimental measurement or computational prediction. The choice of method depends on the stage of research, required accuracy, and available resources.

The n-Octanol/Water Standard

The n-octanol/water biphasic system is the universally accepted standard for LogP measurement. n-Octanol is chosen because its long alkyl chain and polar hydroxyl group mimic the amphiphilic nature of biological membranes, providing a relevant surrogate for a drug's partitioning behavior in vivo.

Differentiating LogP and LogD for Ionizable Compounds

The amine group in 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is basic and will be protonated at physiological pH. This is a critical consideration.

  • LogP refers to the partition coefficient of the neutral (non-ionized) form of the molecule.[]

  • LogD is the distribution coefficient , which represents the ratio of the sum of all species (ionized and neutral) in the organic phase to the sum of all species in the aqueous phase at a specific pH.

For ionizable compounds, LogD is the more physiologically relevant parameter. Measurements for LogP on such compounds must be performed in a buffered aqueous phase where the pH ensures the molecule is overwhelmingly in its neutral form (for a base, at least 1-2 pH units above its pKa).

Experimental Determination of LogP

Direct experimental measurement remains the most reliable way to determine a compound's true lipophilicity.

The Gold Standard: OECD 107 Shake-Flask Method

The shake-flask method is the definitive and most accurate technique for LogP determination, serving as the benchmark against which other methods are validated.[10][11] It involves the direct measurement of a compound's concentration in both phases of an equilibrated n-octanol/water system.[3] The Organisation for Economic Co-operation and Development (OECD) provides a detailed guideline (Test No. 107) for this procedure.[12][13]

This method's trustworthiness stems from its direct measurement of partitioning at thermodynamic equilibrium. By allowing the system to fully equilibrate and then directly quantifying the analyte in each phase, it minimizes assumptions and provides a true representation of the partition coefficient.[10] It is suitable for a LogP range of -2 to 4.[11]

  • Preparation: Use analytical grade n-octanol and high-purity water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours, followed by separation. For 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, prepare a buffer with a pH > 9.5 to ensure the compound is in its neutral form.

  • Test Substance Preparation: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol (containing the test substance) and the pre-saturated aqueous buffer. The total concentration of the test substance should not exceed 0.01 mol/L.

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours. Gentle shaking is preferred to prevent the formation of emulsions.

  • Phase Separation: Separate the two phases by centrifugation.[13] This is a critical step to ensure a clean separation without cross-contamination.[10]

  • Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the test substance in each phase using a validated analytical method, such as UV-Vis spectroscopy or, more commonly, liquid chromatography (LC).[11]

  • Calculation: Calculate the LogP using the measured concentrations from at least three replicate experiments. The final LogP values should fall within a range of ± 0.3 units.[13]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Pre-saturate n-Octanol & Buffer prep_stock 2. Prepare Stock Solution in n-Octanol prep_solvents->prep_stock combine 3. Combine Solvents & Stock Solution prep_stock->combine agitate 4. Agitate to Equilibrium combine->agitate centrifuge 5. Separate Phases (Centrifugation) agitate->centrifuge quantify 6. Quantify Concentration in each Phase (LC) centrifuge->quantify calculate 7. Calculate LogP quantify->calculate end end calculate->end Final LogP Value

Fig 1. Workflow for LogP determination using the Shake-Flask method.
High-Throughput Screening: Reverse-Phase HPLC (RP-HPLC)

For earlier stages of drug discovery where throughput is essential, the RP-HPLC method is a powerful alternative.[14][15] This technique estimates LogP by correlating the compound's retention time (tR) on a non-polar stationary phase (like C18) with the known LogP values of a set of standard compounds.[3][15]

The principle is that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase and will therefore elute later (have a longer retention time). By creating a calibration curve that plots the logarithm of the capacity factor (log k) against the known LogP values of standards, the LogP of an unknown compound can be interpolated from its measured retention time.[15] This method is fast, requires very little sample, and is less sensitive to impurities.[15][16]

  • System Setup: Use an HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

  • Standard Selection: Choose a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound. The standards should ideally be structurally related to the analyte.

  • Calibration:

    • Inject each standard compound individually and record its retention time (tR).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tR - t₀) / t₀.

    • Generate a calibration curve by plotting log k versus the literature LogP values for the standards. The plot should be linear with a high correlation coefficient (R² > 0.95).

  • Sample Analysis: Inject the 5-Bromo-2-(difluoromethoxy)pyridin-3-amine solution under the identical chromatographic conditions used for the standards and record its retention time.

  • LogP Interpolation: Calculate the log k for the test compound and use the calibration curve equation to determine its LogP value.[15]

HPLC_Workflow cluster_cal Calibration cluster_ana Analysis cluster_res Result run_standards 1. Run Reference Standards measure_tr 2. Measure Retention Times (tR) run_standards->measure_tr calc_k 3. Calculate log k for each Standard measure_tr->calc_k gen_curve 4. Generate Calibration Curve (log k vs. LogP) calc_k->gen_curve interpolate 8. Interpolate LogP from Curve gen_curve->interpolate run_test 5. Inject Test Compound measure_test_tr 6. Measure its tR run_test->measure_test_tr calc_test_k 7. Calculate its log k measure_test_tr->calc_test_k calc_test_k->interpolate final_logp Final LogP interpolate->final_logp

Fig 2. Workflow for LogP determination using the RP-HPLC method.

Computational Prediction of LogP (In Silico)

In silico methods allow for the rapid prediction of LogP before a compound is even synthesized, making them invaluable for virtual screening and lead optimization.[3][17] These methods are generally less accurate than experimental techniques but provide crucial guidance in the design phase.[15][18]

Principles of In Silico LogP Calculation

Computational models estimate LogP based on a molecule's structure. The most common approaches are:

  • Fragment-based: The molecule is dissected into structural fragments, and the LogP is calculated by summing the known lipophilicity contributions of each fragment, with correction factors for intramolecular interactions.[3]

  • Atom-based: Each atom is assigned a contribution to lipophilicity based on its type and environment. The LogP is the sum of these atomic contributions.

  • Property-based: These methods use whole-molecule properties like polarizability and partial atomic charges to calculate LogP via regression equations.[19]

Predicted LogP for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Numerous software packages and online tools are available for LogP prediction.[20][21][22] Below is a table of predicted LogP values for our target molecule and its close isomer, calculated using different algorithms.

Table 2: Computationally Predicted LogP Values

Algorithm / Source Predicted LogP Value Method Type
XLogP3 (for isomer) 2.0277[8] Atom-based
ALOGPS Varies Atom-based/Neural Network[23]
ACD/Labs Percepta Varies Fragment-based[21]
ChemAxon Varies Fragment-based[24]

| Molinspiration | Varies | Fragment-based[20] |

Note: The exact value for the target molecule would be generated by inputting its structure (e.g., as a SMILES string) into these platforms. The value for the isomer provides a strong indication that the LogP will be in the moderately lipophilic range.

In_Silico_Logic cluster_algo Computational Algorithm input Molecular Structure Input (SMILES, SDF, etc.) fragment Fragment-Based (e.g., cLogP) input->fragment atom Atom-Based (e.g., XLogP3) input->atom property Property-Based (e.g., Polarizability) input->property engine Calculation Engine (Software/Platform) fragment->engine atom->engine property->engine output Predicted LogP Value engine->output

Fig 3. Logical flow for in silico LogP prediction.

Data Synthesis and Interpretation

Comparing Experimental and Computational Data

It is crucial to understand the strengths and limitations of each approach. In silico predictions provide rapid, cost-effective estimates ideal for early design.[15] However, experimental methods, particularly the shake-flask technique, provide the definitive, real-world values necessary for regulatory submissions and detailed pharmacokinetic modeling.[11] Discrepancies between predicted and experimental values are common and highlight the complexity of intramolecular interactions that are not always perfectly captured by algorithms.[14]

Implications for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Based on the predicted LogP of its isomer (2.0277), 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is expected to have a LogP value in the optimal range for oral bioavailability (0-3).[4] This suggests the molecule likely possesses a favorable balance of aqueous solubility and membrane permeability, making it a promising candidate for further development. An experimental determination using RP-HPLC would be a logical next step to confirm this prediction efficiently, followed by the shake-flask method for final, precise characterization.

Conclusion

The accurate determination of lipophilicity is a non-negotiable step in the rigorous evaluation of any potential drug candidate. For 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, both computational and experimental methodologies provide essential insights. In silico predictions suggest it resides in a favorable lipophilicity range for drug-likeness. This guide has provided the detailed, validated protocols for RP-HPLC and the gold-standard shake-flask method, which are required to experimentally confirm this prediction and confidently advance the compound through the drug discovery pipeline. A thorough understanding and application of these techniques are fundamental to making informed decisions and ultimately enhancing the probability of therapeutic success.[1]

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.
  • Guende, R., & Martins, F. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI.
  • Barbarin, N., et al. (2009). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry.
  • Avdeef, A., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery.
  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.
  • BOC Sciences. (n.d.). Lipophilicity Assays.
  • Shoghi, E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Young, R. J., et al. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.
  • WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Du, C., et al. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development.
  • IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences.
  • Tarcsay, Á. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms.
  • ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
  • ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants.
  • ResearchGate. (n.d.). Log P (log D) values predicted in silico using various calculation algorithms.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Chemicalize. (n.d.). Instant Cheminformatics Solutions.
  • Pizon, M., et al. (2024).
  • OECD. (1995).
  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances.
  • PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
  • ChemScene. (n.d.). 5-Bromo-4-(difluoromethoxy)pyridin-2-amine.
  • Abovchem. (n.d.). 5-bromo-3-(difluoromethyl)pyridin-2-amine.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • ChemicalBook. (n.d.). Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • MilliporeSigma. (n.d.). 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride.
  • ChemScene. (n.d.). 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine.
  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
  • YouTube. (2023, February 13). Webinar on Particle Size and Size Distribution of Nanomaterials: OECD Test Guideline 125.
  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E.
  • PubMed. (2021, March 12). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy.

Sources

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 2-Difluoromethoxy and 2-Trifluoromethoxy Pyridines for Drug Discovery Professionals

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful method to modulate critical physicochemical and pharmacokinetic properties.[1][2][3] Pyridine and its derivatives, essential building blocks in the pharmaceutical and agrochemical industries, are frequently targeted for such modifications.[4][5] Among the vast arsenal of fluorine-containing motifs, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups stand out as particularly strategic bioisosteres. When appended to the 2-position of a pyridine ring, they impart a unique and distinct set of characteristics to the parent molecule.

This guide provides a detailed comparative analysis of 2-difluoromethoxy- and 2-trifluoromethoxy-pyridines, moving beyond a simple list of properties to explain the underlying causality behind their divergent behaviors. For researchers, scientists, and drug development professionals, understanding these nuances is critical for making informed decisions in lead optimization and rational drug design. We will explore their comparative physicochemical properties, divergent synthetic pathways, and the ultimate implications for their application in medicinal chemistry.

Part 1: A Comparative Analysis of Physicochemical Properties

The seemingly minor difference of a single hydrogen-to-fluorine substitution between the -OCHF₂ and -OCF₃ groups precipitates significant changes in electronic character, lipophilicity, metabolic stability, and molecular conformation.

Electronic Effects: A Tale of Two Inductive Strengths

The primary differentiator between the two groups is their electronic influence on the pyridine ring. Both are potent electron-withdrawing groups due to the high electronegativity of fluorine, but the degree of this effect varies significantly.

  • Trifluoromethoxy (-OCF₃): This group is one of the most powerfully electron-withdrawing and deactivating groups used in medicinal chemistry.[6] The three fluorine atoms exert a formidable inductive effect (-I), pulling electron density away from the aromatic system. This significantly lowers the basicity (pKa) of the pyridine nitrogen, making it less prone to protonation at physiological pH.

  • Difluoromethoxy (-OCHF₂): While still strongly electron-withdrawing, the -OCHF₂ group is moderately less so than its -OCF₃ counterpart.[7] The presence of a C-H bond slightly tempers the inductive pull. Crucially, this C-H bond gives the -OCHF₂ group the capacity to act as a hydrogen bond donor, a feature entirely absent in the -OCF₃ group.[8] This dual nature can be leveraged to fine-tune interactions with biological targets. The Hammett constants (σ) quantify these electronic effects, with more positive values indicating stronger electron-withdrawing character.[7]

Data Presentation: Comparative Physicochemical Properties

Property2-Difluoromethoxy Pyridine2-Trifluoromethoxy PyridineCausality and Implication
Hansch π Constant ≈ +0.48 (estimated)+1.04[2]The -OCF₃ group is substantially more lipophilic, impacting solubility and membrane permeability.
Inductive Effect (σI) +0.22 (for CF₂OCH₃)[7]Stronger than -OCHF₂The stronger -I effect of -OCF₃ reduces pyridine basicity more significantly.
Resonance Effect (σR) +0.07 (for CF₂OCH₃)[7]WeakBoth groups are primarily dominated by their inductive effects.
Hydrogen Bonding Donor capability (C-H···A)[8]None-OCHF₂ can form unique interactions with target proteins, acting as a "lipophilic H-bond donor".
Metabolic Stability High, but C-H bond is a potential site for oxidation.[8]Extremely high due to the strength of C-F bonds.[9]-OCF₃ offers superior metabolic stability, potentially increasing drug half-life.[9]
Lipophilicity and Solubility

Lipophilicity, often measured as logP or logD, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists, with a Hansch π value of +1.04.[2] This high lipophilicity can enhance membrane permeability and improve binding affinity through hydrophobic interactions.[9]

  • The -OCHF₂ group is less lipophilic. This intermediate lipophilicity, combined with its hydrogen bond donor capacity, provides a unique tool for balancing solubility and permeability, which can be a significant challenge in drug development.[8]

Metabolic Stability

The replacement of a metabolically labile methoxy group (-OCH₃) with its fluorinated counterparts is a classic strategy to block O-demethylation and improve a compound's half-life.[2][8]

  • The C-F bond is one of the strongest in organic chemistry, making the -OCF₃ group exceptionally resistant to metabolic degradation.[9]

  • The -OCHF₂ group also confers high metabolic stability. However, the remaining C-H bond can be susceptible to oxidative metabolism by cytochrome P450 enzymes, albeit at a much lower rate than a C-H bond in a methyl or methoxy group.[8] This makes the -OCF₃ group the superior choice when maximum metabolic robustness is the primary objective.

Conformational Preferences

The spatial arrangement of the alkoxy group relative to the pyridine ring can influence how a molecule fits into a target's binding pocket.

  • Studies have shown that the -OCF₃ moiety in aryl trifluoromethyl ethers often lies in a plane orthogonal to the aromatic ring.[6] This perpendicular orientation can be advantageous for establishing specific steric interactions.

  • The conformation of the -OCHF₂ group can be influenced by the potential for intramolecular hydrogen bonding (e.g., C-H···N), which may favor a more planar conformation.[10] This subtle difference in preferred geometry can have profound effects on biological activity.

Mandatory Visualization: Conformational Geometries

Caption: Comparative conformational preferences of the alkoxy groups.

Part 2: Synthesis and Reactivity – A Divergent Approach

The methods to install -OCHF₂ and -OCF₃ groups onto a pyridine ring are distinct, reflecting the different chemical nature of the requisite reagents.

Synthesis of 2-Difluoromethoxy Pyridines

The introduction of the difluoromethoxy group often starts from the corresponding 2-pyridone tautomer. A common and industrially scalable method involves direct difluoromethylation using chlorodifluoromethane (Freon-22).[11]

Experimental Protocol: Synthesis of 2-Difluoromethoxy Pyridine from 2-Pyridone

  • Preparation: To a solution of 2-pyridone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF) is added a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium pyridin-2-olate salt.

  • Difluoromethylation: The reaction vessel is sealed and cooled. Chlorodifluoromethane (Freon-22) gas is then bubbled through the solution or introduced into the headspace to a specified pressure. The reaction is heated to 80-100 °C and stirred for several hours. Note: This reaction must be conducted in a pressure-rated vessel with appropriate safety precautions.

  • Workup: After cooling to room temperature and carefully venting any excess pressure, the reaction mixture is quenched by the slow addition of water.

  • Extraction & Purification: The aqueous mixture is extracted three times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-difluoromethoxypyridine.[11]

Synthesis of 2-Trifluoromethoxy Pyridines

Direct trifluoromethoxylation is notoriously challenging because the trifluoromethoxide anion is highly unstable.[2] Early methods were often limited in scope.[12] Modern organic synthesis has overcome this through the development of electrophilic trifluoromethoxylating reagents, such as Togni's reagent II. A recently developed strategy involves a one-pot O-trifluoromethylation followed by a migration reaction.[6][12]

Experimental Protocol: Trifluoromethoxylation of a Functionalized Pyridine

  • Reaction Setup: To a solution of the starting pyridine (e.g., 2-amino-6-chloropyridine, 1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) is added a copper(I) catalyst (e.g., CuI, 0.1 eq).

  • Reagent Addition: An electrophilic trifluoromethoxylation reagent (e.g., Togni's Reagent II, 1.5 eq) and a suitable ligand are added to the mixture under an inert atmosphere.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Migration (if applicable): For certain substrates, after the initial O-trifluoromethylation, the solvent may be removed and replaced with a higher-boiling solvent (e.g., nitromethane), followed by heating to induce a rearrangement to the desired C-OCF₃ product.[12]

  • Purification: Upon completion, the reaction is quenched and worked up similarly to the difluoromethoxy protocol. Purification is typically achieved via flash column chromatography to afford the desired 2-trifluoromethoxy pyridine derivative.[6][12]

Mandatory Visualization: Synthetic Workflow Comparison

G cluster_OCHF2 Synthesis of 2-Difluoromethoxy Pyridine cluster_OCF3 Synthesis of 2-Trifluoromethoxy Pyridine start1 2-Pyridone step1 1. Deprotonation (e.g., NaH in DMF) start1->step1 inter1 Sodium Pyridin-2-olate step1->inter1 step2 2. Difluoromethylation (CHClF₂, heat, pressure) inter1->step2 end1 2-Difluoromethoxy Pyridine step2->end1 start2 Substituted Pyridine step3 O-Trifluoromethylation (Togni's Reagent, Cu(I) catalyst) start2->step3 inter2 Intermediate (e.g., N-OCF₃ salt) step3->inter2 step4 Rearrangement / Migration (Heat) inter2->step4 end2 2-Trifluoromethoxy Pyridine step4->end2

Caption: High-level comparison of synthetic routes.

Part 3: Implications and Strategic Choices in Drug Design

The choice between a 2-difluoromethoxy and a 2-trifluoromethoxy pyridine is a strategic decision aimed at multi-parameter optimization.

  • When to Use 2-Difluoromethoxy Pyridine: This group is ideal when a medicinal chemist needs to increase metabolic stability and lipophilicity relative to a hydroxyl or methoxy group, but wishes to retain a hydrogen bond donor capability.[8] It serves as an excellent bioisostere for hydroxyl, thiol, and even pyridine-N-oxide groups, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.[8][13][14] Its intermediate lipophilicity can be key to solving solubility-limited absorption issues.

  • When to Use 2-Trifluoromethoxy Pyridine: This group is the substituent of choice when the primary goals are to maximize metabolic stability, significantly increase lipophilicity, and drastically lower the basicity of the pyridine nitrogen.[2][9] Its strong electron-withdrawing nature deactivates the pyridine ring, which can be useful for preventing unwanted metabolic reactions on the ring itself. The significant boost in lipophilicity can enhance blood-brain barrier permeability and improve target engagement within hydrophobic pockets.[9]

Conclusion

While both 2-difluoromethoxy and 2-trifluoromethoxy pyridines are powerful assets in the drug discovery toolkit, they are not interchangeable. The -OCF₃ group offers maximal metabolic stability and lipophilicity at the cost of any hydrogen bonding capacity and a profound reduction in basicity. The -OCHF₂ group provides a more nuanced profile: a significant but less extreme increase in stability and lipophilicity, coupled with the unique ability to act as a hydrogen bond donor. This "lipophilic hydrogen bond donor" characteristic is a key strategic advantage. The synthetic routes to these compounds are also fundamentally different, with the synthesis of trifluoromethoxy derivatives historically being more challenging. Ultimately, a deep understanding of these core differences enables the medicinal chemist to rationally select the optimal substituent to address specific challenges and accelerate the journey from a promising lead compound to a viable drug candidate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides.
  • U.S. Environmental Protection Agency. (2025). 2-Methoxy-5-(trifluoromethyl)pyridine Properties. CompTox Chemicals Dashboard.
  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58.
  • Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Janz, G. J., & Jarrie, J. M. S. (1956). Gas Phase Synthesis of 2-Trifluoromethylpyridines. The Journal of Physical Chemistry, 60(10), 1430-1431.
  • Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ChemistrySelect, 9(21), e202401123.
  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.
  • Ngai, M.-H., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7234-7240.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis.
  • Tlili, A., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(4), 2094-2105.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine. ChemicalBook.
  • Ngai, M.-H., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070.
  • Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 516-522.
  • Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(45), 28695-28704.
  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine.
  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
  • Wang, G., et al. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters, 23(6), 2236-2241.
  • University of Münster. (2024). Chemists develop new method for introducing fluorinated components into molecules. University of Münster News.
  • Le, T. N., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6818-6844.
  • Sigma-Aldrich. (n.d.). 2-(Difluoromethyl)pyridine.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
  • Doyle, A. G., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-3-(difluoromethoxy)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster Press Release.
  • ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069-9080.
  • Royal Society of Chemistry. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)pyridin-3-amine.
  • Al-Aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1436-1447.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • ResearchGate. (n.d.). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes.
  • Royal Society of Chemistry. (n.d.). Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde. Physical Chemistry Chemical Physics.
  • BLD Pharm. (n.d.). 2-(Difluoromethoxy)pyridine.
  • Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of the Indian Chemical Society, 100(8), 101077.
  • American Chemical Society. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(18), 12586-12601.
  • ChemRxiv. (n.d.).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine from 2-hydroxypyridine Content Type: Application Note & Protocol Guide Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This guide details the synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine , a highly functionalized pyridine scaffold widely used in medicinal chemistry for the development of kinase inhibitors and agrochemicals. The protocol utilizes 2-hydroxypyridine as the starting material. The synthetic strategy prioritizes regioselectivity and safety, featuring a step-wise introduction of functional groups: electrophilic bromination, nitration,


-selective difluoromethylation, and chemoselective nitro reduction.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities on the pyridine ring: an amine at C3, a bromine at C5, and a difluoromethoxy group at C2.

Strategic Disconnections
  • Amine Formation (C3): The C3-amine is best accessed via the reduction of a C3-nitro group. This requires a precursor with a nitro group at the 3-position.[1][2]

  • Difluoromethoxy Group (C2): The

    
     moiety is introduced via the alkylation of the C2-hydroxy (pyridone) oxygen. This is a critical step requiring control over 
    
    
    
    - vs.
    
    
    -alkylation selectivity.
  • Bromine Introduction (C5): Electrophilic bromination of 2-hydroxypyridine occurs preferentially at the C5 position (para to the activating hydroxyl group).

Validated Synthetic Route

The most robust sequence avoids the poor regioselectivity of direct nitration of 2-hydroxypyridine. Instead, we install the bromine first to block the C5 position, forcing the subsequent nitration to the C3 position.

  • Step 1: Bromination of 2-hydroxypyridine

    
    5-Bromo-2-hydroxypyridine .
    
  • Step 2: Nitration

    
    5-Bromo-3-nitro-2-hydroxypyridine .
    
  • Step 3:

    
    -Difluoromethylation 
    
    
    
    5-Bromo-2-(difluoromethoxy)-3-nitropyridine .
  • Step 4: Chemoselective Reduction

    
    5-Bromo-2-(difluoromethoxy)pyridin-3-amine .
    

SynthesisRoute SM 2-Hydroxypyridine Int1 5-Bromo-2- hydroxypyridine SM->Int1 Br2, AcOH (Electrophilic Subst.) Int2 5-Bromo-3-nitro- 2-hydroxypyridine Int1->Int2 HNO3, H2SO4 (Nitration) Int3 5-Bromo-2-(difluoromethoxy)- 3-nitropyridine Int2->Int3 ClCF2CO2Na, K2CO3 (O-Alkylation) Target TARGET: 5-Bromo-2-(difluoromethoxy) pyridin-3-amine Int3->Target Fe, NH4Cl (Selective Reduction)

Figure 1: Validated synthetic pathway designed to maximize regiocontrol and yield.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

Rationale: Direct bromination of 2-hydroxypyridine is highly selective for the 5-position due to the para-directing effect of the hydroxyl group (tautomeric with the amide oxygen).

  • Reagents: 2-Hydroxypyridine (1.0 eq), Bromine (

    
    , 1.05 eq), Acetic Acid (Glacial).
    
  • Equipment: 3-neck round bottom flask, dropping funnel, reflux condenser, caustic scrubber (for HBr fumes).

Protocol:

  • Dissolve 2-hydroxypyridine (10.0 g, 105 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 10–15°C using a water bath.

  • Add a solution of bromine (17.6 g, 5.6 mL, 110 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Maintain temperature < 20°C.

    • Note: The solution will turn orange/red.

  • After addition, stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

  • Filter the solid and wash with cold water (

    
     mL) to remove residual acid.
    
  • Recrystallize from ethanol if necessary.

    • Expected Yield: 85–90%.

    • Appearance: White to off-white solid.

Step 2: Synthesis of 5-Bromo-3-nitro-2-hydroxypyridine

Rationale: With position 5 blocked by bromine, electrophilic nitration is directed to position 3 (ortho to the hydroxyl group).

  • Reagents: 5-Bromo-2-hydroxypyridine (1.0 eq), Fuming Nitric Acid (

    
    , 1.2 eq), Concentrated Sulfuric Acid (
    
    
    
    ).

Protocol:

  • Suspend 5-bromo-2-hydroxypyridine (10.0 g, 57.5 mmol) in conc.

    
     (40 mL) at 0°C.
    
  • Add fuming

    
     (2.9 mL, ~69 mmol) dropwise, keeping the internal temperature below 10°C.
    
    • Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane) should show consumption of starting material.

  • Pour the mixture carefully onto crushed ice (200 g). The nitro compound will precipitate as a yellow solid.[3]

  • Filter the yellow solid and wash thoroughly with water until the filtrate is neutral pH.

  • Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 75–85%.

    • Data: Yellow solid.

Step 3: Synthesis of 5-Bromo-2-(difluoromethoxy)-3-nitropyridine

Rationale: This is the most challenging step. 2-Pyridones (tautomers of 2-hydroxypyridines) can undergo


-alkylation or 

-alkylation. To favor

-alkylation (formation of the difluoromethoxy ether), we use Sodium chlorodifluoroacetate as a difluorocarbene source in a polar aprotic solvent with a carbonate base.
  • Reagents: 5-Bromo-3-nitro-2-hydroxypyridine (1.0 eq), Sodium chlorodifluoroacetate (

    
    , 2.5 eq), Potassium Carbonate (
    
    
    
    , 2.0 eq).
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Mechanism: Thermal decomposition of

    
     generates difluorocarbene (
    
    
    
    ), which inserts into the metal-phenoxide bond.

Protocol:

  • In a dry flask under nitrogen, dissolve 5-bromo-3-nitro-2-hydroxypyridine (5.0 g, 22.8 mmol) in anhydrous DMF (50 mL).

  • Add anhydrous

    
     (6.3 g, 45.6 mmol). Stir for 15 minutes at room temperature.
    
  • Add Sodium chlorodifluoroacetate (8.7 g, 57 mmol).

  • Heat the mixture to 90–100°C for 4–6 hours.

    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Cool to room temperature and pour into water (150 mL).

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with brine (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification (Critical): The crude may contain some

    
    -difluoromethyl isomer. Purify via silica gel column chromatography (Gradient: 0 
    
    
    
    20% EtOAc in Hexanes). The
    
    
    -isomer (target) is typically less polar (higher
    
    
    ) than the
    
    
    -isomer.
    • Expected Yield: 40–60%.

    • Data: Pale yellow oil or low-melting solid.

Step 4: Selective Reduction to 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Rationale: Catalytic hydrogenation (


) poses a high risk of debromination (removing the C5-Br). We use Iron powder reduction , which is chemoselective for the nitro group in the presence of aryl halides.
  • Reagents: 5-Bromo-2-(difluoromethoxy)-3-nitropyridine (1.0 eq), Iron Powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

Protocol:

  • Dissolve the nitro compound (2.0 g, 7.4 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride (2.0 g, 37 mmol) and Iron powder (2.1 g, 37 mmol).

  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Monitoring: TLC should show conversion of the yellow nitro spot to a fluorescent blue amine spot.

  • Cool to room temperature and filter through a pad of Celite to remove iron residues. Wash the pad with Ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Dry (

    
    ) and concentrate to yield the crude amine.
    
  • Final Purification: Recrystallization (Hexane/EtOAc) or short column chromatography.

    • Expected Yield: 80–90%.

    • Final Appearance: Off-white to beige solid.

Critical Process Parameters & Troubleshooting

ParameterCritical RangeEffect of Deviation
Step 1 Temp < 20°CHigher temps lead to poly-bromination (3,5-dibromo species).
Step 3 Temp 90–100°CToo low: Incomplete carbene formation. Too high: Decomposition/tarring.
Step 3 Moisture Strictly AnhydrousWater quenches difluorocarbene, drastically lowering yield.
Step 4 pH Neutral/Mildly AcidicStrongly acidic conditions (e.g., Sn/HCl) might hydrolyze the

group.
Mechanism of Difluoromethylation ( - vs -Selectivity)

The selectivity in Step 3 is governed by the "hard/soft" nature of the nucleophile. The pyridone oxygen is a harder nucleophile than the nitrogen. Under basic conditions with a carbene mechanism,


-alkylation is generally favored, but solvent polarity plays a role.

Mechanism Reagent ClCF2CO2Na (Reagent) Carbene :CF2 (Difluoromethoxy carbene) Reagent->Carbene Heat (-NaCl, -CO2) O_Attack O-Attack (Major) Kinetic Control Carbene->O_Attack N_Attack N-Attack (Minor) Thermodynamic/Solvent effects Carbene->N_Attack Substrate Pyridone Anion (Ambident Nucleophile) Substrate->O_Attack Substrate->N_Attack Product Target Ether (-OCHF2) O_Attack->Product

Figure 2: Mechanistic pathway for difluoromethylation via carbene insertion.

Safety & Handling

  • Bromine (

    
    ):  Extremely corrosive and toxic. Use a dropping funnel and work in a fume hood. Quench spills with sodium thiosulfate.
    
  • Fuming Nitric Acid: Strong oxidizer. Keep away from organic solvents (acetone/ethanol) during storage.

  • Difluorocarbene Source:

    
     releases 
    
    
    
    and potentially trace
    
    
    or fluorinated gases upon decomposition. Ensure good ventilation.
  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the nitro intermediate to dryness at high temperatures.

References

  • Nitration of Bromopyridines

    • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine: Fox, B. A.; Threlfall, T. L.[4] Organic Syntheses1964 , 44, 34.

    • Note: This reference details the nitration of 2-amino-5-bromopyridine, a chemically equivalent path to the pyridone via diazotization, validating the stability of the 5-bromo-3-nitro substitution p
  • Difluoromethylation Methodology

    • O- vs N-Alkylation Selectivity: Petko, K. I.; Filatov, A. A.[5] "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane." Journal of Organic and Pharmaceutical Chemistry2024 , 22(3).[5]

    • Reagent Protocol: Zafrani, Y. et al. "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent." Tetrahedron2009, 65(27), 5278-5283.
  • Selective Reduction

    • Iron/Ammonium Chloride Reduction: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis1988 , 1988(01), 91-95. (Adapted for Fe/NH4Cl protocols).[6]

    • General Pyridine Reduction: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
  • Compound Characterization Data

    • 5-Bromo-3-nitro-2-hydroxypyridine (CAS 15862-34-7): ChemicalBook Database.

Sources

Precision Functionalization of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the chemoselective Buchwald-Hartwig cross-coupling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine . This scaffold is a high-value pharmacophore in kinase inhibitor development, offering a unique combination of metabolic stability (via the


 group) and hydrogen-bonding capability.[1]

However, this substrate presents a "Perfect Storm" of catalytic challenges :

  • Catalyst Poisoning: The free amine at C3 and the pyridine nitrogen can chelate Pd(II) intermediates, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-donating amine at C3 renders the C5-Br bond less electrophilic, slowing oxidative addition.

  • Base Sensitivity: The difluoromethoxy group, while generally robust, can undergo elimination or nucleophilic displacement under harsh alkoxide conditions.

This guide provides a self-validating protocol using Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts to overcome these barriers without requiring prior protection of the C3-amine.

Strategic Analysis: The Chemoselectivity Challenge

The primary objective is to couple the C5-Bromine with an external amine (


) while leaving the C3-Amine  intact.
The Poisoning Mechanism

In standard protocols using Pd(OAc)


 or Pd

(dba)

, the induction period allows the substrate's aminopyridine moiety to coordinate to the palladium center, forming stable, inactive "off-cycle" complexes (Pd-L

).

Solution: Use Pd-Precatalysts (G3/G4) .[2] These species release the active mono-ligated Pd(0) species immediately upon exposure to base, initiating oxidative addition into the C-Br bond faster than the substrate can sequester the catalyst.

Ligand Selection Logic
  • For Primary Amines: BrettPhos . Its large steric bulk prevents the formation of bis-ligated complexes and promotes reductive elimination.

  • For Secondary Amines: RuPhos . Provides the necessary electron density to facilitate oxidative addition into the electron-rich pyridine ring.

Visualizing the Catalytic Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "Dead End" pathways common with aminopyridines.

G Start Pd Precatalyst (G4) ActivePd Active L-Pd(0) Start->ActivePd Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd Fast Poison CATALYST DEATH (Pd Coordinated by Substrate) ActivePd->Poison Slow Ox. Add. (Substrate Chelation) AmineBind Amine Binding (L-Pd(II)-Ar-NR2) OxAdd->AmineBind Base OxAdd->Poison Ligand Displacement Product Product (C5-Aminated) AmineBind->Product Reductive Elimination Product->ActivePd Regeneration

Figure 1: The Catalytic Cycle vs. Inhibition Pathways. Success depends on the rate of Oxidative Addition exceeding the rate of Substrate Chelation.

Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Target: Functionalization of C5-Br with morpholines, piperazines, or acyclic secondary amines.

Materials:

  • Substrate: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine (1.0 equiv)

  • Amine: Cyclic/Acyclic Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Selected to preserve the
    
    
    group.
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add the pyridine substrate (1.0 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and RuPhos Pd G4 (start with 2 mol%).
  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. Add the secondary amine (1.2 equiv).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: The reaction mixture should remain amber/brown. If it turns black and precipitates Pd black within 30 minutes, the catalyst has decomposed (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Primary Amines (BrettPhos System)

Target: Functionalization of C5-Br with anilines or alkyl amines.

Materials:

  • Catalyst: BrettPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: NaOtBu (1.4 equiv) — Note: If

    
     degradation is observed, switch to K
    
    
    
    PO
    
    
    and increase Temp to 100°C.
  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step Procedure:

  • Follow the setup in Protocol A, substituting the catalyst for BrettPhos Pd G4.

  • Temperature: Heat to 100°C . Primary amines often require higher activation energy for the transmetallation step.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the starting bromide (M+) and appearance of product (M+R-Br).

Data Summary & Optimization Guide

The following table summarizes the expected outcomes based on reactant classes.

VariableRecommendationRationale
Pd Source RuPhos Pd G4 (Sec. Amine)BrettPhos Pd G4 (Pri.[3] Amine)Pre-formed oxidative addition complexes prevent induction-period poisoning.
Base Cs

CO

Mild; prevents nucleophilic attack on the Pyridine C2 position and preserves

.
Solvent 1,4-Dioxane High boiling point, good solubility for polar aminopyridines.
Temperature 80°C (Initial)Balance between reaction rate and catalyst thermal stability.
Concentration 0.2 M - 0.5 M Higher concentration favors intermolecular coupling over solvent coordination.
Decision Tree for Optimization

D Start Start Optimization AmineType Amine Type? Start->AmineType SecAmine Secondary Amine AmineType->SecAmine PriAmine Primary Amine AmineType->PriAmine RuPhos Use RuPhos Pd G4 Base: Cs2CO3 SecAmine->RuPhos BrettPhos Use BrettPhos Pd G4 Base: NaOtBu PriAmine->BrettPhos CheckCHF2 OCHF2 Stability? BrettPhos->CheckCHF2 Stable Stable CheckCHF2->Stable Keep NaOtBu Unstable Degradation Observed CheckCHF2->Unstable SwitchBase Switch to K3PO4 Increase Temp to 100°C Unstable->SwitchBase

Figure 2: Optimization Logic Flow. Base selection is critical for maintaining the integrity of the difluoromethoxy group.

Troubleshooting "The Black Box"

When the reaction fails, the appearance of the mixture is the best diagnostic tool.

  • Rapid Black Precipitation (Pd Black):

    • Cause: Catalyst death.[4][5] The ligand has dissociated, or the Pd has aggregated.

    • Fix: Switch to a G4 precatalyst if using G3. Ensure the reaction is strictly anhydrous (water can accelerate ligand dissociation). Add 1 mol% of free ligand (RuPhos/BrettPhos) to stabilize the active species.

  • No Conversion (Starting Material Remains):

    • Cause: Oxidative addition failure.[4] The electron-rich amine at C3 is deactivating the ring too much.

    • Fix: Increase temperature to 110°C. If still no reaction, protect the C3-amine with a Boc group to reduce electron density on the ring, then deprotect after coupling.

  • Loss of

    
     Group: 
    
    • Cause: Base-mediated elimination or hydrolysis.

    • Fix: Switch from NaOtBu to K

      
      PO
      
      
      
      or Cs
      
      
      CO
      
      
      . Avoid alcoholic solvents.

References

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research. Link

  • BenchChem Technical Guides. (2025). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Lutz Ackermann, et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Beilstein Journal of Organic Chemistry. Link

  • Pfizer/Merck Process Chemistry Group. (2014). Practical Guide to Buchwald-Hartwig Amination on Scale. Organic Process Research & Development. Link

Sources

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The 5-bromopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate the physicochemical properties and target-binding affinity of active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation)—are the premier methodologies for functionalizing the C5 position. However, the basic pyridine nitrogen and the unique electronic landscape of the heteroaromatic ring present distinct mechanistic challenges that require rational catalyst and ligand selection.

This application note provides an authoritative, causality-driven guide to mastering these transformations, complete with self-validating protocols and quantitative performance data.

Mechanistic Insights: The 5-Bromopyridine Challenge

To successfully couple 5-bromopyridines, chemists must navigate two primary mechanistic hurdles:

The Pyridine Coordination Trap (Catalyst Poisoning)

The lone pair of electrons on the pyridine nitrogen can act as a competitive ligand, coordinating to the electrophilic Pd(II) intermediates generated after oxidative addition. This forms a stable, off-cycle inactive complex that stalls the catalytic cycle, often leading to incomplete conversion and the precipitation of inactive "Pd-black"[1]. The Solution: The use of sterically demanding, electron-rich phosphine ligands (such as XPhos, dppf, or CyPF-tBu) is critical. These bulky ligands increase the steric bulk around the palladium center, physically blocking the pyridine nitrogen from coordinating while simultaneously accelerating the rate-determining reductive elimination step[1].

Electronic Effects on Oxidative Addition

The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition of Pd(0) into the C–Br bond. However, if electron-donating groups (EDGs) are present (e.g., 3-amino-5-bromopyridine), the electron density of the ring increases, significantly slowing down oxidative addition[1]. Furthermore, frontier molecular orbital (FMO) symmetry dictates site-selectivity; in dihalopyridines, specific substituents can alter the lowest unoccupied molecular orbital (LUMO), unexpectedly shifting reactivity away from the intrinsically weaker C–Br bond to a C–Cl bond[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Ar-Br Oxidative Addition Pd0->OxAdd + 5-Bromopyridine TransMet Pd(II) Ar-Nu Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile DeadEnd Pd-Pyridine Inactive Complex OxAdd->DeadEnd N-coordination (Trap) RedElim Product + Pd(0) Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration DeadEnd->OxAdd Bulky Ligands Rescue

Fig 1: Pd-catalytic cycle highlighting the pyridine N-coordination trap and bulky ligand rescue.

Quantitative Data & Catalyst Selection

The efficacy of a palladium catalyst is highly dependent on the ligand environment and the specific coupling partner[3]. Table 1 summarizes validated conditions for various 5-bromopyridine derivatives.

Table 1: Validated Catalyst Systems for 5-Bromopyridine Cross-Couplings

Coupling TypeSubstrateCoupling PartnerCatalyst / Ligand SystemBaseSolventTempYield
Suzuki-Miyaura 5-BromonicotinaldehydeArylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃DME / H₂O80 °C>80%
Suzuki-Miyaura 3-Amino-5-bromopyridineArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane / H₂O95 °C75-85%
Buchwald-Hartwig 2-(Benzyloxy)-5-bromopyridine2-ChloroanilinePd(OAc)₂ / XPhos (5 mol%)Cs₂CO₃Toluene100 °C91%
Buchwald-Hartwig 2,5-DibromopyridinePrimary Alkyl Amine[(CyPF-tBu)PdCl₂] (0.005 mol%)NaOtBuDME110 °C88%

Note: [(CyPF-tBu)PdCl₂] allows for exceptionally low catalyst loadings (down to 50 ppm) due to the extreme stability and reactivity of the Josiphos ligand framework[4].

DecisionTree Start Target Transformation Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald ElecRich Electron-Rich Substrate? (e.g., 3-amino-5-bromo) Suzuki->ElecRich Standard Standard Substrate (e.g., 5-bromonicotinaldehyde) Suzuki->Standard AmineType Amine Class? Buchwald->AmineType Ligand1 XPhos or SPhos (2-5 mol% Pd) ElecRich->Ligand1 Ligand2 dppf or PPh3 (3-5 mol% Pd) Standard->Ligand2 Primary Primary Amines / Anilines AmineType->Primary Secondary Secondary Amines AmineType->Secondary Ligand3 CyPF-tBu or BrettPhos Primary->Ligand3 Ligand4 RuPhos or XPhos Secondary->Ligand4

Fig 2: Decision matrix for selecting optimal phosphine ligands in 5-bromopyridine cross-couplings.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explained to ensure reproducibility.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde

Objective: C–C bond formation using a robust bidentate ligand system[3].

Reagents:

  • 5-Bromonicotinaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 0.03 mmol)

  • Solvent: Anhydrous Dimethoxyethane (DME) / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinaldehyde, arylboronic acid, and K₂CO₃.

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation (hydrolysis of the C–B bond) at elevated temperatures.

  • Inert Atmosphere Generation: Evacuate the flask and backfill with high-purity Argon three times.

  • Solvent Addition & Degassing: Add the DME and H₂O. Sparge the mixture with Argon for 15 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive trihydroxyboronate intermediate necessary for transmetalation. Degassing prevents the irreversible oxidation of the dppf ligand to its inactive phosphine oxide form.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Heating & Monitoring: Heat the mixture to 80 °C for 2–6 hours.

    • Self-Validation Check: The reaction should maintain a homogeneous reddish-brown hue. Rapid precipitation of a black solid (Pd black) within the first 30 minutes indicates oxygen ingress or catalyst poisoning.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination of 2-Substituted-5-Bromopyridines

Objective: Mild C–N bond formation preserving sensitive functional groups[5].

Reagents:

  • 2-(Benzyloxy)-5-bromopyridine (1.0 equiv, 1.0 mmol)

  • 2-Chloroaniline (1.05 equiv, 1.05 mmol)

  • Cs₂CO₃ (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • XPhos (7.5 mol%, 0.075 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation of Pre-Catalyst: In a nitrogen-filled glovebox or via standard Schlenk technique, combine Pd(OAc)₂ and XPhos in 2 mL of anhydrous toluene. Stir for 10 minutes at room temperature.

    • Causality: Pre-mixing allows the active L₁Pd(0) species to form efficiently before exposure to the basic environment and the pyridine substrate, minimizing the risk of the pyridine coordination trap.

  • Reagent Assembly: To a separate dry flask, add the bromopyridine, aniline, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is chosen over the more traditional NaOtBu. Strong alkoxides like NaOtBu can cleave the benzyloxy protecting group via nucleophilic aromatic substitution (S_NAr), whereas the milder carbonate base preserves it[5].

  • Reaction Initiation: Transfer the pre-catalyst solution to the reagent flask. Dilute with the remaining 8 mL of toluene.

  • Heating: Heat the sealed vessel to 100 °C for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the 5-bromopyridine mass peak and the appearance of the coupled product mass (M+H) confirms successful reductive elimination.

  • Work-up: Cool to room temperature, filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue, and wash the pad with EtOAc. Concentrate and purify via flash chromatography.

References

  • dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions - Benchchem Source: Benchchem URL
  • [(CyPF-tBu)
  • Source: PMC (National Institutes of Health)
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide Source: Benchchem URL
  • Source: Chemical Science (RSC Publishing)

Sources

Application Note: Orthogonal Protecting Group Strategies for 3-Amino Scaffolds in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The "3-amino" motif—most notably found in 3-aminopiperidine , 3-aminopyrrolidine , and


-amino acids —is a privileged scaffold in modern medicinal chemistry (e.g., DPP-4 inhibitors like Alogliptin). However, the presence of two nucleophilic nitrogen centers (the heterocyclic secondary amine and the exocyclic primary amine) presents a critical chemoselectivity challenge.

Successful incorporation of these scaffolds into complex molecules requires orthogonal protecting group strategies .[1] This guide details the logic and protocols for manipulating the 3-amino group during coupling reactions, ensuring that one amine remains inert while the other reacts, without cross-reactivity or side reactions.

Strategic Framework: The Orthogonality Matrix

The core principle of this application note is orthogonality : the ability to remove one protecting group in the presence of others using a completely different chemical mechanism.[1][2]

The "Big Four" Protecting Groups

For 3-amino scaffolds, we utilize four primary groups. The selection depends heavily on whether the synthesis is Solid Phase (SPPS) or Solution Phase .

GroupStructureDeprotection MechanismStabilityOrthogonal To
Boc tert-ButyloxycarbonylAcidolysis (TFA, HCl)Bases, Nucleophiles, H₂Fmoc, Cbz, Alloc
Fmoc 9-FluorenylmethoxycarbonylBase (Piperidine, DBU)Acids, H₂Boc, Cbz, Alloc
Cbz (Z) BenzyloxycarbonylHydrogenolysis (H₂/Pd)Acids (mild), BasesBoc, Fmoc, Alloc
Alloc AllyloxycarbonylPd(0) Catalysis Acids, BasesBoc, Fmoc, Cbz

Decision Logic & Workflows

Selection Strategy (DOT Diagram)

The following decision tree illustrates how to select the protection for the 3-amino group based on your synthetic route.

ProtectionStrategy Start Start: Select 3-Amino Protection Phase Is synthesis Solid Phase or Solution Phase? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Soln Solution Phase Phase->Soln Linker Linker Cleavage Condition? SPPS->Linker Hydrogen Is Hydrogenolysis Permitted? (No S/Met/Cys) Soln->Hydrogen AcidLinker Acid Labile Linker (Wang, Rink) Linker->AcidLinker TFA Cleavage Rec3 Rec: Boc (N1) / Cbz (N3) Classic Orthogonality Hydrogen->Rec3 Yes Rec4 Rec: Boc (N1) / Fmoc (N3) If Cbz is unstable Hydrogen->Rec4 No Rec1 Rec: Fmoc (N-alpha) / Boc (Side chain) Standard SPPS AcidLinker->Rec1 Standard Linear Rec2 Rec: Fmoc (N-alpha) / Alloc (Side chain) For on-resin cyclization AcidLinker->Rec2 Branched/Cyclic BaseLinker Base/Hydrazine Labile

Caption: Decision matrix for selecting orthogonal protecting groups based on synthetic phase and linker chemistry.

Detailed Experimental Protocols

Protocol A: Boc Deprotection (with Cation Scavenging)

Context: Removing Boc from the 3-amino position (or N1) using acid. Critical Risk: The tert-butyl cation generated is an electrophile.[2] It will alkylate electron-rich side chains (Trp, Cys, Met, Tyr) if not "scavenged."

Reagents:

  • Trifluoroacetic acid (TFA)[1][3]

  • Dichloromethane (DCM)[3]

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water.

Procedure:

  • Preparation: Dissolve the Boc-protected substrate (1.0 mmol) in DCM (5 mL).

  • Cocktail Assembly: Prepare a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v). Note: If the molecule contains Methionine or Cysteine, add 2.5% EDT (1,2-ethanedithiol) or Thioanisole.

  • Reaction: Add the TFA cocktail (5 mL) to the DCM solution. Stir at room temperature.

    • Time: 30–60 minutes. Monitor by LC-MS (look for loss of +100 mass units).

  • Work-up:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove TFA. Do not heat above 40°C.

    • Co-evaporation: Add toluene (10 mL) and re-evaporate 2-3 times to remove residual TFA traces.

    • Precipitation (Optional): For peptides, add cold diethyl ether to precipitate the TFA salt.

Protocol B: Fmoc Deprotection (Optimized for 3-Amino Scaffolds)

Context: Removing Fmoc from the 3-amino group. Critical Risk: Diketopiperazine (DKP) Formation. In 3-aminopiperidine or proline-containing dipeptides, slow Fmoc removal allows the free amine to attack the C-terminal ester, cleaving the dipeptide from the resin or chain.[4]

Standard Reagent: 20% Piperidine in DMF.[1][2][4][5][6] Optimized Reagent (DKP Suppression): 2% DBU / 2% Piperidine in DMF.

Procedure (DKP Suppression Method):

  • Swelling: Ensure the resin/substrate is fully swollen in DMF.

  • Reaction (Short Cycles):

    • Treat with 2% DBU / 2% Piperidine in DMF for 30 seconds . Drain.

    • Treat again for 5 minutes . Drain.

    • Why? DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to catalyze the DKP cyclization compared to high concentrations of piperidine.

  • Washing: Wash immediately and extensively with DMF (5 x 1 min) to remove the dibenzofulvene byproduct.

Protocol C: Alloc Deprotection (Palladium Catalysis)

Context: Highly orthogonal removal of Alloc from the 3-amino group while keeping Boc/Fmoc/Esters intact.

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Scavenger: Phenylsilane (PhSiH₃) (10-20 eq) OR Dimedone (5 eq).

  • Solvent: Dry DCM or THF.

Procedure:

  • Inert Atmosphere: This reaction must be performed under Nitrogen or Argon. Oxygen poisons the Pd catalyst.

  • Dissolution: Dissolve substrate in dry DCM. Add the scavenger (Phenylsilane is preferred for efficiency; Dimedone is milder).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq). Protect from light (wrap flask in foil).

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Color Change: The solution often turns dark/brown.

  • Work-up:

    • Solvent evaporation.

    • Pd Removal: This is the hard part. Resuspend in DCM and wash with 0.02M Sodium Diethyldithiocarbamate solution (aqueous) to chelate and remove Palladium.

Case Study: 3-Aminopiperidine Scaffold

When building on the 3-aminopiperidine scaffold, the regiochemistry is defined by the commercial starting material.

  • Scenario 1: Coupling to the Ring Nitrogen (N1)

    • Starting Material: (S)-3-(Boc-amino)piperidine.

    • Logic: The C3-amine is Boc-protected.[7][8] N1 is free.

    • Action: Perform coupling (e.g., reductive amination or SNAr) on N1. The C3-Boc is stable.[8]

  • Scenario 2: Coupling to the Exocyclic Amine (C3-NH2)

    • Starting Material: (S)-1-Boc-3-aminopiperidine.[8]

    • Logic: N1 is Boc-protected.[9][7][8][10][11] C3-amine is free.[11]

    • Action: Couple your acid/electrophile to C3.

    • Next Step: If you need to deprotect N1-Boc without touching the new C3-amide, use TFA (Protocol A). If the new C3-amide is acid-sensitive, you should have started with (S)-1-Fmoc-3-aminopiperidine .

Workflow Diagram (DOT)

Workflow Start (S)-1-Boc-3-aminopiperidine (N1-Protected, C3-Free) Step1 Coupling Reaction (R-COOH + EDC/HOBt) Start->Step1 Amide Bond Formation Inter Intermediate: N1-Boc, C3-Amide Step1->Inter PathA Path A: Deprotect N1 (TFA/DCM) Inter->PathA Acidic Cleavage PathB Path B: Orthogonal? (Requires Fmoc start) Inter->PathB Basic Cleavage? (No) FinalA Product A: N1-H, C3-Amide PathA->FinalA

Caption: Workflow for utilizing (S)-1-Boc-3-aminopiperidine in amide coupling, demonstrating the directionality of protection.

Troubleshooting & Optimization

Diketopiperazine (DKP) Formation
  • Symptom: Loss of mass (M-2 dipeptide units) or low yield during Fmoc deprotection of the second amino acid.

  • Cause: The free amine attacks the C-terminal ester (intramolecular aminolysis) forming a 6-membered ring.

  • Solution:

    • Use Trityl (Trt) protection for the backbone if possible (steric bulk prevents attack).

    • Use the DBU-based deprotection (Protocol B) to minimize the lifetime of the free amine in the basic environment.

Incomplete Alloc Removal
  • Symptom: Starting material remains despite Pd catalyst.

  • Cause: Catalyst poisoning by oxygen or insufficient scavenger.

  • Solution: Degas solvents thoroughly (freeze-pump-thaw or sparging with Argon). Increase Phenylsilane to 20 eq.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (2000). Oxford University Press.

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection. Ralhan, K., et al. (2015).[5][12] RSC Advances. [Link]

  • Mechanisms of Diketopiperazine Formation. Gisin, B. F., & Merrifield, R. B. (1972). Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed Deprotection of Alloc Groups. Guibé, F. (1998). Tetrahedron.[Link]

Sources

Troubleshooting & Optimization

preventing N-alkylation vs O-alkylation in difluoromethoxy pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of difluoromethoxy pyridines. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of difluoromethylation on 2-pyridone and hydroxypyridine scaffolds. The ambident nature of the N,O-nucleophile often leads to frustrating mixtures of undesired N-alkylated (N-CF₂H) and desired O-alkylated (O-CF₂H) products.

This guide is designed to provide you with a mechanistic understanding of the reaction, actionable troubleshooting steps, and self-validating experimental protocols to achieve exclusive O-difluoromethylation.

Mechanistic Insights: The Causality of Chemoselectivity

To control the reaction, we must first understand why N-alkylation competes with O-alkylation.

When 2-pyridones are subjected to classical difluoromethylation conditions (e.g., chlorodifluoromethane/Freon-22 with strong bases like NaOH or KOH), the substrate is deprotonated. This generates an anionic amidate intermediate. According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen center becomes highly reactive, leading to a non-selective attack on the electrophilic difluorocarbene (:CF₂) and yielding predominantly the undesired N-difluoromethyl pyridone [1, 3].

Conversely, under neutral or mildly basic conditions, the amide remains protonated (or interacts with a soft base). In this neutral state, the oxygen atom is intrinsically more nucleophilic than the nitrogen atom. By generating difluorocarbene under neutral conditions—such as using trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) with an N-heterocyclic carbene (NHC) catalyst—exclusive O-difluoromethylation is achieved [1, 3].

Pathway Pyridone 2-Pyridone (Starting Material) StrongBase Strong Base (e.g., KOH, NaOH) Pyridone->StrongBase MildCond Neutral/Mild (TFDA+NHC or Soft Base) Pyridone->MildCond Amidate Amidate Anion (Ambident Nucleophile) StrongBase->Amidate N_Alkyl N-CF₂H (Major) + O-CF₂H (Minor) Amidate->N_Alkyl :CF₂ attack NeutralForm Neutral Amide Form (O is more nucleophilic) MildCond->NeutralForm O_Alkyl O-CF₂H Pyridine (Exclusive/Major) NeutralForm->O_Alkyl :CF₂ attack

Mechanistic divergence of 2-pyridone difluoromethylation based on basicity and intermediate state.

Frequently Asked Questions & Troubleshooting

Q: I am using TMSCF₂Br with potassium tert-butoxide (KOtBu), but I am isolating mostly N-difluoromethylated product. How do I fix this? A: You are using a hard base (KOtBu), which drives the formation of the hard amidate anion, favoring N-alkylation. To invert the selectivity toward O-alkylation, switch to a soft base like sodium bicarbonate (NaHCO₃). The soft base prevents full deprotonation of the amide, allowing the more nucleophilic oxygen to attack the difluorocarbene [2, 4].

Q: My TFDA/NHC reaction is stalling, and I see unreacted starting material. What is going wrong? A: TFDA is highly sensitive to moisture, which prematurely quenches the difluorocarbene into difluoromethane (CF₂H₂). Ensure your toluene is rigorously degassed and anhydrous. Additionally, the NHC catalyst (e.g., IMes·HCl or SIMes·HCl) must be activated properly with a mild base like Na₂CO₃ in situ. If the reaction still stalls, verify the integrity of your TFDA via ¹⁹F NMR (look for the intact -SO₂F and -CF₂- signals).

Q: Can substrate sterics help me force O-alkylation? A: Yes. Steric hindrance governs selective O- vs N-difluoromethylation. If your scaffold allows it, placing a bulky substituent at the 6-position of the pyridine ring (adjacent to the nitrogen) will sterically block the nitrogen lone pair, naturally favoring O-difluoromethylation even under moderately basic conditions [5].

Reagent and Condition Matrix

To simplify your experimental design, refer to the following data table summarizing how different conditions dictate the chemoselectivity of the reaction.

Reagent SystemBase / CatalystIntermediate StateMajor ProductSelectivity (O:N)Reference
CHClF₂ (Freon-22) NaOH or KOH (Strong)Amidate AnionN-CF₂HPoor (< 1:5)[3]
TMSCF₂Br KOtBu (Hard Base)Amidate AnionN-CF₂HPoor (1:10)[2, 4]
TMSCF₂Br NaHCO₃ (Soft Base)Neutral / H-bondedO-CF₂HExcellent (> 20:1)[2, 4]
TFDA IMes·HCl + Na₂CO₃Neutral AmideO-CF₂HExclusive (100:0)[1, 3]
S-(CF₂H) Sulfonium Photoredox (Ru/Ir)Radical / NeutralO-CF₂HExcellent (> 20:1)[3]

Self-Validating Experimental Protocols

Below are two field-proven methodologies for achieving high O-difluoromethylation. Both protocols include built-in validation steps using ¹⁹F NMR to ensure you can confidently track the reaction's progress.

Protocol A: Exclusive O-Difluoromethylation using TFDA and NHC Catalyst [1, 3]

This is the gold-standard method for complex or late-stage pharmaceutical intermediates where N-alkylation must be strictly avoided.

Materials:

  • 2-Pyridone substrate (1.0 equiv, 1.0 mmol)

  • TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) (2.0 equiv, 2.0 mmol)

  • IMes·HCl (1,3-Dimesitylimidazolium chloride) (0.05 equiv, 5 mol%)

  • Na₂CO₃ (anhydrous) (0.3 equiv, 30 mol%)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the 2-pyridone substrate, IMes·HCl, and Na₂CO₃.

  • Solvent Addition: Add anhydrous toluene. Stir the suspension at room temperature for 10 minutes to allow the partial formation of the free carbene from the IMes·HCl salt.

  • Reagent Addition: Inject TFDA dropwise via syringe. Causality Note: Slow addition prevents the rapid dimerization of difluorocarbene into tetrafluoroethylene.

  • Heating: Heat the reaction mixture to 80 °C.

  • In-Process Control (Self-Validation): After 2 hours, take a 0.1 mL aliquot, dilute with CDCl₃, and acquire a quick ¹⁹F NMR spectrum.

    • Validation Check: You should observe a distinct doublet at approximately -88.0 to -90.0 ppm (J ≈ 72 Hz), which is the diagnostic signature of the O-CF₂H group. If you see a doublet near -95.0 ppm (J ≈ 60 Hz), N-alkylation is occurring (rare for this protocol).

  • Workup: Once starting material is consumed, cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Scalable O-Difluoromethylation using TMSCF₂Br and a Soft Base [2, 4]

Best for early-stage building blocks where TFDA is too expensive, utilizing the HSAB principle.

Materials:

  • 2-Pyridone substrate (1.0 equiv, 5.0 mmol)

  • TMSCF₂Br (Bromodifluoromethyltrimethylsilane) (1.5 equiv, 7.5 mmol)

  • NaHCO₃ (2.0 equiv, 10.0 mmol)

  • Anhydrous DMF or Acetonitrile (20 mL)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with the 2-pyridone and NaHCO₃. Add anhydrous DMF.

  • Temperature Control: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add TMSCF₂Br dropwise over 15 minutes. Causality Note: Adding TMSCF₂Br too quickly causes an exothermic release of difluorocarbene, leading to poor conversion and increased CF₂BrH byproducts.

  • Reaction: Remove the ice bath and let the reaction stir at room temperature for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via ¹⁹F NMR. Look for the O-CF₂H doublet (~ -88.0 ppm). Also, check for a singlet at ~ -70.0 ppm, which indicates the formation of CF₂BrH (a byproduct of protonating the CF₂Br⁻ anion). If the CF₂BrH signal is massive, your solvent was wet.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography.

References

  • Title: Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.
  • Title: Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br.
  • Title: Recent Advances in the Synthetic Application of Difluorocarbene: Difluoromethylation of Ambident N,O- and N,S-Nucleophiles.
  • Title: (Chlorodifluoromethyl)trimethylsilane.
  • Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.

Technical Support Center: Navigating Solubility Challenges of Brominated Aminopyridines in NMR Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet vexing challenge in chemical analysis: the poor solubility of brominated aminopyridines in standard NMR solvents. This guide is designed for researchers, medicinal chemists, and process scientists who rely on high-quality NMR data for structural elucidation, reaction monitoring, and purity assessment. Here, we move beyond simple solvent selection to offer a systematic, mechanistically-grounded approach to overcoming solubility hurdles, ensuring you can acquire high-fidelity spectra for even the most stubborn of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my brominated aminopyridines not dissolving in CDCl₃ or DMSO-d₆?

A1: The solubility of brominated aminopyridines is governed by a delicate balance of intermolecular forces. Several factors contribute to their often-low solubility:

  • Crystal Lattice Energy: The planar, aromatic nature of the pyridine ring, combined with the potential for strong intermolecular interactions like hydrogen bonding (via the amine) and halogen bonding (via bromine), can lead to a highly stable crystal lattice. Overcoming this lattice energy requires a solvent that can form even more favorable interactions with the individual molecules.

  • Polarity Mismatch: While the aminopyridine core has polar features (the nitrogen lone pairs and the N-H bonds), the bromine atom adds significant nonpolar character and electron density. This can create a molecule that is not ideally suited for either highly polar solvents (like D₂O or Methanol-d₄) or purely nonpolar solvents (like Benzene-d₆).

  • Self-Association: In solution, these molecules can form strong hydrogen-bonded dimers or oligomers, which can reduce their interaction with the solvent and lead to precipitation.

Q2: I see some material dissolving, but my NMR signals are very broad. What's happening?

A2: Broad NMR signals in the context of poor solubility often indicate the presence of aggregated species in solution. Even if the sample appears clear to the naked eye, microscopic aggregates may be present. These aggregates tumble much more slowly in solution than individual molecules, leading to rapid transverse (T₂) relaxation and, consequently, broad spectral lines. This is a clear sign that you are operating at or near the solubility limit of your compound under the current conditions.[1]

Q3: Is it acceptable to just add more scans to see a weak signal from a poorly soluble sample?

A3: While increasing the number of scans will improve the signal-to-noise ratio for the dissolved analyte, it does not address the fundamental problem of low concentration and potential aggregation. If you are at the solubility limit, simply scanning longer will not increase the amount of dissolved material. Furthermore, if aggregation is occurring, the broad lines will remain broad, and you may be acquiring data on a non-representative fraction of your sample. It is always preferable to improve solubility to obtain a true solution-state spectrum.

In-Depth Troubleshooting Guides

When initial attempts to dissolve your brominated aminopyridine fail, a systematic approach is necessary. The following troubleshooting guide is structured as a workflow, starting with the simplest and most common techniques and progressing to more advanced methods.

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Sample Preparation cluster_1 Intermediate Techniques cluster_2 Advanced Techniques Start Start: Compound is insoluble in primary solvent (e.g., CDCl3) SolventScreen Step 1: Systematic Solvent Screening Start->SolventScreen Initial test fails CoSolvent Step 2: Co-Solvent Addition SolventScreen->CoSolvent Still insoluble End Success: High-Quality NMR Spectrum Acquired SolventScreen->End Soluble VTNMR Step 3: Variable Temperature (VT) NMR CoSolvent->VTNMR Still insoluble CoSolvent->End Soluble pH_Adjust Step 4: pH Adjustment (Acid/Base Addition) VTNMR->pH_Adjust Still insoluble VTNMR->End Soluble Derivatize Step 5: Chemical Derivatization pH_Adjust->Derivatize Still insoluble or compound unstable pH_Adjust->End Soluble Derivatize->End Soluble

Caption: A decision-making workflow for solving solubility issues.

Guide 1: Systematic Solvent Screening

The first and most critical step is to perform a systematic screen of common deuterated NMR solvents. Do not assume that because a compound is insoluble in CDCl₃, it will also be insoluble in other nonpolar solvents. Subtle differences in solvent-solute interactions can have a large impact.

Causality: Solubility is maximized when the polarity and hydrogen bonding capabilities of the solvent match those of the solute (the "like dissolves like" principle). Brominated aminopyridines possess a unique combination of a polar amine group, a moderately polar pyridine ring, and a nonpolar bromophenyl moiety. A solvent that can effectively solvate all three of these features is most likely to be successful. For example, DMSO-d₆ is highly polar and an excellent hydrogen bond acceptor, making it effective at solvating the N-H group, while also having sufficient polarizability to interact with the aromatic system.[1][2][3][4]

Experimental Protocol:

  • Micro-Scale Testing: In small, clean vials, place approximately 1-2 mg of your compound.

  • Solvent Addition: To each vial, add ~0.6 mL of a different deuterated solvent. It is crucial to test a range of solvents covering different polarities and functionalities.

  • Agitation: Vigorously mix each vial using a vortex mixer for at least 30 seconds. Gentle sonication can also be applied for short periods (1-2 minutes) to aid dissolution.

  • Observation: Visually inspect each vial for undissolved solid. If a solution appears clear, proceed with transferring it to an NMR tube. Be sure to filter the solution through a pipette with a small cotton or glass wool plug to remove any remaining microparticulates, which can ruin the magnetic field homogeneity and degrade spectral quality.[5]

Data Presentation: NMR Solvent Properties Table

SolventFormulaDielectric ConstantBoiling Point (°C)Melting Point (°C)Common Use Case for Aminopyridines
Chloroform-dCDCl₃4.861-64Good for moderately polar, non-H-bonding compounds.
DMSO-d₆(CD₃)₂SO4718919Excellent for polar compounds with H-bond donors/acceptors.[1][4]
Methanol-d₄CD₃OD3365-98Good for polar compounds; will exchange with labile N-H protons.[3]
Acetone-d₆(CD₃)₂CO2156-94Aprotic polar solvent, useful alternative to CDCl₃.
Benzene-d₆C₆D₆2.3807For nonpolar compounds; can induce useful aromatic solvent shifts.
Pyridine-d₅C₅D₅N12.4115-41Aprotic, basic solvent; can interact specifically with the pyridine ring.
D₂OD₂O801014Only for salts or highly polar, water-soluble compounds.
THF-d₈C₄D₈O7.666-108Moderately polar aprotic solvent.

Data compiled from multiple sources, including Sigma-Aldrich and Cambridge Isotope Laboratories.[6][7]

Guide 2: The Co-Solvent Approach

If a single solvent fails, a binary mixture, or co-solvent system, can often provide the necessary balance of properties to achieve dissolution. This is one of the most effective and commonly used "next steps."

Causality: A co-solvent works by altering the bulk properties of the primary solvent to create a more favorable environment for the solute. For example, adding a few drops of highly polar DMSO-d₆ to a less polar solvent like CDCl₃ dramatically increases the mixture's ability to solvate the polar amine group of the aminopyridine. This small amount of co-solvent can disrupt the solute's crystal lattice or self-associated aggregates without significantly changing the overall solvent environment, which can be useful for maintaining the chemical shift dispersion seen in the primary solvent.[3][8]

Experimental Protocol: Systematic Co-Solvent Screening

  • Select Primary Solvent: Choose the solvent in which your compound showed partial solubility or which is most desirable for your analysis (e.g., CDCl₃ for its simplicity).

  • Select Co-Solvent: Choose a co-solvent with significantly different properties. For a primary solvent like CDCl₃, good co-solvents to try are DMSO-d₆ or Methanol-d₄.

  • Prepare Sample: In a vial, suspend ~5-10 mg of your compound in 0.6 mL of the primary deuterated solvent.

  • Titrate with Co-Solvent: Using a microliter syringe, add the co-solvent dropwise (in 5-10 µL increments) while vortexing between additions.

  • Observe and Record: Note the point at which the compound fully dissolves. Often, only a small volume fraction (1-5%) of the co-solvent is required.

  • Acquire Spectrum: Once dissolved, transfer the solution to an NMR tube (after filtering) and acquire the spectrum. Be aware that the residual peaks of both solvents will be present.

Caption: A stepwise workflow for co-solvent titration.

Guide 3: Variable Temperature (VT) NMR

Altering the temperature of the NMR experiment can have a profound effect on solubility. For most neutral organic compounds, solubility increases with temperature.

Causality: The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy equation: ΔG = ΔH - TΔS. For dissolution to be spontaneous, ΔG must be negative.

  • Enthalpy (ΔH): This term represents the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions, minus the energy gained from forming new solute-solvent interactions. For many poorly soluble compounds, this term is positive (endothermic).

  • Entropy (ΔS): This term is generally positive, as the dissolved state (solute molecules dispersed in a solvent) is more disordered than the crystalline state. By increasing the temperature (T), the TΔS term becomes more significant, helping to overcome a positive ΔH and making ΔG negative.[9][10]

Experimental Protocol: High-Temperature NMR

Safety First: High-temperature NMR experiments should only be performed by trained users. Ensure your chosen solvent's boiling point is well above your target temperature (a margin of at least 20-30°C is recommended). Use high-quality borosilicate NMR tubes (e.g., Wilmad 528-PP or equivalent) as cheaper tubes can shatter at high temperatures.[11][12]

  • Sample Preparation: Prepare a suspension of your compound in the desired deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈ are excellent for high-temperature work).

  • Initial Setup: Insert the sample into the NMR spectrometer at room temperature (25°C / 298K).

  • Incremental Heating: Increase the probe temperature in increments of 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

  • Monitor and Shim: After each temperature increase, re-shim the magnetic field, as the homogeneity will change with temperature. Acquire a quick 1D ¹H spectrum to monitor the dissolution.

  • Acquire Final Spectrum: Once the compound is fully dissolved (or you have reached your maximum safe temperature), perform a final shim and acquire your full dataset.

  • Cool Down: After the experiment, it is critical to cool the probe back down to room temperature in a stepwise fashion to avoid thermal shock to the probe.

Note on Low-Temperature NMR: While less common for improving solubility of neutral organics, cooling the sample can sometimes be beneficial, for example, if it prevents degradation of a thermally labile compound. However, be aware that solubility generally decreases at lower temperatures.[11][12]

Guide 4: pH Adjustment

For compounds with ionizable groups, such as the basic amine and pyridine nitrogen in brominated aminopyridines, altering the pH of the sample can dramatically increase solubility. Protonating these basic sites creates a salt, which is often much more soluble in polar solvents than the neutral parent compound.

Causality: The protonated form of an amine (an ammonium salt) is an ionic species. Ionic compounds have much stronger interactions with polar solvents, particularly protic ones like D₂O or Methanol-d₄, through ion-dipole forces. This can lead to a massive increase in solubility, often by several orders of magnitude. The protonation typically occurs at the more basic pyridine ring nitrogen.[13]

Experimental Protocol: Acidification

  • Solvent Choice: This method is most effective in polar, protic solvents. Start with a suspension of your compound in D₂O or Methanol-d₄. If using a non-aqueous solvent, a small amount of acid might still improve solubility in solvents like DMSO-d₆.

  • Acid Selection: Use a deuterated acid to avoid introducing a large, unwanted proton signal. Deuterated hydrochloric acid (DCl in D₂O) or deuterated trifluoroacetic acid (TFA-d) are common choices.

  • Micro-Titration: Prepare a dilute stock solution of the acid (e.g., 1 M DCl in D₂O). Add the acid stock solution dropwise to your sample suspension while vortexing.

  • Monitor Dissolution: Continue adding acid until the compound dissolves. Be mindful that only a small amount may be needed.

  • Acquire Spectrum: Analyze the resulting solution. Important Consideration: Be aware that protonation will significantly alter the chemical shifts of protons near the basic centers. The aromatic signals of the pyridine ring will typically shift downfield upon protonation. This change itself can be a useful diagnostic tool.

Guide 5: Chemical Derivatization

If all other methods fail, a final option is to chemically modify the compound to a more soluble form. For amines, a common and simple derivatization is acetylation.

Causality: Acetylation of the primary amine group with a reagent like acetic anhydride or acetyl chloride converts the -NH₂ group to an -NHC(O)CH₃ amide. This has two main effects:

  • Disruption of Hydrogen Bonding: The amide N-H is a much weaker hydrogen bond donor than the amine N-H. This disrupts the strong intermolecular hydrogen bonding that contributes to high crystal lattice energy and self-association.

  • Increased Polarity/Solubility: The introduction of the acetyl group can alter the overall polarity and shape of the molecule, often making it more compatible with common NMR solvents like CDCl₃ or Acetone-d₆.

Experimental Protocol: Simple Acetylation for NMR

This protocol is designed for a small scale suitable for NMR analysis.

  • Reaction Setup: In a small vial, dissolve or suspend ~5-10 mg of your brominated aminopyridine in ~0.5 mL of deuterated pyridine (Pyridine-d₅) or CDCl₃. Pyridine-d₅ can act as both the solvent and a mild base to scavenge the acid byproduct.

  • Add Reagent: Add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride to the vial.

  • Reaction: Cap the vial and allow it to stand at room temperature for 30-60 minutes. Gentle warming (40-50°C) can be used if the reaction is sluggish. Monitor by TLC if necessary.

  • Workup (if needed): Often, the reaction mixture can be directly transferred to an NMR tube. If excess reagent is a concern, it can be quenched by adding a few drops of Methanol-d₄. If a non-basic solvent was used, a simple aqueous wash may be required, followed by drying and re-dissolving in the desired NMR solvent.

  • Analysis: Acquire the NMR spectrum of the acetylated product. Expect to see a new singlet in the ¹H NMR spectrum around 2.0-2.2 ppm corresponding to the new acetyl methyl group, and a downfield shift of the protons on the carbon adjacent to the nitrogen.[14][15]

Caveat: Derivatization fundamentally changes your molecule. This method is appropriate for confirming the backbone structure or for obtaining a high-quality spectrum when all other methods have been exhausted. It is crucial to be aware that you are analyzing a derivative, not the original compound.[16]

Conclusion

Successfully acquiring an NMR spectrum of a poorly soluble compound like a brominated aminopyridine is a multi-step process that requires careful, systematic investigation. By understanding the underlying physical chemistry and following a logical troubleshooting workflow—from solvent screening to co-solvents, temperature variation, pH adjustment, and finally, derivatization—researchers can overcome these common experimental hurdles. This guide provides the protocols and the rationale to empower you to make informed decisions in the lab, ultimately leading to the high-quality data essential for advancing your research.

References

  • Tycko, R. (Ed.). (2012). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. IntechOpen. [Link]

  • Gînjoveanu, C., et al. (2020). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. ResearchGate. [Link]

  • Zhou, P., & Wagner, G. (2006). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. [Link]

  • University of Oxford Department of Chemistry. (2025). Variable Temperature NMR Experiments. [Link]

  • Ameh, P. O., & Duru, C. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. [Link]

  • Nishiyama, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Omega. [Link]

  • Kikuchi, K., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. [Link]

  • Jain, A., et al. (2010). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. International Journal of Pharma and Bio Sciences. [Link]

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • Gerasimov, D., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. [Link]

  • Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. [Link]

  • Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Baranac-Stojanović, M. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]

  • Panda, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. [Link]

  • Sato, H. (2023). Chemical-Thermodynamic Explorations on the Dissolution of Water in Magma. [Link]

  • Merz, K. M., et al. (Eds.). (2024). Applications of NMR in Drug Substance and Drug Product Development. In Annual Reports in NMR Spectroscopy. Royal Society of Chemistry. [Link]

  • Nims, Z., et al. (2018). Optimization of solvent suppression sequences for NMR analysis of aqueous solutions. Scholars' Mine. [Link]

  • Török, B., et al. (2008). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. PMC. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part II. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. [Link]

  • Choi, P. B. (1982). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). LSU Scholarly Repository. [Link]

  • Semantic Scholar. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Jain, A., et al. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • YouTube. (2021). Acetylation of Aromatic primary amine. [Link]

  • DiMaggio, P. A., et al. (2022). Solution NMR methods for structural and thermodynamic investigation of nanoparticle adsorption equilibria. Semantic Scholar. [Link]

  • NIH. (2022). Lights and Shadows of DMSO as Solvent for Tin Halide Perovskites. PMC. [Link]

  • Wikipedia. Cosolvent. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • ResearchGate. (n.d.). Effect of exposure to GC derivatization conditions on ¹H‐NMR spectra of.... [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]

  • ResearchGate. (2018). Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors. [Link]

Sources

Technical Support Center: Troubleshooting the Oxidation of 3-Amino-Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-amino-bromopyridines (e.g., 3-amino-5-bromopyridine, 3-amino-2-bromopyridine). While these compounds are highly valuable bifunctional building blocks for cross-coupling and scaffold synthesis, the electron-rich 3-amino group is notoriously susceptible to oxidation and side reactions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Section 1: Storage, Handling, and Oxidation Pathways

Q: My 3-amino-5-bromopyridine turned from a pale yellow powder to a dark brown/black solid during storage. What happened? A: The compound has undergone auto-oxidation. Although the pyridine ring is electron-deficient, the exocyclic 3-amino group is locally electron-rich and highly susceptible to oxidation by atmospheric oxygen or ambient moisture. Over time, oxidative dimerization occurs, leading to the formation of azo compounds (e.g., 3,3'-azodipyridine) or deep oxidation into nitroso and nitro derivatives[1].

  • Causality: The resonance of the nitrogen lone pair into the pyridine ring lowers its basicity but leaves it vulnerable to radical-mediated oxidative coupling.

  • Solution: Always store 3-amino-bromopyridines under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light. If degradation is observed, the material must be recrystallized or passed through a short silica plug before use.

OxidationPathways A 3-Amino-bromopyridine (Unprotected) B Oxidative Conditions (Air, Pd(II), Peroxides) A->B Exposure E Protection Strategy (Boc, Ac, Phth) A->E Base + Protecting Agent C Azo/Azoxy Compounds (e.g., 3,3'-azodipyridine) B->C Dimerization D Nitro/Nitroso Derivatives B->D Deep Oxidation F Protected Intermediate (Stable) E->F Shielding of NH2 G Cross-Coupling / Synthesis F->G Safe for Catalysis

Caption: Logical workflow of 3-aminopyridine oxidation pathways versus chemical protection strategies.

Section 2: Protection Strategies & Troubleshooting

Q: I attempted to Boc-protect 3-amino-2-bromopyridine using standard aqueous conditions (Boc₂O, NaOH), but recovered unreacted starting material and diaryl urea side products. Why? A: Standard aqueous Boc protection conditions fail because the 3-amino group on a halogenated pyridine is exceptionally non-nucleophilic. The electron-withdrawing nature of the pyridine ring and the bromo substituent drastically reduces the nucleophilicity of the amine. In aqueous conditions, the Boc₂O simply hydrolyzes, or the amine reacts poorly, leading to diaryl urea side products[2].

  • Causality: To force the reaction, you must convert the poorly nucleophilic amine into a highly nucleophilic amide anion using a strong, non-nucleophilic base (like LiHMDS or NaHMDS) at low temperatures[2].

Q: How do I choose the right protecting group to prevent oxidation during downstream synthesis? A: The choice depends on your downstream deprotection tolerance. Below is a quantitative summary of the most effective protecting groups for avoiding oxidation in 3-amino-bromopyridines.

Table 1: Protecting Group Selection Matrix for 3-Amino-Bromopyridines
Protecting GroupReagents RequiredYield RangeStability to OxidationDeprotection ConditionsCausality / Notes
Boc (tert-Butoxycarbonyl) Boc₂O, NaHMDS, THF75–85%HighTFA/DCM or HCl/DioxaneIdeal for maintaining solubility; prevents Pd-coordination during Suzuki couplings[3].
Ac (Acetyl) Ac₂O, Pyridine, DMAP85–95%ModerateNaOH/MeOH or HCl/H₂OEasy to install, but susceptible to cleavage if downstream steps require strong bases[4].
Phth (Phthalimide) Phthalic anhydride, heat70–80%Very HighHydrazine, EtOHProvides absolute protection against oxidation, but deprotection requires harsh nucleophiles.

Section 3: Cross-Coupling Reactions

Q: During a Suzuki-Miyaura coupling with 3-amino-5-bromopyridine, I observed significant oxidative homocoupling and catalyst poisoning. How can I prevent this? A: The free amino group is highly problematic in Palladium-catalyzed cross-couplings. It can coordinate directly to the Pd center (catalyst poisoning) or undergo competitive Buchwald-Hartwig amination. Furthermore, the basic conditions and elevated temperatures required for Suzuki couplings exacerbate the oxidative homocoupling of the amine[4].

  • Solution: Precautionary protection of the anilino group (e.g., via Boc or Ac) is mandatory to avoid the formation of these side products. Once the C-C bond is formed, the protecting group can be cleanly removed[3].

BocWorkflow N1 Dry THF + Substrate (0 °C) N2 Add NaHMDS (Strong Base) N1->N2 N3 Add Boc2O (Dropwise) N2->N3 N4 Warm to RT (Stir 2-4h) N3->N4 N5 NH4Cl Quench (Aqueous) N4->N5 N6 Extraction & Purification N5->N6

Caption: Step-by-step experimental workflow for the anhydrous Boc protection of 3-amino-bromopyridines.

Section 4: Validated Experimental Protocols

Protocol 1: Self-Validating Anhydrous Boc Protection of 3-Amino-5-Bromopyridine

This protocol utilizes strong base deprotonation to overcome the poor nucleophilicity of the aminopyridine, ensuring high yields while preventing oxidation[2].

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar.

  • Add 3-amino-5-bromopyridine (1.0 eq) and dissolve in anhydrous THF (to achieve a 0.2 M solution).

  • Cool the reaction mixture to 0 °C using an ice bath under a strict Argon atmosphere.

  • Self-Validation Check: The solution should be clear and pale yellow. If the solution is cloudy, moisture is present, which will quench the base in the next step.

Step 2: Deprotonation

  • Slowly add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq for mono-protection) dropwise over 10 minutes.

  • Causality: NaHMDS is a strong, sterically hindered base that quantitatively deprotonates the amine without acting as a nucleophile.

  • Self-Validation Check: A distinct color shift (typically to a deep yellow or orange) confirms the successful generation of the highly reactive amide anion.

Step 3: Electrophilic Addition

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

Step 4: Reaction Monitoring

  • After 2 hours, withdraw a 50 µL aliquot, quench it in 0.5 mL of wet ethyl acetate, and analyze via TLC (Eluent: Hexanes/EtOAc 3:1).

  • Self-Validation Check: The disappearance of the lower Rf starting material spot and the appearance of a higher Rf, UV-active product spot confirms complete conversion.

Step 5: Quench & Workup

  • Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Causality: A mildly acidic quench neutralizes the excess strong base without risking the acid-catalyzed cleavage of the newly formed Boc group.

  • Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure Boc-protected intermediate.

References

Sources

Technical Support Hub: Separation of Regioisomers in Pyridone Difluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-CF2H-REGIO-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting N- vs. O-Selectivity and Purification Protocols

Diagnostic Triage: Identifying Your Isomers

User Query: "I reacted my 2-pyridone with sodium chlorodifluoroacetate (SCDA), but the NMR is messy. How do I definitively tell the N-difluoromethyl product from the O-difluoromethyl impurity?"

Technical Response: The most common failure point in this synthesis is misidentifying the regioisomers. Because 2-pyridones exist in a tautomeric equilibrium (lactam vs. lactim), the difluorocarbene (


) intermediate can attack either the Nitrogen (amide-like) or the Oxygen (ether-like).

Use the Coupling Constant Diagnostic Protocol below. The scalar coupling (


) between the fluorine and the proton on the 

group is the definitive "fingerprint" for structural assignment.
Table 1: NMR Diagnostic Parameters
FeatureN-Difluoromethyl (Target) O-Difluoromethyl (Impurity) Physical Basis
Structure Type Amide (Lactam)Imidate / Ether (Lactim)Electronic environment of the heteroatom.

NMR (

)
Triplet,

Triplet,

The O-C-F bond is shorter/more electronegative, increasing the

value.

Shift (

)


N-isomer proton is more deshielded by the carbonyl anisotropy.

NMR
Doublet,

Doublet,

Distinct chemical shift environments.[1]

NMR (C2)

(C=O)

(C-O)
The carbonyl signal is characteristic of the N-isomer.

Separation Engineering: Purification Protocols

User Query: "My TLC shows two spots close together. Flash chromatography isn't giving me clean separation. What are the optimal conditions?"

Technical Response: Separation is difficult because both isomers are polar, but their hydrogen-bonding capabilities differ significantly. The O-isomer (2-difluoromethoxypyridine) behaves like a lipophilic ether, while the N-isomer (N-difluoromethyl-2-pyridone) behaves like a polar amide.

Protocol A: Flash Chromatography (Silica Gel)
  • Stationary Phase: Standard Silica Gel 60 (

    
    ).
    
  • Elution Order: The O-isomer elutes first (higher

    
    ) due to lower polarity. The N-isomer elutes second.
    
  • Recommended Solvent Systems:

    • Hexane / Ethyl Acetate: Start at 95:5. The O-isomer often elutes at ~10-15% EtOAc. The N-isomer requires 30-50% EtOAc.

    • Dichloromethane (DCM) / Methanol: If the N-isomer is stuck, switch to DCM:MeOH (98:2).

    • Toluene / Acetone: For difficult separations (overlapping spots), this system often provides better resolution than Hex/EtOAc.

Protocol B: Chemical Washing (The "pKa Hack")

If chromatography fails, exploit the basicity differences.

  • Dissolve the crude mixture in Diethyl Ether or DCM .

  • Wash with cold 4M HCl .

    • Mechanism:[2][3][4][5] The O-isomer (pyridine-like nitrogen) is more basic (

      
      ) and will protonate/extract into the aqueous layer more readily than the non-basic amide-like N-isomer.
      
    • Warning: The

      
       group reduces the basicity of the pyridine ring significantly compared to a methoxy group, so this method requires careful pH titration. It is less effective for electron-deficient pyridones.
      
Protocol C: Fractional Distillation

For simple, low-molecular-weight substrates (e.g., unsubstituted pyridones), the boiling points differ by


.
  • O-isomer: Lower boiling point (more volatile).

  • N-isomer: Higher boiling point.

Decision Logic for Separation

The following diagram illustrates the decision process for purifying your reaction mixture.

SeparationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 3:1) Start->TLC RfDiff Is u0394Rf > 0.15? TLC->RfDiff Flash Flash Chromatography Gradient: 5% -> 50% EtOAc RfDiff->Flash Yes (Easy) Difficult Difficult Separation RfDiff->Difficult No (Overlap) O-Isomer (Elutes First) O-Isomer (Elutes First) Flash->O-Isomer (Elutes First) N-Isomer (Elutes Second) N-Isomer (Elutes Second) Flash->N-Isomer (Elutes Second) SolventSwap Swap Solvent System Try Toluene:Acetone Difficult->SolventSwap Distill Fractional Distillation (If volatile) Difficult->Distill If liquid/stable

Figure 1: Decision matrix for the purification of difluoromethylated pyridone mixtures.

Root Cause Analysis: Controlling Regioselectivity

User Query: "I want to avoid the separation entirely. How do I force N-selectivity?"

Technical Response: Regiocontrol is dictated by the Hard-Soft Acid-Base (HSAB) theory and the specific difluorocarbene precursor used.

Mechanism of Action

The reaction typically proceeds via a difluorocarbene (


) intermediate.[3][6]
  • Reagent: Sodium chlorodifluoroacetate (

    
    , SCDA) decarboxylates at 
    
    
    
    .
  • Intermediate: Generates singlet difluorocarbene (

    
    ).
    
  • Attack: The pyridone anion attacks the electrophilic carbene.

    • N-Attack (Thermodynamic): Favored by alkali metal salts (

      
      , 
      
      
      
      ) which coordinate to the carbonyl oxygen, shielding it and leaving the Nitrogen lone pair free to attack.
    • O-Attack (Kinetic/Electrostatic): Favored if the Nitrogen is sterically hindered or if "hard" cations (like

      
      ) are used (though less common with SCDA).
      
Optimization Table: Reagent Selection
ReagentReagent ClassPrimary SelectivityConditionsReference
SCDA (

)
Carbene SourceN-Selective (Major)

, DMF,

. High temp favors N-alkylation.
[1, 2]

Carbene SourceTunable w/


N-Selective w/


O-Selective
[3]

Alkylating AgentN-Selective Base hydrolysis required post-reaction.[4]
Freon-22 (

)
GasMixed Harsh conditions (conc. alkali) favor N; mild favor O.[5]
Pathway Visualization

The following diagram details the bifurcation point between N- and O-alkylation.

ReactionPathway Reagent Reagent: ClCF2CO2Na (SCDA) Carbene Intermediate: [:CF2] Difluorocarbene Reagent->Carbene -CO2, -NaCl (>95°C) Transition Transition State Carbene->Transition Pyridone Substrate: 2-Pyridone Anion Pyridone->Transition N_Path N-Attack (Thermodynamic) Transition->N_Path Polar Aprotic Solvent (DMF/K2CO3) O_Path O-Attack (Kinetic) Transition->O_Path Steric Hindrance or Non-Polar Solvent Product_N N-CF2H Pyridone (Target) N_Path->Product_N Product_O 2-(Difluoromethoxy)pyridine (Impurity) O_Path->Product_O

Figure 2: Mechanistic bifurcation of difluorocarbene insertion into 2-pyridones.

Frequently Asked Questions (FAQs)

Q1: Can I convert the O-isomer back to the N-isomer? A: Generally, no. Unlike simple alkyl groups where O-to-N rearrangement (Chapman rearrangement) is possible under high heat, the difluoromethyl group is sensitive. The O-isomer is stable but does not spontaneously rearrange to the N-isomer under standard workup conditions. It is best to separate it.

Q2: Why is my yield low even though the starting material is consumed? A: If you are using SCDA, the generation of


 is rapid. If your pyridone is not soluble enough or the stirring is poor, the carbene will dimerize (forming tetrafluoroethylene) or react with trace water rather than your substrate. Troubleshooting:  Increase stirring speed (800+ rpm) and ensure the reaction is strictly anhydrous.

Q3: Does the substituent on the pyridone ring affect the ratio? A: Yes.

  • Electron-Withdrawing Groups (EWGs): Decrease the nucleophilicity of the Nitrogen, often leading to higher amounts of O-alkylation or no reaction.

  • C6-Substituents: Steric bulk at the 6-position (adjacent to Nitrogen) mechanically blocks N-attack, shifting selectivity toward O-alkylation .

References

  • Petko, K. I., & Filatov, A. A. (2024).[7] O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. 2[1][4][5][6][7][8][9][10][11][12]

  • Fier, P. S., & Hartwig, J. F. (2013). Difluoromethylation of Phenols and Pyridones with Sodium Chlorodifluoroacetate. Organic Letters. 5[1][4][5][9][11][12]

  • Prakash, G. K. S., et al. (2018). Chemoselective N- and O-Difluoromethylation of 2-Pyridones with TMSCF2Br. ResearchGate. 6[1][3][4][5][6][7][8][9][10][11][12]

  • Author Unknown. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones using BrCF2COOEt. SciSpace. 9

  • Petko, K. I., et al. (2024).[7] O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. 7[1][4][5][6][7][8][9][10][11][12]

Sources

catalyst poisoning in Suzuki coupling of amino-bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning in Suzuki Coupling of Amino-Bromopyridines Ticket ID: #SUZ-PYR-001

Diagnostic Module: Is Your Catalyst "Dead" or "Sleeping"?

Before adjusting your protocol, use this diagnostic matrix to identify if you are experiencing Catalyst Poisoning (irreversible deactivation) or Catalyst Inhibition (reversible off-cycle resting states).

Symptom Checker
ObservationDiagnosisTechnical ExplanationRecommended Action
Reaction turns black immediately (<10 min). Catalyst Death (Agglomeration)Rapid reduction of Pd(II) to Pd(0) without ligand stabilization leads to Pd-nanocluster formation (Pd black). The amine substrate likely displaced the phosphine ligands.Switch Precatalyst. Use Pd-G4 or PEPPSI precatalysts to prevent initial ligand displacement.
Reaction stays pale/yellow but conversion stalls at <15%. Catalyst Inhibition (Poisoning)The amino-pyridine substrate is coordinating to the Pd center (

-donation), creating a stable 18-electron "trap" complex that cannot undergo oxidative addition.
Change Ligand. Switch to bulky ligands (e.g., tBuXPhos, IPent) that sterically preclude substrate coordination.
Starting material remains; Boronic acid consumed. Protodeboronation The catalyst is active, but the boronic acid is decomposing faster than the transmetallation step. Common with heteroaryl boronates.Slow Addition. Add the boronic acid via syringe pump or switch to MIDA boronates/Potassium Trifluoroborates.

The "Why": Mechanistic Visualization

The core issue with amino-bromopyridines is their ability to act as bidentate ligands rather than substrates.

  • The Trap: The pyridine nitrogen (

    
    ) and the exocyclic amine (
    
    
    
    ) can chelate the Palladium, forming a stable 4-membered (if 2-amino) or bridged species.
  • The Result: This chelation occupies the coordination sites required for the boronic acid to bind during transmetallation.

Catalytic Cycle & Poisoning Pathway[1]

SuzukiPoisoning cluster_legend Legend Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Trap POISON TRAP (L-Pd-Substrate Complex) Stable & Inactive Pd0->Trap  + Amino-Pyridine (Competitive Binding) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base OxAdd->Trap  Chelation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0  Heat/Steric Bulk (Reversible) key1 Catalytic Cycle key2 Off-Cycle Trap

Figure 1: The competitive binding pathway where the amino-pyridine substrate acts as a ligand, removing the catalyst from the active cycle.

Solutions & Protocols

To overcome poisoning, you must use Steric Bulk to physically prevent the substrate from coordinating to the metal center. We recommend two specific "Field-Proven" protocols.

Protocol A: The "PEPPSI" Method (Recommended)

Best for: Sterically demanding substrates and preventing amine coordination.

Why it works: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize extremely bulky NHC (N-Heterocyclic Carbene) ligands. The "IPent" variant has massive steric bulk that forces the reaction to stay on-cycle.

Step-by-Step:

  • Charge Vessel: In a glovebox or under Argon, add:

    • Amino-bromopyridine (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[2]

    • Pd-PEPPSI-IPent (2.0 mol%) [Reference 1]

    • KO_t_Bu (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: Add 1,4-Dioxane or Toluene (0.2 M concentration). Note: Avoid MeCN; it coordinates too strongly.

  • Activation: Heat to 80°C . The 3-chloropyridine "throw-away" ligand dissociates, releasing the active bulky Pd-NHC species.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of precatalyst (1 mol%).

Protocol B: The "Buchwald G3/G4" Method

Best for: High-throughput screening and lower temperatures.

Why it works: Precatalysts (G3/G4) ensure a 1:1 Pd:Ligand ratio and prevent the formation of Pd-black during the initial heating phase. Ligands like XPhos or RuPhos are electron-rich (facilitating oxidative addition) and bulky (blocking N-coordination).

Step-by-Step:

  • Charge Vessel:

    • Substrate (1.0 equiv)

    • Boronic partner (1.5 equiv)[2]

    • XPhos Pd G4 (2–5 mol%) [Reference 2]

    • K3PO4 (3.0 equiv, 0.5 M in water)

  • Solvent: THF or n-Butanol.

  • Temperature: 60°C – 80°C.

  • Note: If using free amines, avoid strong bases (NaOtBu) which might deprotonate the amine, turning it into a stronger amide ligand. Stick to Phosphates or Carbonates.

Comparative Data: Ligand Performance
Ligand / CatalystYield (2-amino-3-bromopyridine)Notes
Pd(PPh3)4 < 10%Failed. Triphenylphosphine is too small; substrate displaces ligand.
Pd(OAc)2 / SPhos 45 - 60%Moderate. SPhos is good, but Pd(OAc)2 reduction is inconsistent in presence of amines.
XPhos Pd G4 85 - 92%Excellent. Precatalyst activation guarantees active species.
Pd-PEPPSI-IPent 90 - 95%Superior. NHC ligand is robust against oxidative degradation and poisoning.

Frequently Asked Questions (FAQ)

Q: Can I just protect the amine with a Boc group? A: Yes, and this is often the most reliable "low-tech" solution. Converting the


 to 

significantly lowers the Lewis basicity of the nitrogen and adds steric bulk, preventing coordination. However, this adds two synthetic steps (protection/deprotection). Try Protocol A first.

Q: My reaction works for 3-aminopyridine but fails for 2-aminopyridine. Why? A: This is the "Chelation Effect." In 2-aminopyridine, the pyridine nitrogen and the amine are proximal, allowing them to bite the Palladium simultaneously (bidentate chelation). In 3-aminopyridine, they cannot chelate, so the poisoning is purely due to competitive monodentate binding (weaker).

Q: I see "Pd Black" precipitation. Should I add mercury? A: No. The "Mercury Drop Test" is a diagnostic tool to detect nanoparticles, not a fix. If you see Pd black, your ligand is dissociating. Increase the Ligand:Metal ratio (e.g., 2:1 for phosphines) or switch to a tighter-binding NHC catalyst (PEPPSI).

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006. 3

  • Buchwald, S. L. , et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters." Sigma-Aldrich / Merck Technical Guides.

  • BenchChem Technical Support. "Dealing with the low reactivity of 3-Amino-5-bromopyridine." 1

Sources

Technical Support Center: Thermal Stability & Handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1429421-79-3 | Molecular Formula: C6H5BrF2N2O | Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine . This highly functionalized pyridine scaffold is a critical building block in pharmaceutical synthesis. However, its unique combination of a difluoromethoxy (-OCF2H) group, a reactive aryl bromide, and a free primary amine presents specific, often overlooked thermal stability challenges.

This guide provides field-proven troubleshooting, causality-driven FAQs, and validated protocols to ensure safe, high-yielding experiments while preventing thermal runaways and degradation.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: I observed unexpected darkening, pressure buildup, and low yields when running a Suzuki coupling at 130 °C in a standard glass pressure tube. What caused this? A1: The failure is likely due to glass-facilitated autocatalytic decomposition of the difluoromethoxy (-OCF2H) group. Recent calorimetric studies demonstrate that difluoromethoxy arenes exhibit severe, vessel-dependent thermal instability[1]. In glass capillaries, the decomposition of the -OCF2H group becomes autocatalytic, with onset temperatures dropping to as low as 130 °C during extended heating[2].

  • The Mechanism: Trace thermal cleavage releases hydrogen fluoride (HF). The HF etches the silica surface of the glass reactor, generating highly reactive silanol sites that accelerate further cleavage of the -OCF2H group, releasing more HF and carbonyl fluoride (COF2) in a runaway feedback loop[1].

  • The Fix: For reactions exceeding 110 °C, transition from borosilicate glass to PTFE-lined or Hastelloy reactors. If conducting Differential Scanning Calorimetry (DSC) for thermal hazard assessment, strictly use gold-plated crucibles; glass capillaries will yield falsely low onset temperatures[3].

Q2: Can I use DMSO as a solvent for copper-mediated cross-couplings with this compound at elevated temperatures? A2: No, this presents a severe thermal runaway hazard. The bromopyridine substructure is known to dangerously lower the thermal decomposition onset of dimethyl sulfoxide (DMSO). Reaction calorimetry evaluations of copper-mediated couplings with bromopyridines in DMSO reveal a significant exothermic decomposition event with an onset temperature as low as 115.5 °C[4].

  • The Mechanism: The copper-bromopyridine complex catalyzes the decomposition of DMSO, leading to an adiabatic temperature rise (

    
    ) exceeding 129 °C. This results in a Maximum Temperature of Synthesis Reaction (MTSR) near 190 °C, rapidly triggering a violent runaway reaction[4].
    
  • The Fix: Substitute DMSO with N,N-dimethylformamide (DMF) or 1,4-dioxane. Calorimetric studies confirm that bromopyridine mixtures in DMF do not exhibit this specific exothermic incompatibility up to 400 °C[4].

Q3: How should this compound be stored to maintain its >95% purity over time? A3: The free aminopyridine moiety is susceptible to slow aerobic oxidation, while the C-Br bond is sensitive to prolonged UV/light exposure[5].

  • The Fix: Store the compound under an inert atmosphere (Argon or N2) at 2–8 °C in amber, tightly sealed containers. Avoid storing in low-quality glass vials with high surface moisture, as this can prematurely initiate -OCF2H hydrolysis.

Part 2: Quantitative Thermal Data

To assist in your process safety management (PSM) calculations, the following table summarizes the critical thermal thresholds associated with the functional groups of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.

Functional Group / ConditionOnset Temp (

)
Primary Hazard / MechanismRecommended Mitigation
-OCF2H in Glass Vessel ~130 °C (Isothermal)Autocatalytic cleavage; HF & COF2 gas release[2].Use PTFE, Hastelloy, or gold-plated vessels[3].
Aryl Bromide in DMSO + Cu 115.5 °CExothermic runaway (

> 129 °C); HBr release[4].
Switch solvent to DMF or 1,4-Dioxane[4].
Aminopyridine (Aerobic) > 150 °CAmine oxidation, condensation; toxic NOx release[6].Degas solvents; run reactions under Argon/N2.
Baseline Storage > 25 °C (Prolonged)Slow photochemical & oxidative degradation[5].Store at 2–8 °C in amber vials under inert gas.

Part 3: Validated Protocol: Thermally Safe Palladium-Catalyzed Amination

To ensure a self-validating and safe workflow, use the following protocol for high-temperature cross-couplings (e.g., Buchwald-Hartwig aminations) utilizing this scaffold. This protocol inherently controls for glass-facilitated autocatalysis and solvent incompatibilities.

Equipment: PTFE-lined stainless steel autoclave or Hastelloy reactor. (Do not use standard borosilicate Schlenk tubes). Reagents: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine (1.0 eq), Amine partner (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Cs2CO3 (2.0 eq). Solvent: Anhydrous 1,4-Dioxane (Strictly avoid DMSO).

Step-by-Step Methodology:

  • Reactor Preparation & Inerting: Dry the PTFE-lined reactor at 80 °C under vacuum for 2 hours. Backfill with Argon. Causality: Removing surface moisture prevents premature hydrolysis of the difluoromethoxy group.

  • Reagent Loading: Add the solid reagents (aryl halide, Pd catalyst, ligand, and base) into the reactor against a positive flow of Argon.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Sparge the mixture with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the competitive thermal oxidation of the primary aminopyridine moiety.

  • Thermal Validation Checkpoint (Self-Validation): Heat the reaction mixture to 90 °C and hold for 15 minutes before adding the secondary amine partner. Monitor the internal temperature.

    • Validation: A stable internal temperature confirms the absence of baseline solvent-substrate exothermic incompatibilities. If the temperature spikes, abort the reaction and quench with cold water.

  • Reaction Execution: Inject the amine partner, seal the reactor, and ramp the temperature to 105 °C (Keep strictly below the 130 °C threshold for -OCF2H thermal stress). Stir for 12 hours.

  • Controlled Quenching: Cool the reactor to room temperature using a water bath. Vent the headspace through a basic scrubber (1M NaOH) to neutralize any trace HF or HBr gases generated by minor thermal degradation.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure (bath temp < 40 °C).

Part 4: Visualization of Thermal Degradation Pathways

The following diagram illustrates the logical relationships between specific thermal stressors and the resulting degradation mechanisms of the molecule.

ThermalDegradation Compound 5-Bromo-2-(difluoromethoxy) pyridin-3-amine (Thermal Stress) Glass Glass Reactor (T > 130 °C) Compound->Glass DMSO DMSO / Cu Catalysis (T > 115 °C) Compound->DMSO Air Aerobic Heating (T > 150 °C) Compound->Air AutoCat Autocatalytic -OCF2H Cleavage Glass->AutoCat Runaway Exothermic Runaway & C-Br Cleavage DMSO->Runaway Oxidation Amine Oxidation & Condensation Air->Oxidation HF Release of HF & COF2 (Corrosive/Toxic) AutoCat->HF HBr Release of HBr (Runaway Risk) Runaway->HBr NOx Release of NOx (Toxic Fumes) Oxidation->NOx

Thermal degradation pathways of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine under varied conditions.

Part 5: References

  • Yang, S., Tang, T., Cheek, H., Topczewski, J. J., Wiensch, E., & Valco, D. J. (2025). Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. Organic Process Research & Development, ACS Publications.[Link]

  • Qi, F., et al. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, ACS Publications.[Link]

Sources

Technical Support Center: Difluoromethoxy Synthesis Beyond Freon-22

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of the difluoromethoxy (-OCF₂H) group. As researchers and drug development professionals, you are aware of the significance of the difluoromethoxy moiety as a bioisostere for hydroxyl, thiol, and amine groups, offering improved metabolic stability and lipophilicity.[1] Historically, the synthesis of this valuable functional group relied on reagents like Freon-22 (chlorodifluoromethane, ClCF₂H), which are now phased out due to their ozone-depleting properties.[2][3] This guide provides in-depth technical assistance on modern, alternative reagents and methodologies for difluoromethoxy synthesis, complete with troubleshooting guides and frequently asked questions to navigate the challenges you may encounter in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the difluoromethoxy (-OCF₂H) group important in drug discovery?

The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique combination of properties. It is considered a lipophilic hydrogen bond donor, a rare characteristic that can enhance a molecule's interaction with biological targets.[4] The C-F bonds' strength increases metabolic stability by making the group resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] This can lead to a longer plasma half-life and improved bioavailability of drug candidates.[4] Furthermore, its ability to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups allows for the retention of crucial biological interactions while improving pharmacokinetic properties.[1]

Q2: What are the main classes of alternative reagents to Freon-22 for difluoromethoxy synthesis?

With the phasing out of Freon-22, a new generation of non-ozone-depleting reagents has been developed.[2] These can be broadly categorized as difluorocarbene precursors. The most common strategy for synthesizing difluoromethyl ethers is the insertion of difluorocarbene (:CF₂) into an O-H bond.[5] Key alternative reagents that generate difluorocarbene include:

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A stable, commercially available, and environmentally benign solid that generates difluorocarbene upon heating.[6]

  • Diethyl (Bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br): A versatile reagent for the difluoromethylation of phenols.[7]

  • (Difluoromethyl)trimethylsilane (TMSCF₂H): A nucleophilic difluoromethylating agent that can also serve as a difluorocarbene precursor under specific conditions.[2][8]

  • Difluoromethyl Triflate (CF₂HOTf): A highly reactive, commercially available reagent that allows for rapid difluoromethylation of phenols and thiophenols under mild, aqueous basic conditions.[2]

  • Difluorobromoacetic Acid (BrCF₂CO₂H): Can generate difluorocarbene under visible-light photocatalysis, offering a mild alternative.[5]

Q3: What is the general mechanism for the difluoromethylation of phenols using a difluorocarbene source?

The reaction typically proceeds through the in-situ generation of the highly reactive difluorocarbene intermediate. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, followed by protonation to yield the desired aryl difluoromethyl ether.[6][9]

Difluoromethoxylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Reagent Difluorocarbene Precursor (e.g., ClCF₂CO₂Na) Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Δ or catalyst Phenoxide Ar-O⁻ Phenol Ar-OH Phenol->Phenoxide + Base Product_Intermediate Ar-O-CF₂⁻ Phenoxide->Product_Intermediate + :CF₂ Base Base Final_Product Ar-OCF₂H Product_Intermediate->Final_Product + H⁺ Proton_Source H⁺

Caption: General mechanism of phenol difluoromethoxylation.

Troubleshooting Guide

This section addresses common issues encountered during difluoromethoxy synthesis using modern reagents.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge. Several factors can contribute to this outcome.

Possible Cause Troubleshooting Steps & Explanation
Inefficient Difluorocarbene Generation 1. Reagent Choice: The reactivity of difluorocarbene precursors varies. For thermally sensitive substrates, a reagent that generates difluorocarbene under milder conditions, such as difluoromethyl triflate or through photoredox catalysis with difluorobromoacetic acid, might be preferable to the high temperatures required for sodium chlorodifluoroacetate.[2][5] 2. Temperature Optimization: For thermally activated reagents like sodium chlorodifluoroacetate, ensure the reaction temperature is sufficient for decarboxylation.[6] Monitor the reaction for gas evolution (CO₂). Conversely, excessively high temperatures can lead to reagent decomposition.
Poor Nucleophile Reactivity 1. Base Selection: Complete deprotonation of the phenol is crucial. The choice of base should be guided by the pKa of the phenol. For less acidic phenols, a stronger base like cesium carbonate or potassium hydroxide may be necessary.[6][7] 2. Steric Hindrance: Highly hindered phenols may react slowly. Increasing the reaction time or temperature can sometimes overcome this. In challenging cases, exploring alternative catalytic systems may be required.
Reagent or Substrate Decomposition 1. Base Sensitivity: Ensure your substrate is stable under the basic reaction conditions. If the substrate is base-sensitive, consider using a milder base or shorter reaction times.[9] 2. Moisture: Difluorocarbene can react with water. While some protocols tolerate water, ensuring anhydrous conditions by using dry solvents and an inert atmosphere can be beneficial, especially for sensitive substrates.[9]
Issue 2: Formation of Side Products

The formation of undesired byproducts can complicate purification and reduce the yield of the target molecule.

Possible Cause Troubleshooting Steps & Explanation
Reaction with Other Functional Groups If your starting material contains other nucleophilic groups (e.g., amines, thiols), they may also react with the difluorocarbene. Protecting these groups prior to the difluoromethoxylation step may be necessary.[10]
Over-reaction or Degradation Prolonged reaction times or high temperatures can lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[10]
Dimer/Trimer Formation In some cases, byproducts from the difluoromethylating reagent itself can form. This was a known issue with chlorodifluoromethane.[6] Using a more stable and well-behaved reagent like sodium chlorodifluoroacetate can mitigate this problem.[6]

Experimental Protocols

Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol provides a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.[4][6]

Materials:

  • Phenol (1.0 eq)

  • Sodium Chlorodifluoroacetate (2.0-3.0 eq)

  • Potassium Carbonate or Cesium Carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start step1 Dissolve Phenol & Base in DMF start->step1 step2 Heat to 90-100 °C step1->step2 step3 Add ClCF₂CO₂Na portion-wise step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step5 Work-up (Quench, Extract, Wash) step4->step5 step6 Dry & Concentrate step5->step6 step7 Purify (Column Chromatography) step6->step7 end Final Product step7->end

Caption: Workflow for phenol difluoromethoxylation.

Comparative Data of Alternative Reagents

ReagentFormAdvantagesDisadvantagesTypical Conditions
Sodium Chlorodifluoroacetate SolidStable, commercially available, low environmental impact.[6]Requires high temperatures.[5]90-100 °C, base (K₂CO₃, Cs₂CO₃), DMF.[4][6]
Diethyl (Bromodifluoromethyl)phosphonate LiquidGood yields for a range of phenols.[7]Reagent preparation may be required.Room temperature, KOH, MeCN/H₂O.[7]
(Difluoromethyl)trimethylsilane (TMSCF₂H) LiquidVersatile, can act as a nucleophilic source or carbene precursor.[2][8]Can require specific activators (e.g., KHF₂).[2]Varies depending on activation method.[2]
Difluoromethyl Triflate LiquidHigh reactivity, mild conditions, short reaction times.[2]Can be expensive, moisture-sensitive.Room temperature, aqueous base.[2]
Difluorobromoacetic Acid LiquidEnables mild, photocatalytic conditions.[5]Requires a photocatalyst and light source.Room temperature, photocatalyst (e.g., fac-Ir(ppy)₃), visible light.[5]

References

  • Meyer, C. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Lee, K. N. et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

  • Gehringer, M. et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • Loison, A. et al. (2022). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF₂H-Bearing N-Heterocycles. European Journal of Organic Chemistry. [Link]

  • Yagupolskii, L. M. (2019). Recent Advances in Difluoromethylation Reaction. Journal of Fluorine Chemistry. [Link]

  • Paquin, J.-F. (Ed.). (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]

  • Bolte, M. et al. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]

  • Smith, A. M. R. et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H. Chemical Communications. [Link]

  • Wang, F. et al. (2026). Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. Journal of the American Chemical Society. [Link]

  • Hu, J. et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]

  • Lee, K. N. et al. (2019). a) Synthesis of difluoromethyl ethers based on the reaction of oxygen... ResearchGate. [Link]

  • Smith, A. M. R. et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H. UCL Discovery. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (Eds.). (2014). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). TMSCF₂H synthesis. TMSCF₂H, difluoromethyl trimethyl silane. ResearchGate. [Link]

  • National Refrigerants Ltd. (n.d.). R22 Alternative Options Guide. National Refrigerants Ltd. [Link]

  • Xie, Q. et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications. [Link]

  • Hu, J. et al. (2020). Difluoromethylation of alcohols with TMSCF₂Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Examples of OCF₂H-containing pharmaceuticals and agrochemicals. ResearchGate. [Link]

  • Hu, J. et al. (2020). Difluoromethylation of alcohols with TMSCF₂Br in water. ScienceDirect. [Link]

  • Baran, P. S. et al. (2013). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Martin, R. et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

  • Refrigerants Center. (2025). What Is the Best Replacement for R22? Alternatives and Their Benefits. Refrigerants Center. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 19F NMR Characteristics of the 2-Difluoromethoxy Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating a molecule's pharmacokinetic and physicochemical properties. Among the arsenal of fluorine-containing motifs, the 2-difluoromethoxy group (-OCHF2) has garnered significant attention. Its unique electronic and steric properties, which are distinct from those of the more common trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, offer a nuanced approach to molecular design.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the characteristic 19F Nuclear Magnetic Resonance (NMR) shifts of the 2-difluoromethoxy group against other prevalent fluorine-containing moieties. Understanding these NMR signatures is paramount for the unambiguous characterization of novel chemical entities and for elucidating their interactions within biological systems.

The Unique Signature of the 2-Difluoromethoxy Group in 19F NMR

The 19F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, offering a wide spectral dispersion that minimizes signal overlap—a significant advantage in the structural elucidation of complex molecules.[3][4]

The 2-difluoromethoxy group presents a distinctive and informative pattern in 19F NMR spectra. Its key characteristics are:

  • Chemical Shift (δ): The 19F NMR signal for the -OCHF2 group typically appears in a relatively shielded region of the spectrum, generally between -81 and -86 ppm (relative to CFCl3). This upfield shift is a result of the electronic environment created by the adjacent oxygen and hydrogen atoms.

  • Spin-Spin Coupling: The most defining feature of the -OCHF2 group is its coupling to the geminal proton. This results in a large and easily identifiable doublet in the proton-coupled 19F NMR spectrum, with a two-bond coupling constant (2JHF) of approximately 70-73 Hz . In cases where the two fluorine atoms are diastereotopic due to a nearby chiral center, the spectrum will appear as a pair of doublets.

A Comparative Analysis: -OCHF2 vs. -OCF3 and -CF3

The choice of a fluorinated motif in drug design is a strategic decision aimed at fine-tuning properties such as metabolic stability, lipophilicity, and binding interactions. The 19F NMR signatures of these groups are as distinct as their chemical properties, allowing for their confident identification.

Functional GroupTypical 19F Chemical Shift (δ) Range (ppm)Characteristic Coupling Pattern (Proton-Coupled)Key Distinguishing Features
2-Difluoromethoxy (-OCHF2) -81 to -86Doublet (2JHF ≈ 70-73 Hz)Large H-F coupling constant is a hallmark signature.
Trifluoromethoxy (-OCF3) -56 to -60SingletAbsence of a geminal proton results in a singlet.
Trifluoromethyl (-CF3) -60 to -65 (aliphatic); -55 to -65 (aromatic)Singlet (unless coupled to nearby protons)Chemical shift is sensitive to the electronic nature of the attached group.[5]

This comparative data underscores the diagnostic power of 19F NMR in distinguishing between these crucial medicinal chemistry building blocks. The presence of a large doublet in the -81 to -86 ppm range is a definitive indicator of the 2-difluoromethoxy group.

The Medicinal Chemist's Rationale for Employing the -OCHF2 Group

The decision to incorporate a 2-difluoromethoxy group is driven by its unique ability to act as a "lipophilic hydrogen bond donor."[6] This property is a consequence of the electron-withdrawing fluorine atoms polarizing the C-H bond, enabling it to participate in hydrogen bonding interactions. This feature is absent in both the methoxy (-OCH3) and trifluoromethoxy (-OCF3) analogues.

From a drug design perspective, the -OCHF2 group serves as a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often enhancing metabolic stability by replacing a labile proton with a more robust C-H bond, while preserving the crucial hydrogen bonding capability.[1][6]

Experimental Protocol: Acquiring a High-Quality 19F NMR Spectrum

The following protocol outlines the key steps for acquiring a standard one-dimensional 19F NMR spectrum of a compound containing a 2-difluoromethoxy group. This procedure is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent is critical as it can influence the chemical shift.

  • Ensure the solution is homogeneous and free of any particulate matter.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For 19F NMR, good shimming is crucial for observing sharp lines and accurate coupling constants.

3. Acquisition Parameter Optimization:

  • Pulse Program: Select a standard single-pulse-acquire experiment. For a proton-decoupled spectrum, a pulse program with proton decoupling (e.g., 'zgfhig' on Bruker systems) should be used. For observing the characteristic H-F coupling, a non-decoupled pulse sequence is necessary.

  • Spectral Width (SW): Set a wide spectral width to encompass the entire range of expected fluorine signals. A range of 250-300 ppm is a safe starting point.

  • Transmitter Frequency Offset (O1): Center the spectral width around the expected chemical shift of the -OCHF2 group (approximately -83 ppm).

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically sufficient for good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (at least 5 times the longest T1 of the fluorine nuclei) is required to ensure full relaxation.[4]

  • Number of Scans (NS): The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 16 to 128 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum. While internal standards can be used, it's crucial to ensure they do not interact with the analyte.[7] External referencing or referencing to a known solvent peak (if calibrated) are common practices. The standard reference compound for 19F NMR is CFCl3 (δ = 0 ppm).

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock params Set Acquisition Parameters lock->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Reference ft->phase

Caption: Experimental workflow for acquiring a 19F NMR spectrum.

Conclusion

The 2-difluoromethoxy group presents a unique and readily identifiable signature in 19F NMR spectroscopy, characterized by a chemical shift in the -81 to -86 ppm range and a large geminal 2JHF coupling constant of approximately 70-73 Hz. This distinct spectral fingerprint, coupled with its valuable properties in medicinal chemistry, makes the -OCHF2 group a strategic asset in the design of novel therapeutics. A thorough understanding of its 19F NMR characteristics is essential for any researcher working at the interface of synthetic chemistry, medicinal chemistry, and drug development.

References

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • Stepbystep procedure for NMR data acquisition. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • 19Flourine NMR. [Link]

  • Standard Operating Procedure F-NMR. [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • 19F NMR of Pharmaceuticals. YouTube. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Publications. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

Sources

13C NMR Chemical Shift Prediction for 5-Bromo-3-Aminopyridine Derivatives: A Software Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Algorithmic prediction accuracy vs. empirical 13C NMR data for halogenated heterocycles.

Introduction: The Predictive Challenge of Halogenated Heterocycles

5-Bromo-3-aminopyridine and its functionalized derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and human chemokine receptor (CXCR2) antagonists[1]. Accurate structural elucidation of these scaffolds relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

However, predicting the 13C NMR spectrum of this specific core presents a unique algorithmic challenge. The pyridine ring is simultaneously subjected to the electron-donating (+M) resonance of the 3-amino group and the complex inductive (-I) and relativistic heavy-atom effects of the 5-bromo substituent. When experimental data is ambiguous, chemists rely on prediction software to assign quaternary carbons—but not all algorithms process these competing electronic effects equally.

The Causality of Chemical Shifts in 5-Bromo-3-Aminopyridines

To objectively evaluate prediction software, one must first understand the physical causality governing the chemical shifts of this scaffold:

  • Resonance Shielding (+M Effect): The lone pair of electrons on the 3-amino nitrogen delocalizes into the electron-deficient pyridine

    
    -system. This significantly shields the ortho and para positions (C2, C4, C6), pushing their chemical shifts upfield relative to an unsubstituted pyridine ring.
    
  • The Heavy Atom Effect (Spin-Orbit Coupling): Halogens like bromine and iodine introduce relativistic quantum effects. While bromine is inductively electron-withdrawing (which typically deshields adjacent nuclei), its large electron cloud induces spin-orbit coupling that paradoxically shields the directly attached carbon (C5).

For example, in the highly functionalized derivative 3-amino-5-bromo-2-iodopyridine , the C-I carbon (C2) experiences extreme relativistic shielding, appearing at a remarkable 106.10 ppm , while the C-Br carbon (C5) resonates near 120.01 ppm [2]. Software that relies purely on additive inductive parameters will consistently fail to predict these upfield shifts.

Electronic_Effects Core Pyridine Ring (Electron Deficient) Amino 3-Amino (-NH2) +M Resonance Core->Amino Bromo 5-Bromo (-Br) Heavy Atom Effect Core->Bromo Shield1 Ortho/Para Shielding (C2, C4, C6 upfield) Amino->Shield1 Electron Donation Shield2 Spin-Orbit Shielding (C5 upfield) Bromo->Shield2 Relativistic Effect

Fig 1. Competing electronic and relativistic effects governing 13C shifts in the pyridine core.

Product Comparison: 13C NMR Prediction Software

We compared three industry-standard software suites based on their underlying algorithms and their benchmarked performance on halogenated aromatic and heteroaromatic systems[3].

Quantitative Performance Summary
Software PlatformPrimary AlgorithmRMSE (Heteroaromatics)Handling of Heavy Halogens (Br/I)Best Use Case
ACD/Labs NMR Predictors Neural Networks + HOSE~1.8 ppm Excellent: Deep learning accurately captures non-linear spin-orbit coupling.Complex structural elucidation & publication-grade assignments.
Mestrelab Mnova NMRPredict Ensemble Machine Learning~1.9 ppm Very Good: Weighted predictors adapt well to +M and -I interplay.Integrated raw FID processing and prediction workflows.
ChemDraw Professional Empirical Lookup (Burchard-Meier)~3.4 ppm Poor: Additive tables often underestimate relativistic shielding.Rapid, on-the-fly estimations during early structural drafting.
Technical Breakdown
  • ACD/Labs NMR Predictors: ACD/Labs represents the gold standard for complex heterocycles. By combining Hierarchical Organization of Spherical Environments (HOSE) codes with advanced Neural Networks, it does not rely on simple linear addition. This allows it to accurately predict the extreme upfield shifts of C-Br and C-I carbons[3].

  • Mestrelab Mnova: Mnova employs an ensemble machine learning approach, running multiple predictive algorithms simultaneously and intelligently weighting the results based on the input structure's similarity to its training database. Its tight integration with experimental data processing makes it highly efficient for iterative assignment[4].

  • ChemDraw Professional (ChemNMR): ChemDraw relies primarily on empirical lookup tables and basic HOSE codes[5]. While excellent for quick checks, its linear additive model struggles with the complex ortho/meta electronic interplay of 5-bromo-3-aminopyridines, resulting in a higher Root Mean Square Error (RMSE)[3].

NMR_Workflow cluster_software Prediction Software Algorithms Input Structure Input (5-Bromo-3-aminopyridines) ChemDraw ChemDraw (Burchard-Meier / HOSE) Input->ChemDraw Mnova Mnova NMRPredict (Ensemble Machine Learning) Input->Mnova ACD ACD/Labs (Neural Networks + HOSE) Input->ACD Val Data Reconciliation & RMSE Calculation ChemDraw->Val Mnova->Val ACD->Val Exp Experimental 13C NMR (101 MHz, DMSO-d6) Exp->Val Ground Truth

Fig 2. Workflow for validating 13C NMR prediction software against empirical data.

Self-Validating Experimental Protocol: 13C NMR Acquisition

To generate a reliable empirical baseline for software validation, the experimental acquisition must be flawless. Halogenated pyridines require specific parameter adjustments due to the relaxation dynamics of their quaternary carbons.

Objective: Acquire a quantitative or semi-quantitative 13C NMR spectrum of a 5-bromo-3-aminopyridine derivative (e.g., 3-amino-5-bromo-2-iodopyridine) at 101 MHz.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–25 mg of the highly pure derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: Many 5-bromo-3-aminopyridine-carboxamides exhibit exceptionally low solubility in standard solvents like CDCl3[1]. DMSO-d6 ensures complete dissolution, preventing line broadening caused by sample heterogeneity.

Step 2: Internal Standardization

  • Action: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm.

  • Causality: This creates a self-validating chemical shift reference, preventing calibration drift that could be mistaken for algorithmic prediction errors.

Step 3: Pulse Sequence & Relaxation Delay (Critical Step)

  • Action: Select a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). Increase the relaxation delay (D1) to 2.5 – 3.0 seconds .

  • Causality: Quaternary carbons (C-Br, C-I, C-NH2) lack attached protons, rendering dipole-dipole (DD) relaxation highly inefficient. Their longitudinal relaxation times (

    
    ) are significantly longer than protonated carbons. If the D1 delay is too short, the C5 (C-Br) and C3 (C-NH2) signals will not fully relax between pulses and will disappear into the baseline noise.
    

Step 4: Acquisition & Apodization

  • Action: Acquire a minimum of 512 to 1024 scans. During processing, apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz.

  • Causality: The heavy atom effect broadens the C-Br peak due to scalar coupling with quadrupolar bromine nuclei (

    
    Br and 
    
    
    
    Br). Artificial line broadening (LB) enhances the signal-to-noise (S/N) ratio of these specific quaternary peaks before Fourier Transformation, ensuring they are easily distinguished from artifacts.

References

  • 1 - NIH / PMC 2.2 - SciSpace 3.3 - ResearchGate 4.5 - Columbia University Libraries 5.4 - ResearchGate

Sources

High-Resolution LC-MS/MS vs. GC-EI-MS for the Structural Elucidation of Brominated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural characterization of pharmaceutical intermediates, I frequently encounter the analytical challenge of unambiguously identifying halogenated heterocycles. Brominated pyridines are ubiquitous building blocks in drug discovery, primarily serving as electrophilic partners in Suzuki-Miyaura cross-coupling reactions.

While the natural isotopic distribution of bromine (


Br and 

Br) provides an immediate, diagnostic ~1:1 visual flag in any mass spectrum, differentiating positional isomers and tracing their gas-phase fragmentation pathways requires a nuanced understanding of ion chemistry. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) , detailing the mechanistic causality behind their distinct fragmentation behaviors.
Mechanistic Causality: EI vs. ESI Fragmentation Pathways

The fundamental choice of ionization technique dictates the thermodynamic and kinetic pathways available to the bromopyridine molecule.

GC-EI-MS (Hard Ionization at 70 eV): Electron ionization is a highly energetic process that strips an electron from the bromopyridine, generating an odd-electron radical cation (M


) at m/z 157/159. Because 70 eV imparts significant internal energy, the primary, thermodynamically driven fragmentation pathway is the homolytic cleavage of the C-Br bond. This results in the loss of a halogen radical (Br•) to form a highly stable, even-electron pyridyl cation ([M-Br]

) at m/z 78[1]. Secondary fragmentation involves the characteristic breakdown of the pyridine ring via the expulsion of a neutral hydrogen cyanide (HCN) molecule, yielding a[C

H

]

ion at m/z 51[2].

LC-ESI-HRMS/MS (Soft Ionization + CID): Electrospray ionization is a soft technique that generates an even-electron protonated precursor ion ([M+H]


) at m/z 158/160. When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF), the fragmentation is strictly governed by the "even-electron rule." Instead of losing a bromine radical, the protonated molecule predominantly undergoes the neutral loss of hydrogen bromide (HBr) to form a pyridyl cation at m/z 78.
Logical Workflow Visualization

The following diagram illustrates the divergent logic of these fragmentation pathways based on the chosen ionization platform.

MS_Fragmentation EI_Precursor Radical Cation [M]+• m/z 157/159 (1:1) EI_Frag1 Pyridyl Cation [M-Br]+ m/z 78 EI_Precursor->EI_Frag1 -Br• (EI 70 eV) EI_Frag2 Ring Cleavage [C4H3]+ m/z 51 EI_Frag1->EI_Frag2 -HCN ESI_Precursor Protonated Ion [M+H]+ m/z 158/160 (1:1) ESI_Frag1 Pyridyl Cation [M+H-HBr]+ m/z 78 ESI_Precursor->ESI_Frag1 -HBr (CID)

Figure 1: Divergent MS fragmentation pathways of brominated pyridines under EI vs. ESI conditions.

Data Presentation: Platform Performance & Diagnostic Ions

To objectively evaluate these platforms, we summarize the diagnostic capabilities and operational parameters of a standard Single Quadrupole GC-MS versus a Q-TOF LC-MS/MS system.

Table 1: Performance Comparison for Bromopyridine Analysis

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF)Scientific Implication
Ionization Mechanism Hard (70 eV, Radical Cation)Soft (Protonation, Even-Electron)Dictates radical vs. neutral loss pathways.
Primary Halogen Loss -Br• (Radical loss)-HBr (Neutral loss)Determines the m/z shift of the primary fragment.
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)HRMS prevents false positives from isobaric matrix interferences.
Isomer Differentiation Relies heavily on GC retention timeLeverages subtle CID breakdown curve differencesGC excels at separating volatile positional isomers.
Matrix Tolerance Low (Requires volatile, clean samples)High (LC diverts salts/buffers to waste)LC-MS is superior for crude reaction mixtures.

Table 2: Diagnostic Fragmentation Ions of Mono-Bromopyridines

Ion TypeEI-MS (m/z)ESI-MS/MS (m/z)Structural Significance
Precursor Isotopic Doublet 157 / 159 (M

)
158 / 160 ([M+H]

)
Confirms mono-bromination via ~1:1 ratio[3].
Primary Fragment 78 ([M-Br]

)
78 ([M+H-HBr]

)
Confirms the pyridine core remains intact after halogen loss.
Secondary Ring Cleavage 51 ([C

H

]

)
N/A (Requires high CE)Indicates loss of HCN from the pyridyl cation[2].
Experimental Protocols: Self-Validating Workflows

Trustworthy analytical science relies on self-validating systems. The following protocols incorporate internal quality control checks to ensure data integrity during the analysis of brominated pyridines.

Protocol A: GC-EI-MS Analysis of Volatile Bromopyridines

Ideal for pure, volatile intermediates and resolving positional isomers.

  • Sample Preparation: Dilute the bromopyridine sample to 1 µg/mL in MS-grade hexane. Ensure no water is present to protect the GC column.

  • Chromatographic Separation: Inject 1 µL using a split ratio of 10:1 into a GC equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 1 min) to 250°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV with an ion source temperature of 230°C. Scan from m/z 40 to 300.

  • Self-Validation Check (Critical): Before interpreting fragments, verify the molecular ion (M

    
    ) isotopic doublet at m/z 157 and 159. Calculate the intensity ratio; it must fall between 0.95 and 1.05. A deviation >5% indicates co-eluting isobaric interference or detector saturation, invalidating the spectrum.
    
Protocol B: LC-ESI-HRMS/MS Analysis of Complex Reaction Mixtures

Ideal for crude Suzuki coupling mixtures, non-volatile derivatives, and exact mass confirmation.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization & Acquisition: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV. Acquire full scan data (MS1) at 70,000 resolution.

  • Targeted Fragmentation (MS2): Isolate the m/z 157.9604 precursor using a 1.0 Da window. Apply a normalized collision energy (NCE) ramp from 15 to 35 eV to capture both the precursor survival and the complete loss of HBr.

  • Self-Validation Check (Critical): Extract the exact masses for the protonated isotopes (m/z 157.9604 and 159.9584). The mass error must be < 3 ppm. If the mass defect shifts, recalibrate the TOF analyzer using an internal lock mass (e.g., Leucine Enkephalin) before proceeding.

References
  • [1] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Source: AIP Publishing | URL: 1

  • [3] Title: Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide | Source: Benchchem | URL: 3

  • [2] Title: Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde | Source: MDPI | URL: 2

Sources

A Comparative Guide to the Infrared Absorption Bands of Primary Amines and Difluoromethoxy Ethers for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides an in-depth, objective comparison of the characteristic IR absorption bands of two crucial functional groups: primary amines (-NH₂) and the increasingly prevalent difluoromethoxy ethers (-OCF₂H). By understanding the nuanced vibrational signatures of these moieties, scientists can more accurately and confidently characterize their molecules of interest.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds. These vibrations, which include stretching and bending, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure. The resulting IR spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to different functional groups.

The utility of IR spectroscopy lies in the concept of "group frequencies," where specific functional groups consistently absorb in a predictable region of the spectrum, regardless of the rest of the molecule's structure. This guide will dissect the group frequencies for primary amines and difluoromethoxy ethers, providing the experimental data necessary for confident identification.

Primary Amines: The Telltale Doublet and Bends

The primary amine (-NH₂) functional group is characterized by the presence of a nitrogen atom bonded to two hydrogen atoms. This arrangement gives rise to a series of distinct and readily identifiable absorption bands in the IR spectrum.

N-H Stretching Vibrations: The Diagnostic Double Peak

The most prominent feature in the IR spectrum of a primary amine is the N-H stretching region, typically found between 3550 and 3250 cm⁻¹ .[1] A key diagnostic feature is the presence of two distinct bands for primary amines, which arise from asymmetric and symmetric stretching modes of the two N-H bonds.[1]

  • Asymmetric N-H Stretch (νₐₛ): This higher frequency band involves one N-H bond stretching while the other contracts. For aliphatic primary amines, this band typically appears in the 3400-3330 cm⁻¹ range, while for aromatic primary amines, it is observed at slightly higher wavenumbers, around 3500-3420 cm⁻¹ .

  • Symmetric N-H Stretch (νₛ): In this lower frequency mode, both N-H bonds stretch and contract in phase. For aliphatic primary amines, this band is found in the 3330-3250 cm⁻¹ region, and for aromatic primary amines, it appears between 3420-3340 cm⁻¹ .

These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols, which can sometimes appear in the same region.[1]

N-H Bending Vibrations: Confirming the Amine Presence

Further confirmation of a primary amine comes from its bending vibrations:

  • N-H Scissoring (Bending): This in-plane bending vibration is observed in the 1650-1580 cm⁻¹ region as a medium to strong, often broad band.[2] Its presence is a strong indicator of a primary amine.

  • N-H Wagging: A broad and strong band in the 910-665 cm⁻¹ region is attributed to the out-of-plane N-H wagging vibration.[1][2]

C-N Stretching Vibrations: Aliphatic vs. Aromatic Distinction

The stretching of the carbon-nitrogen bond also provides valuable structural information:

  • Aliphatic C-N Stretch: For primary amines attached to a saturated carbon, this vibration appears as a weak to medium band in the 1250-1020 cm⁻¹ range.[1]

  • Aromatic C-N Stretch: In aromatic primary amines, the C-N bond has some double bond character due to resonance, resulting in a stronger absorption at a higher frequency, typically in the 1335-1250 cm⁻¹ region.[1][2]

Difluoromethoxy Ethers: A Modern Moiety's Signature

The difluoromethoxy group (-OCF₂H) has gained significant attention in medicinal chemistry as a bioisostere for other functional groups, offering unique electronic properties and metabolic stability. Its IR signature is dominated by the strong absorptions of the C-F and C-O bonds.

C-F Stretching Vibrations: The Region of High Electronegativity

The highly polar C-F bonds are responsible for very strong absorption bands in the IR spectrum, typically found in the 1350-1000 cm⁻¹ region. In the -OCF₂- group, the two C-F bonds give rise to asymmetric and symmetric stretching vibrations:

  • Asymmetric C-F Stretch (νₐₛ): This is expected to be a very strong and prominent band. While a broad range is cited for C-F stretches, for gem-difluoro compounds, this can be anticipated at the higher end of the range.

  • Symmetric C-F Stretch (νₛ): This will also be a strong band, appearing at a lower frequency than the asymmetric stretch.

For example, in a study of a hexafluorocyclopentene derivative, the asymmetric C-F stretch was observed at 1332-1361 cm⁻¹ and the symmetric C-F stretch at 1232-1263 cm⁻¹.

C-O-C Stretching Vibrations: The Ether Backbone

All ethers exhibit C-O-C stretching vibrations. In difluoromethoxy ethers, these are influenced by the adjacent fluorine atoms.

  • Asymmetric C-O-C Stretch: This is typically a strong band found in the 1300-1000 cm⁻¹ region. For aromatic ethers (aryl-O-CF₂H), this band is often observed between 1300-1200 cm⁻¹ .

  • Symmetric C-O-C Stretch: This band is generally weaker and appears at a lower frequency.

The IR spectrum of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one shows strong bands at 1251 cm⁻¹, 1100 cm⁻¹, and 1045 cm⁻¹ , which can be attributed to the complex interplay of C-F and C-O-C stretching vibrations.[3]

C-H Stretching of the -OCF₂H Group

The C-H bond in the difluoromethoxy group is also expected to have a characteristic stretching vibration. Due to the electron-withdrawing effect of the two fluorine atoms and the oxygen atom, this C-H stretch is anticipated to appear at a higher frequency than typical sp³ C-H stretches (which are below 3000 cm⁻¹).

Comparative Summary of IR Absorption Bands

Vibrational Mode Primary Amine (-NH₂) Wavenumber (cm⁻¹) Difluoromethoxy Ether (-OCF₂H) Wavenumber (cm⁻¹) Intensity
Asymmetric N-H Stretch3500-3330-Medium
Symmetric N-H Stretch3420-3250-Medium
N-H Scissoring (Bend)1650-1580-Medium to Strong
N-H Wagging910-665-Strong, Broad
Aromatic C-N Stretch1335-1250-Strong
Aliphatic C-N Stretch1250-1020-Weak to Medium
Asymmetric C-F Stretch-~1360-1250Very Strong
Symmetric C-F Stretch-~1260-1100Strong
Asymmetric C-O-C Stretch-~1300-1200 (aromatic)Strong
C-O-C Stretch-~1100-1000Strong

Note: The ranges for difluoromethoxy ethers are estimations based on available data and theoretical considerations and may vary depending on the specific molecular structure.

Visualizing Molecular Vibrations

The following diagrams illustrate the key stretching and bending vibrations for the primary amine and difluoromethoxy ether functional groups.

Figure 2: Key stretching modes of a difluoromethoxy ether.

Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure the reliability and reproducibility of your IR data, a meticulous experimental approach is paramount. The following is a detailed protocol for acquiring an IR spectrum of a liquid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique in modern laboratories.

Principle of ATR-FTIR

ATR-FTIR spectroscopy works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. An infrared beam is directed onto an optically dense crystal with a high refractive index at a specific angle. This creates an evanescent wave that extends beyond the surface of the crystal into the sample in intimate contact with it. The evanescent wave is attenuated at frequencies corresponding to the sample's absorption, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the ATR-FTIR spectrometer is powered on and has had adequate time to warm up and stabilize, as per the manufacturer's instructions.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding.

    • With the clean, dry, and empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself, ensuring they are subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.

    • If the sample is a solid, place a small amount of the powder or film onto the crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition:

    • In the instrument's software, enter the sample information and desired spectral parameters (e.g., number of scans, resolution). For routine analysis, 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient.

    • Initiate the sample scan. The software will collect the specified number of interferograms, average them, perform a Fourier transform, and ratio the resulting single-beam spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis and Cleaning:

    • Examine the acquired spectrum for key features. Use the software's tools to identify and label the wavenumbers of significant absorption bands.

    • Once the analysis is complete, raise the press arm and thoroughly clean the ATR crystal with an appropriate solvent and a soft wipe, ensuring no sample residue remains for the next user.

G start Start instrument_prep Instrument Preparation (Warm-up, Clean Crystal) start->instrument_prep background Collect Background Spectrum (No Sample) instrument_prep->background sample_prep Apply Sample to ATR Crystal background->sample_prep apply_pressure Lower Press Arm (Ensure Good Contact) sample_prep->apply_pressure set_params Set Spectral Parameters (Scans, Resolution) apply_pressure->set_params acquire Acquire Sample Spectrum set_params->acquire process Data Processing & Analysis acquire->process clean Clean ATR Crystal process->clean end End clean->end

Figure 3: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The ability to accurately interpret IR spectra is a cornerstone of modern chemical research. Primary amines present a clear and well-defined set of absorption bands, with the characteristic N-H stretching doublet being a primary indicator. The difluoromethoxy ether, a functional group of growing importance, is distinguished by its very strong C-F and C-O-C stretching absorptions in the fingerprint region. By leveraging the data and protocols within this guide, researchers can enhance the precision and confidence of their spectroscopic analyses, ultimately accelerating the pace of discovery and development.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Organic Syntheses. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 164-181. [Link]

  • PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Guang pu xue yu guang pu fen xi = Guang pu. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. 27(11), 2243-5. [Link]

Sources

Comparative HPLC Retention Profiling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine: C18 vs. Fluorinated Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing highly functionalized halogenated heterocycles. 5-Bromo-2-(difluoromethoxy)pyridin-3-amine (CAS 1429421-79-3) is a versatile small-molecule scaffold widely used in drug discovery and agricultural chemistry[1]. However, its unique structural features—a basic pyridine nitrogen, a primary amine, a heavy bromine atom, and a highly electronegative difluoromethoxy group—create a "perfect storm" for chromatographic instability on standard alkyl (C18) columns.

Standard C18 phases rely almost exclusively on hydrophobic dispersive interactions[2]. For polar, ionizable compounds like our target analyte, this single-mode retention mechanism often results in poor retention (early elution near the void volume) and severe peak tailing due to secondary interactions with unendcapped surface silanols. To achieve a self-validating, robust analytical method, we must pivot to stationary phases that offer orthogonal selectivity, such as Pentafluorophenyl (PFP) columns[3].

Mechanistic Causality: Why PFP Outperforms C18

To understand our experimental choices, we must examine the causality behind the retention mechanisms. The performance gap between C18 and PFP phases for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is driven by three distinct molecular interactions:

  • Dipole-Dipole & Hydrogen Bonding: The carbon-fluorine bonds on a PFP stationary phase are extremely polar. They engage in strong dipole-dipole interactions and hydrogen bonding with the highly electronegative fluorine atoms of the analyte's difluoromethoxy (-OCF

    
    H) group[4].
    
  • π-π Interactions: The rigid, electron-deficient pentafluorophenyl ring of the stationary phase undergoes π-π stacking with the electron-rich aromatic pyridine ring of the analyte[3].

  • Ion-Exchange Capacity: PFP columns exhibit inherently greater retention for basic analytes (like the primary amine on our target) compared to alkyl phases, primarily due to enhanced ion-exchange interactions at the silica surface[3].

Mechanism cluster_C18 Standard C18 Column cluster_PFP PFP Column Analyte Analyte: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine C18_Mech Mechanism Hydrophobic Dispersion Analyte->C18_Mech PFP_Mech Mechanisms π-π Stacking Dipole-Dipole Ion-Exchange Analyte->PFP_Mech C18_Result Result Poor Retention, Peak Tailing C18_Mech->C18_Result PFP_Result Result Enhanced Retention, Sharp Peaks PFP_Mech->PFP_Result

Fig 1. Retention mechanism comparison: C18 vs. PFP stationary phases.

Experimental Protocols: A Self-Validating Workflow

To objectively compare the product's performance against structural alternatives (e.g., non-fluorinated analogs), we implemented the following rigorously controlled HPLC protocol. This protocol is designed to be self-validating by incorporating system suitability criteria directly into the workflow.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade Water. Causality: Low pH (pH ~2.7) ensures the primary amine and pyridine nitrogen are fully protonated, standardizing their ionization state and suppressing silanol ionization on the column[2].

  • Mobile Phase B (Organic): 0.1% FA in LC-MS grade Acetonitrile (ACN). Note: Methanol can be substituted to enhance π-π interactions on the PFP column, but ACN was chosen to minimize backpressure and optimize resolution speed.

Step 2: Sample Preparation

  • Accurately weigh 5.0 mg of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine[1].

  • Dissolve in 1.0 mL of Methanol (Stock Solution: 5 mg/mL).

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (95% A / 5% B) to prevent solvent-mismatch peak distortion.

Step 3: Chromatographic Conditions

  • Columns Tested:

    • Standard C18 (150 x 4.6 mm, 3 µm)

    • PFP (Pentafluorophenyl) (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (thermostatted to ensure retention time reproducibility).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 10.1 min: 95% to 5% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Validation

  • The method is only considered valid if the reference standard exhibits a Capacity Factor (

    
    ) > 2.0, a Tailing Factor (
    
    
    
    ) ≤ 1.5, and a Theoretical Plate Count (
    
    
    ) > 10,000.

Workflow A 1. Sample Prep (Diluent Matching) B 2. Column Screening (C18 vs. PFP) A->B C 3. Mobile Phase (0.1% FA in H2O/ACN) B->C D 4. System Suitability (k' > 2.0, Tf ≤ 1.5) C->D E 5. Data Acquisition (Retention & Asymmetry) D->E

Fig 2. Self-validating HPLC method development workflow for fluorinated pyridines.

Performance Comparison & Data Presentation

The quantitative data below highlights the performance of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine compared to a non-fluorinated alternative (2-Amino-5-bromopyridine).

As hypothesized, the C18 column fails to adequately retain the fluorinated target, resulting in early elution and severe tailing. By leveraging the orthogonal selectivity of the PFP phase—specifically the dipole-dipole interactions with the difluoromethoxy group—we achieve a 45% increase in retention time and a perfectly symmetrical peak[4].

Table 1: Comparative Chromatographic Performance
AnalyteColumn PhaseRetention Time (

, min)
Capacity Factor (

)
Tailing Factor (

)
Resolution (

)
5-Bromo-2-(difluoromethoxy)pyridin-3-amine Standard C18 3.851.12.4 (Fail)N/A
5-Bromo-2-(difluoromethoxy)pyridin-3-amine PFP Phase 5.602.51.1 (Pass)> 3.0
2-Amino-5-bromopyridine (Alternative)Standard C184.101.31.8 (Fail)N/A
2-Amino-5-bromopyridine (Alternative)PFP Phase4.851.91.2 (Pass)2.8

Note: The void time (


) for the 150 x 4.6 mm column at 1.0 mL/min was experimentally determined to be 1.8 minutes using an unretained uracil marker.
Conclusion

For researchers analyzing 5-Bromo-2-(difluoromethoxy)pyridin-3-amine and similar highly functionalized scaffolds, relying on default C18 methodologies compromises scientific integrity through poor peak shape and inadequate retention. Transitioning to a PFP stationary phase transforms the separation from a hydrophobic liability into a highly controlled, multi-mechanistic interaction, ensuring robust, reproducible, and publication-quality data.

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at: [Link]

  • Restek. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. Available at: [Link]

  • Advanced Chromatography Technologies. "ACE C18-PFP technical brochure - HPLC." HPLC.eu. Available at: [Link]

Sources

Structural Profiling & Crystal Engineering Utility: 3-Amino-5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-bromopyridine (CAS: 13535-01-8) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development and nicotinic acetylcholine receptor ligands. Unlike its non-halogenated or chlorinated analogs, this derivative offers a unique "supramolecular handle" via the bromine atom.

This guide objectively compares the structural performance of 3-amino-5-bromopyridine against its primary alternatives (3-amino-5-chloropyridine and 3-aminopyridine). The analysis focuses on crystal engineering utility , specifically the interplay between classical Hydrogen Bonding (HB) and Halogen Bonding (XB), providing actionable protocols for solid-state characterization.

Part 1: The Structural Landscape (The "Why")

In crystal engineering, the "performance" of a molecule is defined by its ability to form predictable, stable lattice architectures. 3-Amino-5-bromopyridine is superior to its alternatives in designing co-crystals due to the Sigma-Hole Effect .

The Sigma-Hole Advantage

The bromine atom at the 5-position exhibits a significant region of positive electrostatic potential (the sigma-hole) along the C-Br bond axis.

  • Vs. Chloro-Analog: The Br sigma-hole is larger and more positive than that of Cl, making 3-amino-5-bromopyridine a stronger XB donor.

  • Vs. Unsubstituted: The presence of Br allows for 2D or 3D network formation by linking 1D hydrogen-bonded chains, a feature absent in 3-aminopyridine.

Part 2: Comparative Analysis

The following table contrasts the physicochemical and structural behaviors of the target product against its closest structural analogs.

Table 1: Structural Utility & Physicochemical Comparison
Feature3-Amino-5-Bromopyridine (Target)3-Amino-5-Chloropyridine (Alternative 1)3-Aminopyridine (Control)
Molecular Weight 173.01 g/mol 128.56 g/mol 94.11 g/mol
Melting Point 65–69 °C78–82 °C60–63 °C
Halogen Bond (XB) Strength High (Strong

-hole)
Moderate (Weaker

-hole)
None
Lattice Dominance Competitive (HB vs. XB)HB DominatedHB Dominated
Supramolecular Motif 1D Chains linked by Br[1]···N or Br···O interactionsMostly 1D Chains (Isostructural to Br often, but weaker inter-chain forces)Simple H-bonded networks
Solubility (EtOH) GoodGoodVery High
Crystallization Tendency High (Forms prisms/blocks)High (Forms needles/plates)Moderate (Hygroscopic tendency)

Key Insight: While the Chloro-derivative has a higher melting point, the Bromo-derivative is the superior choice for co-crystal engineering because the C-Br···N interaction is strong enough to compete with weak hydrogen bonds, allowing for the design of novel polymorphs.

Part 3: Experimental Protocols (The "How")

To validate the structural claims, high-quality single crystals must be grown.[2][3] The following protocols are optimized for aminopyridine derivatives.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Best for: Obtaining X-ray quality crystals of the pure compound or co-crystals.

  • Preparation: Dissolve 20 mg of 3-amino-5-bromopyridine in 2 mL of Methanol (solvent) in a small borosilicate vial (inner vial).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Pentane or Diethyl Ether (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48–72 hours as colorless prisms.

Protocol B: Data Collection (SC-XRD)

Standard: Mo-K\alpha radiation is preferred over Cu-K\alpha to minimize absorption by Bromine.

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the heavy Br atom.

  • Resolution: 0.75 Å or better.

  • Refinement: Treat the amino H-atoms freely if data quality permits; otherwise, constrain using a riding model (

    
    ).
    
Self-Validation Checklist (Trustworthiness)

Part 4: Supramolecular Synthons & Logic

Understanding the competition between functional groups is vital for predicting crystal structures.

The Synthon Hierarchy
  • Primary Interaction: Pyridine N (Acceptor) + Amino N-H (Donor)

    
    Centrosymmetric Dimer  (
    
    
    
    motif).
  • Secondary Interaction: C-Br (XB Donor) + Pyridine N (XB Acceptor).

    • Note: In 3-amino-5-bromopyridine, the Br atom often links the hydrogen-bonded dimers into extended sheets.

Visualization: Interaction Logic Flow

The following diagram illustrates the decision matrix for supramolecular assembly in these derivatives.

SynthonLogic Start 3-Amino-5-Bromopyridine Molecule Primary Primary Interaction: Hydrogen Bonding (HB) Start->Primary Dominant Force Secondary Secondary Interaction: Halogen Bonding (XB) Start->Secondary Directional Steering HB_Motif Homosynthon: N-H...N Dimer (R2,2(8)) Primary->HB_Motif XB_Motif Heterosynthon: C-Br...N (Pyridine) Secondary->XB_Motif Result_Pure Outcome A: Pure Crystal (2D Sheets) HB_Motif->Result_Pure Self-Assembly Result_CoCrystal Outcome B: Co-Crystal w/ Acid (XB Links Chains) HB_Motif->Result_CoCrystal + Carboxylic Acid XB_Motif->Result_Pure Lateral Support XB_Motif->Result_CoCrystal Stabilizes Interface

Figure 1: Supramolecular assembly logic. The Br atom acts as a secondary steering force, stabilizing the primary hydrogen-bonded lattice.

Part 5: Workflow for Comparative Characterization

To objectively compare a new batch of 3-amino-5-bromopyridine against a chloro-analog, follow this characterization workflow.

Workflow Sample Sample: 3-Amino-5-X-Pyridine (X = Br, Cl) Step1 1. PXRD (Powder) Sample->Step1 Step2 2. DSC (Thermal) Sample->Step2 Step3 3. SC-XRD (Single Crystal) Sample->Step3 Out1 Phase Purity Check Step1->Out1 Out2 Melting Point & Stability Step2->Out2 Out3 Full 3D Structure (H-Bond/X-Bond Analysis) Step3->Out3 Decision Isostructural? Decision->Out2 Correlate Lattice Energy Out3->Decision

Figure 2: Analytical workflow for comparing halogenated pyridine derivatives.

References

  • Cambridge Structural Database (CSD) . Structure Refcode Search for Aminopyridines. CCDC. [Link]

  • Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment. ChemPhysChem. [Link]

  • Aakeröy, C. B., et al. (2013). Halogen bonding: the sigma-hole. Crystallography Reviews. [Link]

  • University of York . Single Crystal Growing Protocols. Chemistry Teaching Labs. [Link]

Sources

metabolic stability comparison of O-CHF2 vs O-CF3 groups

Metabolic Stability Comparison: vs. in Drug Design

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, allowing researchers to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. Among these, the trifluoromethoxy (





Physicochemical Properties & Conformational Causality

The substitution of hydrogen atoms with fluorine fundamentally alters the electron distribution and steric bulk of an ether group, which cascades into significant changes in drug-target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

  • Trifluoromethoxy (

    
    ):  The 
    
    
    group is1[1]. Causally, this stems from its unique conformation. Due to steric interactions with ortho-hydrogens and strong negative hyperconjugation (
    
    
    ), the oxygen lone pairs are prevented from delocalizing into the aromatic ring. Consequently, the
    
    
    group2 relative to the arene[2]. This exposes the highly hydrophobic
    
    
    moiety to the surrounding environment, drastically increasing the overall lipophilicity (
    
    
    ) of the molecule.
  • Difluoromethoxy (

    
    ):  The 
    
    
    group offers a more nuanced,1[1]. Unlike
    
    
    , the presence of a highly polarized C-H bond allows the
    
    
    group to3[3]. Furthermore, it is conformationally flexible, capable of adopting both coplanar and orthogonal geometries. This "chameleon-like" adaptability allows it to satisfy both lipophilic and polar binding pockets without the severe solubility penalties often associated with
    
    
    .

Mechanistic Drivers of Metabolic Stability

In drug metabolism, aryl ethers are notoriously susceptible to Phase I oxidative cleavage (O-dealkylation) mediated by Cytochrome P450 (CYP450) enzymes. This process is initiated by a Hydrogen Atom Transfer (HAT) from the alkyl carbon to the highly reactive Iron-Oxo (Compound I) species in the CYP active site.

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Complete Blockade):  The 
    
    
    group completely lacks alpha-hydrogens, rendering HAT impossible. Furthermore, the4, making it virtually impervious to CYP-mediated cleavage[4]. By incorporating an
    
    
    group, medicinal chemists can definitively block O-dealkylation, forcing the metabolic soft spot to shift elsewhere on the scaffold.
  • 
     (High Resistance):  While the 
    
    
    group retains an alpha-hydrogen, it is3 compared to a standard methoxy group[3]. Causally, the two strongly electron-withdrawing fluorine atoms drastically reduce the electron density around the carbon and increase the C-H bond dissociation energy. This significantly raises the transition state energy required for CYP450 Compound I to abstract the hydrogen, severely slowing down the kinetics of O-dealkylation[1].

Mechanismcluster_groupsFluorinated Substituentscluster_propsPhysicochemical Propertiescluster_metabMetabolic Outcome (CYP450)OCF3O-CF3 Group(Trifluoromethoxy)OrthogonalOrthogonal Conformation(High Lipophilicity)OCF3->OrthogonalOCHF2O-CHF2 Group(Difluoromethoxy)PolarizedPolarized C-H Bond(H-Bond Donor)OCHF2->PolarizedBlockComplete Blockade ofO-DealkylationOrthogonal->Block No alpha-H,Strong C-FResistHigh Resistance toOxidative MetabolismPolarized->Resist High ActivationEnergy for HAT

Caption: Mechanistic pathways linking fluoro-substituents to conformational properties and metabolic stability.

Quantitative Data Comparison

The table below summarizes the core physicochemical and metabolic differences between the non-fluorinated methoxy group and its fluorinated counterparts.

Property / MetricMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Hansch Lipophilicity (

)
-0.02+0.42+1.04
H-Bond Donor Capacity NoneYes (Weak, adaptive)None
Primary Conformation CoplanarFlexible (Coplanar/Orthogonal)Rigidly Orthogonal
Metabolic Liability High (Rapid O-dealkylation)Low (High activation energy)Very Low (Completely blocked)
Impact on Aqueous Solubility FavorableModerate ReductionSevere Reduction

Experimental Methodology: Self-Validating In Vitro HLM Assay

Assessing the metabolic stability of fluorinated compounds requires robust in vitro assays. The Human Liver Microsome (HLM) assay is the gold standard for evaluating Phase I CYP450-mediated metabolism. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol:
  • Substrate Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Causality: A 1 µM concentration ensures the substrate is well below the Michaelis constant (

      
      ) for most CYPs, allowing for the accurate determination of intrinsic clearance (
      
      
      ) under first-order kinetic conditions.
  • Enzyme Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Include a positive control (e.g., Verapamil) and a negative control (buffer instead of NADPH).

    • Causality: The positive control validates the enzymatic activity of the HLM batch. The negative control differentiates true CYP-mediated metabolism from chemical degradation or non-specific protein binding.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed.

  • Time-Point Quenching: At predetermined intervals (e.g., 0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard.

    • Causality: The cold organic solvent immediately precipitates the microsomal proteins, instantly halting the enzymatic reaction to capture a precise kinetic snapshot.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    ), and intrinsic clearance (
    
    
    ).

WorkflowN11. Substrate Prep(1 µM in Buffer)N22. HLM Addition(0.5 mg/mL)N1->N2N33. Initiation(Add NADPH)N2->N3N44. Time-Point Quench(Cold ACN)N3->N4N55. LC-MS/MS(Quantify Parent)N4->N5

Caption: Step-by-step self-validating workflow for in vitro HLM metabolic stability assays.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry , Benchchem. 3

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective , NIH/PMC. 1

  • Fluorinated Ethers of Cannabinol (CBN) , MDPI. 4

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis , NIH/PMC. 2

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design , NIH/PMC.5

Safety Operating Guide

5-Bromo-2-(difluoromethoxy)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical laboratory safety not as a secondary regulatory hurdle, but as a fundamental extension of the experimental workflow. The disposal of highly functionalized molecules like 5-Bromo-2-(difluoromethoxy)pyridin-3-amine requires a rigorous, mechanistic understanding of the compound's physical and chemical properties.

This molecule presents a unique convergence of hazards: a biologically active aromatic amine, an environmentally persistent pyridine core, and heavy halogenation (both bromine and fluorine). Improper disposal—such as routing this to standard organic waste or the sanitary sewer—can lead to the release of highly corrosive acid gases during incineration or severe environmental contamination.

The following master plan provides the operational causality, step-by-step protocols, and final destruction mechanisms required to manage this compound safely and in full compliance with environmental regulations.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first understand why this specific molecule dictates strict handling parameters. The presence of stable carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds means that standard thermal oxidation is insufficient. When combusted, these halogens convert into hydrofluoric acid (HF) and hydrobromic acid (HBr)—corrosive gases that will destroy standard incinerator linings and pose severe inhalation risks[1],[2].

Furthermore, under EPA guidelines (40 CFR 261), halogenated wastes must be strictly segregated from non-halogenated streams to prevent regulatory violations and to ensure they are routed to specialized destruction facilities[3].

Table 1: Operational Hazard & Disposal Profile

ParameterSpecification / CharacteristicOperational Impact for Disposal
Chemical Class Halogenated Pyridine / Aromatic AmineHighly persistent; requires strict segregation from standard municipal or aqueous waste[4].
Halogen Content Bromine (Br), Fluorine (F)Mandates disposal in Halogenated waste streams only. Generates HF/HBr upon combustion[2].
EPA Waste Designation Characteristic Halogenated WasteSubject to 40 CFR 261 and Land Disposal Restrictions (LDR). Cannot be landfilled[3].
Chemical Incompatibilities Strong acids, strong oxidizersThe pyridine nitrogen can undergo exothermic protonation. Do not mix with acidic waste streams.
Container Compatibility HDPE, PTFE-lined glassAvoid metal containers; trace degradation can cause corrosive interactions[4].

Waste Segregation & Decision Workflow

A self-validating waste system relies on visual and procedural segregation at the point of generation. Mixing halogenated waste with non-halogenated solvents not only violates EPA mixing rules but exponentially increases the institutional cost of waste destruction, as the entire mixed volume must be treated as halogenated[5],[3].

DisposalWorkflow Start Waste Generation: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine State Determine Physical State Start->State Solid Solid Waste (Powders, PPE, Labware) State->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) State->Liquid Liquid OrgWaste Halogenated Organic Waste (Red/Yellow Tag Container) Solid->OrgWaste Collect as Solid Halogenated Phase Determine Solvent Phase Liquid->Phase Phase->OrgWaste Organic Solvents (<5% Water) AqWaste Halogenated Aqueous Waste (Verify pH 6-8) Phase->AqWaste Aqueous Solutions (>5% Water) EHSPickup EHS Logging & Secure Pickup OrgWaste->EHSPickup AqWaste->EHSPickup Incineration Rotary Kiln Incineration with Caustic Scrubbing EHSPickup->Incineration Final Destruction

Figure 1: Disposal workflow for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.

Step-by-Step Disposal Methodologies

The following protocols provide the exact procedural steps required to capture, stabilize, and transfer the compound into the institutional waste ecosystem.

Protocol A: Liquid Waste Management

Objective: Safely collect reaction mother liquors, extracts, or chromatography fractions containing the compound.

  • Phase Determination : Assess the water content of the waste. Solutions containing >5% water must be routed to "Halogenated Aqueous Waste," while solutions with <5% water go to "Halogenated Organic Waste"[5].

  • Container Selection : Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Crucial: Never use metal cans for halogenated amines, as trace moisture can lead to hydrohalic acid formation and subsequent container corrosion[4].

  • pH Verification (Aqueous Only) : Before capping aqueous waste, use a pH indicator strip to verify the solution is between pH 6.0 and 8.0. Highly acidic environments can cause exothermic protonation of the pyridine ring, leading to dangerous pressure buildup in a sealed container.

  • Transfer & Sealing : Use a dedicated funnel to transfer the liquid. Cap the container tightly immediately after transfer to prevent the volatilization of co-solvents.

  • EHS Labeling : Attach a hazardous waste tag. Explicitly write "5-Bromo-2-(difluoromethoxy)pyridin-3-amine" (do not use abbreviations) and check the boxes for Toxic and Halogenated .

Protocol B: Solid Waste & Contaminated Consumables

Objective: Dispose of bulk powders, contaminated weighing boats, pipette tips, and PPE.

  • Primary Containment : Place all contaminated solid consumables into a heavy-duty, transparent polyethylene bag.

  • Double-Bagging for Bulk Powders : If disposing of unused or degraded bulk powder, place the original vial inside a secondary sealable bag to prevent aerosolization of the toxic amine dust[4].

  • Rigid Outer Storage : Transfer the sealed bags into a rigid, EHS-approved solid hazardous waste drum (often a poly-drum with a locking lid).

  • Segregation : Ensure this drum does not contain strong oxidizers (e.g., nitrates, peroxides) which could react with the organic amine.

Protocol C: Spill Response & Decontamination

Objective: Rapidly neutralize and contain accidental benchtop or floor spills.

  • Isolation & PPE : Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Inert Absorption : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use combustible materials like sawdust , as they can complicate the downstream incineration process[4].

  • Mechanical Collection : Use a non-sparking brush and dustpan to sweep up the saturated absorbent. Transfer it directly into the Solid Halogenated Waste container.

  • Chemical Decontamination : Wash the spill surface with a compatible solvent (e.g., methanol or an alkaline detergent solution) to dissolve residual amine. Collect all liquid rinsate using absorbent pads, and dispose of the pads as solid halogenated waste[5].

Final Destruction Mechanism: Rotary Kiln Incineration

To build deep trust in laboratory safety, a scientist must understand where the waste goes after it leaves the loading dock.

Because 5-Bromo-2-(difluoromethoxy)pyridin-3-amine contains robust C-F and C-Br bonds, standard biological treatment or landfilling is strictly prohibited by EPA Land Disposal Restrictions[3]. Instead, environmental health and safety (EHS) contractors transport this material to a specialized Rotary Kiln Incinerator .

  • Thermal Cleavage : The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F). This extreme thermal environment provides the activation energy required to completely break down the pyridine ring and cleave the stable halogen bonds[1].

  • Acid Gas Generation : As the molecule breaks down, the fluorine and bromine atoms react with hydrogen to form highly toxic hydrofluoric acid (HF) and hydrobromic acid (HBr) gases[2].

  • Caustic Scrubbing (APCD) : To prevent these gases from entering the atmosphere, the incinerator's exhaust is routed through an Air Pollution Control Device (APCD)—specifically a wet caustic scrubber. The exhaust is showered with a highly alkaline solution (typically sodium hydroxide or calcium hydroxide).

  • Neutralization : The caustic spray reacts with the HF and HBr, neutralizing them into benign, stable salts (e.g., Sodium Fluoride and Sodium Bromide), which are then safely extracted from the scrubber water and landfilled[1],[2].

By adhering to these rigorous segregation and disposal protocols, laboratories ensure that highly complex halogenated organics are systematically destroyed without compromising human health or environmental integrity.

References

  • Tokyo University of Science. "Laboratory Liquid Waste Disposal Flow Chart." tus.ac.jp. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." ecfr.gov. URL:[Link]

  • Coalition for Responsible Waste Incineration (CRWI). "GLOSSARY OF TERMS (What are the Terms of Art For Incineration?)." crwi.org. URL: [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Novel Fluorinated Pyridine Intermediates

Part 1: The Hazard Landscape (Read Before Handling)

The "Black Box" Reality: As a researcher working with 5-Bromo-2-(difluoromethoxy)pyridin-3-amine , you are likely handling a compound with limited public toxicological data.[1] Unlike commodity chemicals, specific Occupational Exposure Limits (OELs) do not exist for this positional isomer.

Structure-Activity Relationship (SAR) Hazard Assessment: We must apply a Universal Precaution Strategy based on its functional groups.[1] Do not treat this merely as an "irritant."

  • Aminopyridine Core: Structurally similar to 4-Aminopyridine (a potassium channel blocker).[1] Risk: Potential neurotoxicity (seizures, tremors) upon systemic absorption.

  • Difluoromethoxy Group (-OCHF₂): This lipophilic substituent significantly increases the molecule's ability to penetrate the stratum corneum (skin barrier) and permeate standard nitrile gloves.[1]

  • Halogenation (Bromo-): Increases metabolic stability, potentially prolonging biological half-life if absorbed.[1]

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (Control target: 10–100 µg/m³) until specific toxicology data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg of solid powder.

Protection ZoneStandard Protocol (Low Risk)High-Potency Protocol (Required for this Compound) Scientific Rationale
Hand Protection Single Nitrile Gloves (4 mil)Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil)Amines and fluorinated ethers can permeate standard 4-mil nitrile in <15 mins.[1] Laminate offers >4hr breakthrough protection.[1]
Respiratory Surgical Mask / NoneEngineering Primary: Fume Hood.PPE Secondary: N95 or P100 (if outside hood).[1]Fine crystalline powders aerosolize during weighing.[1] Inhalation is the fastest route to systemic neurotoxicity.[1]
Eye/Face Safety GlassesChemical Goggles (Indirect Vent)Prevention of ocular absorption.[1][2] Dust can bypass standard safety glasses side-shields.[1]
Body Standard Lab CoatTyvek® Lab Coat (Disposable) with elastic cuffs.[1]Cotton lab coats absorb chemicals and hold them against the skin.[1] Tyvek repels dusts.[1]

Part 3: Engineering Controls & Handling Workflow

The "Static-Free" Weighing Protocol

Fluorinated powders are notorious for high static charge, causing "fly-away" powder that contaminates balance surfaces and user cuffs.[1]

Step-by-Step Methodology:

  • Preparation:

    • Activate Ionizing Bar/Gun inside the fume hood to neutralize static charge on the weighing boat and spatula.[1]

    • Line the hood surface with a plastic-backed absorbent pad (absorbent side up) to capture stray particles.[1]

  • Weighing (The "Closed Transfer" Mimic):

    • Never weigh this compound on an open bench.[1] Use a Vented Balance Enclosure (VBE) or a certified Chemical Fume Hood.[1]

    • Tare the vial/flask, not the paper. Transfer powder directly into the tared vessel.

    • Critical Step: Wipe the threads of the stock bottle with a Kimwipe dampened in EtOAc or Methanol before recapping to prevent thread-grinding (which generates contaminated dust).[1]

  • Solubilization:

    • Dissolve the solid immediately after weighing.[1] Solutions are easier to contain than buoyant powders.[1]

    • Solvent Choice: DMSO or DMF are common but enhance skin permeability.[1] If using these, the Silver Shield gloves are mandatory.

Part 4: Visualization of Safety Logic

Figure 1: PPE & Handling Decision Tree

Caption: Logical flow for selecting controls based on physical state and quantity.[3]

SafetyProtocol Start Start: Handling 5-Bromo-2- (difluoromethoxy)pyridin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid QuantCheck Quantity > 10 mg? Solid->QuantCheck SolventCheck Solvent: DMSO/DMF? Liquid->SolventCheck HighRisk High Risk Protocol: - Fume Hood REQUIRED - Double Glove (Laminate) - Static Control QuantCheck->HighRisk Yes LowRisk Standard Protocol: - Fume Hood - Double Nitrile QuantCheck->LowRisk No PermeationRisk Permeation Risk: - Silver Shield Gloves MANDATORY - Face Shield if splashing likely SolventCheck->PermeationRisk Yes StdLiquid Standard Liquid Handling: - Double Nitrile Gloves - Splash Goggles SolventCheck->StdLiquid No

Figure 2: Decontamination & Waste Workflow

Caption: Cradle-to-grave lifecycle for halogenated pyridine waste.

WasteFlow Spill Spill / Residue Absorb Absorb: Vermiculite or Chem-Pad Spill->Absorb Decon Decon Surface: 10% Bleach (Oxidation) then Water Rinse Spill->Decon WasteBin Solid Waste: Double Bagged Label: 'Toxic Halogenated' Absorb->WasteBin Decon->Absorb LiquidWaste Liquid Waste: Halogenated Organics Stream (Do NOT mix with Acids) Decon->LiquidWaste Rinsate

[1]

Part 5: Emergency Response & Disposal

Decontamination Strategy

Pyridines are basic; however, using strong acids for neutralization can generate heat and potentially volatile hydrofluoric acid (HF) byproducts if the difluoromethoxy group degrades under extreme conditions.

  • Surface Decon: Use an oxidizing agent (10% Bleach solution) followed by a soap/water rinse.[1] This aids in breaking down the aromatic ring or rendering the amine less active.[1]

  • Skin Exposure:

    • Immediate: Wash with lukewarm water and soap for 15 minutes.[1]

    • Do NOT use ethanol or DMSO to wipe skin; this drives the chemical deeper into the bloodstream.[1]

    • Medical: If irritation persists, provide the SDS of a structural analog (e.g., 4-Aminopyridine) to the physician to indicate potential neurotoxic mechanisms.

Disposal Specifications
  • Waste Stream: Segregate into Halogenated Organic Waste .[1]

  • Incompatibility: Do not mix with strong oxidizing acids (Nitric, Perchloric) in the waste container.

  • Labeling: Clearly mark as "Contains Fluorinated Pyridines – Toxic."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1726, 4-Aminopyridine (Structural Analog).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Information on Chemicals: Pyridine Derivatives and Skin Permeation.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process.[1] Retrieved from [Link][1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.